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  • Product: (-)-alpha-Neoclovene
  • CAS: 4545-68-0

Core Science & Biosynthesis

Foundational

natural sources of alpha-neoclovene isomers

The Isomeric Landscape of α -Neoclovene: Natural Sources, Biosynthetic Pathways, and Analytical Characterization Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technic...

Author: BenchChem Technical Support Team. Date: March 2026

The Isomeric Landscape of α -Neoclovene: Natural Sources, Biosynthetic Pathways, and Analytical Characterization

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

α -Neoclovene is a structurally complex tricyclic sesquiterpene ( C15​H24​ ) that plays a critical role in plant defense mechanisms and microbial volatile organic compound (VOC) profiles[1]. Due to its dense stereochemical architecture and volatility, isolating and quantifying α -neoclovene isomers—specifically (-)- α -neoclovene—requires rigorous, self-validating analytical frameworks. This whitepaper synthesizes the latest data on the natural botanical and microbial sources of α -neoclovene, maps its biosynthetic causality, and provides a field-proven, step-by-step Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its extraction and quantification.

Molecular Architecture & Biosynthetic Causality

α -Neoclovene (Molecular Weight: 204.35 g/mol ) is a hydrocarbon sesquiterpene characterized by its fused tricyclic ring system[1]. In nature, the biosynthesis of sesquiterpenes is not random; it is a highly regulated response to environmental stressors, acting as phytoalexins or allelopathic agents[2].

The Biosynthetic Pathway

The causality of α -neoclovene production begins in the cytosol and plastids via the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways, respectively[3]. These pathways generate the universal five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[4].

Through the catalytic action of farnesyl diphosphate synthase (FPPS), these precursors undergo head-to-tail condensation to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP) [2]. FPP serves as the critical branch point. Specialized enzymes, such as α -neoclovene synthase (a class of sesquiterpene synthases), catalyze the ionization of FPP into a highly reactive carbocation[5]. Subsequent intramolecular electrophilic attacks and deprotonation events force the linear molecule to fold into the rigid, tricyclic scaffold of α -neoclovene[4].

Biosynthesis MVA MVA / MEP Pathways (Cytosol/Plastid) IPP IPP + DMAPP (C5 Precursors) MVA->IPP Kinases & Isomerases FPP Farnesyl Pyrophosphate (FPP, C15) IPP->FPP FPPS Condensation Cation Carbocation Intermediate FPP->Cation alpha-Neoclovene Synthase Neoclovene (-)-alpha-Neoclovene (Tricyclic Sesquiterpene) Cation->Neoclovene Cyclization & Deprotonation

Biosynthetic pathway of α-neoclovene from primary metabolic precursors to the final tricyclic scaffold.

Catalog of Natural Sources

α -Neoclovene is distributed across specific botanical families and endophytic fungi. Its presence is often masked by more abundant sesquiterpenes (like β -caryophyllene or humulene), requiring high-resolution separation techniques to identify.

Botanical Sources
  • Artemisia Species: High concentrations of α -neoclovene have been identified in the essential oils of Artemisia campestris and Artemisia herba-alba, where it contributes to the plant's potent antioxidant capacity.

  • Panax Species (Ginseng): Both Panax ginseng and Panax quinquefolius (American ginseng) are documented sources. Recent transcriptomic studies on cambial meristematic cell (CMC) cultures of P. quinquefolius revealed that the upregulation of α -neoclovene synthase is heavily mediated by jasmonate signaling, directly linking its production to stress-induced secondary metabolism[5][6].

  • Salvia jordanii: The essential oil of this plant contains α -neoclovene as part of a complex matrix of over 200 distinct volatile compounds.

Microbial Sources

Endophytic fungi, particularly those belonging to the Xylariaceae family, have been identified as prolific producers of VOCs, including α -neoclovene[4]. These microbial sources are currently being investigated by bioengineers for the scalable, solid-state fermentation of advanced biofuels and flavor compounds[3][4].

Quantitative Data Summary

To facilitate analytical identification, the following table summarizes the natural sources of α -neoclovene alongside its Kovats Retention Index (RI), a critical metric for chromatographic validation[7][8].

Natural SourceMatrix TypeColumn PolarityKovats Retention Index (RI)Key Co-eluting Compounds
Artemisia campestrisEssential OilSemi-Standard Non-Polar1438 – 1452Humulene, β -farnesene
Panax quinquefoliusCambial CellsStandard Non-Polar~1468Ginsenosides, α -Panasinsene
Xylariaceae spp.Fungal VOCsSemi-Standard Non-Polar~1454 β -cubebene, (+)-longifolene
Hawk Tea FermentSolid-StatePolar (MXT-WAX)1454Alloaromadendrene

Data aggregated from standardized GC-MS libraries and recent phytochemical profiling[3][7][9].

Analytical Methodology: A Self-Validating Protocol

The Causality of the Method: HS-SPME is chosen because it extracts volatiles directly from the headspace without applying destructive heat or organic solvents, preserving the native isomeric ratios of the plant matrix[10]. Furthermore, because sesquiterpene isomers yield nearly identical Electron Ionization (EI) mass spectra, this protocol utilizes a self-validating system : orthogonal validation using both MS spectral matching and Kovats Retention Index (RI) calibration[8].

Step-by-Step GC-MS Workflow

Step 1: Matrix Preparation & HS-SPME Extraction

  • Weigh exactly 0.5 g of the dried botanical or microbial matrix into a 20 mL sterile headspace vial[10].

  • Add 10 μL of an internal standard (e.g., 2-methyl-3-heptanone at 100 mg/L) to establish a quantitative baseline[10].

  • Seal the vial with a PTFE/silicone septum and incubate at 60 °C for 20 minutes to achieve volatile equilibrium.

  • Expose a 50/30 μm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes. Rationale: The tri-phase fiber provides optimal trapping efficiency for both low-molecular-weight volatiles and heavier sesquiterpenes.

Step 2: Thermal Desorption & Chromatographic Separation

  • Retract the fiber and immediately insert it into the GC injection port. Desorb at 250 °C for 2 minutes in splitless mode.

  • Utilize a semi-standard non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μm)[11].

  • Oven Temperature Program: Hold at 40 °C for 5 min, ramp at 4 °C/min to 100 °C, then ramp at 2 °C/min to 180 °C, and finally ramp at 10 °C/min to 250 °C (hold for 5 min)[10]. Rationale: The slow intermediate ramp (2 °C/min) is critical for resolving α -neoclovene from closely eluting isomers like humulene.

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0–1.2 mL/min[10][11].

Step 3: Mass Spectrometry & Orthogonal Validation

  • Operate the MS in Electron Ionization (EI) mode at 70 eV, scanning from m/z 50 to 500[11].

  • Self-Validation Loop:

    • Primary Check: Match the acquired mass spectrum against the NIST library (minimum 80% match quality)[8].

    • Secondary Check (Critical): Inject a standard range of n-alkanes ( C7​C40​ ) under identical conditions. Calculate the Kovats RI for the target peak. The identification of (-)- α -neoclovene is only validated if the calculated RI falls within the 1438–1468 range (column dependent) and the MS spectra align[8][9].

AnalyticalWorkflow Sample 1. Matrix Equilibration (0.5g Sample + Internal Std, 60°C) Extraction 2. HS-SPME Extraction (DVB/CAR/PDMS fiber, 30 min) Sample->Extraction Desorption 3. Thermal Desorption (GC Inlet, 250°C, Splitless) Extraction->Desorption Separation 4. Capillary GC Separation (HP-5MS, Programmed Temp Ramp) Desorption->Separation Detection 5. Mass Spectrometry (EI) (70 eV, m/z 50-500) Separation->Detection Validation 6. Orthogonal Validation (NIST MS Match + Kovats RI) Detection->Validation

Self-validating analytical workflow for the extraction and quantification of α-neoclovene.

References

  • Analysis of Bioactive Aroma Compounds in Essential Oils from Algerian Plants: Implications for Potential Antioxidant Applications MDPI / Universidad de Zaragoza[Link]

  • (-)-alpha-Neoclovene | C15H24 | CID 15973057 PubChem - NIH [Link]

  • 1,3a-Ethano-3aH-indene, 1,2,3,6,7,7a-hexahydro-2,2,4,7a-tetramethyl- | C15H24 PubChem - NIH [Link]

  • Jasmonates mediate increased levels of ginsenosides in Panax Quinquefolius cambial meristematic cell cultures PMC - NIH[Link]

  • Safety Assessment of Panax spp. Root-Derived Ingredients as Used in Cosmetics Cosmetic Ingredient Review (CIR) [Link]

  • An Update on Microbial Biosynthesis of β-Caryophyllene, a Sesquiterpene with Multi-Pharmacological Properties MDPI [Link]

  • Screening of Four Microbes for Solid-State Fermentation of Hawk Tea to Improve Its Flavor: Electronic Nose/GC-MS/GC-IMS-Guided Selection MDPI / PMC - NIH[Link]

  • Rapid Discovery and Functional Characterization of Terpene Synthases from Four Endophytic Xylariaceae PLOS ONE [Link]

  • Study on Terpenoid Degradation of Pinus massoniana Sawdust for Mycelium Germination and Cultivation of Edible Fungi BioResources [Link]

Sources

Exploratory

(-)-alpha-Neoclovene biosynthetic pathway elucidation

Elucidation of the (-)- α -Neoclovene Biosynthetic Pathway: Mechanisms, Enzyme Catalysis, and Synthetic Biology Applications Executive Summary (-)- α -Neoclovene is a structurally complex, tricyclic sesquiterpene found i...

Author: BenchChem Technical Support Team. Date: March 2026

Elucidation of the (-)- α -Neoclovene Biosynthetic Pathway: Mechanisms, Enzyme Catalysis, and Synthetic Biology Applications

Executive Summary

(-)- α -Neoclovene is a structurally complex, tricyclic sesquiterpene found in the essential oils of medicinal plants such as Panax species (ginseng) [[1]](), Tamarindus indica2, and hawk tea 3. Recognized for its robust aromatic profile and potential pharmacological properties, its biosynthesis has garnered significant attention from synthetic biologists and natural product chemists. This whitepaper provides an in-depth technical analysis of the (-)- α -neoclovene biosynthetic pathway, detailing the upstream precursor generation, the intricate carbocation cascade catalyzed by α -neoclovene synthase, and the self-validating experimental protocols required for pathway elucidation.

Upstream Biosynthesis: Generating the Universal Precursor

Like all sesquiterpenes, (-)- α -neoclovene is derived from the universal 15-carbon precursor, farnesyl pyrophosphate (FPP) 4. The biosynthesis of FPP relies on the availability of the 5-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are supplied by two distinct metabolic routes:

  • The Mevalonate (MVA) Pathway: Operating primarily in the cytosol and endoplasmic reticulum, this pathway condenses acetyl-CoA units to form MVA, which is subsequently phosphorylated and decarboxylated to yield IPP.

  • The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway utilizes pyruvate and glyceraldehyde 3-phosphate to generate IPP and DMAPP 4.

Farnesyl pyrophosphate synthase (FPPS) then catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule to form the C15 FPP scaffold.

G MVA Mevalonate (MVA) Pathway Cytosol IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MEP MEP Pathway Plastids MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS DMAPP->FPP FPPS

Fig 1: Upstream biosynthesis of FPP via the MVA and MEP pathways.

Core Catalytic Mechanism: The Carbocation Cascade

The transformation of the linear FPP molecule into the stereochemically dense, tricyclic scaffold of (-)- α -neoclovene is an elegant example of enzymatic control over highly reactive carbocation intermediates. This entire cascade occurs within the hydrophobic pocket of a single enzyme: α -neoclovene synthase 1.

Initiation and Macrocyclization

The reaction is initiated by a trinuclear magnesium ( Mg2+ ) cluster in the enzyme's active site, which triggers the departure of the pyrophosphate group from FPP, generating the highly reactive trans,trans-farnesyl cation 5. The enzyme physically contorts the substrate, forcing an intramolecular electrophilic attack of the C10-C11 double bond onto the C1 carbocation (a 1,11-cyclization), yielding the 11-membered macrocyclic humulyl cation 5.

Bicyclization to the Caryophyllenyl Cation

The humulyl cation undergoes a subsequent 6,7-cyclization (forming a cyclobutane ring) to generate the bicyclic caryophyllenyl cation 5. This intermediate is a critical biosynthetic branch point. While simple deprotonation of this cation yields β -caryophyllene, the active site of α -neoclovene synthase shields the cation from premature quenching or deprotonation, forcing it down a more complex thermodynamic funnel 6.

Skeletal Rearrangement

To achieve the neoclovene architecture, the caryophyllenyl cation undergoes a concerted series of Wagner-Meerwein shifts and a cyclobutane ring expansion [[7]](). This structural rearrangement relieves the ring strain inherent in the caryophyllenyl system, migrating the carbocation through a presilphiperfolane-like transition state before final deprotonation yields the neutral (-)- α -neoclovene 6, 8.

G FPP Farnesyl Pyrophosphate (FPP) Ionization Mg2+-Dependent Pyrophosphate Cleavage FPP->Ionization FarnesylCat trans,trans-Farnesyl Cation Ionization->FarnesylCat HumulylCat Humulyl Cation (1,11-cyclization) FarnesylCat->HumulylCat CaryophyllenylCat Caryophyllenyl Cation (6,7-cyclization) HumulylCat->CaryophyllenylCat Rearrangement Wagner-Meerwein Shifts & Ring Expansion CaryophyllenylCat->Rearrangement Neoclovene (-)-alpha-Neoclovene Rearrangement->Neoclovene

Fig 2: Carbocation cascade from FPP to (-)-alpha-Neoclovene.

Enzymology: α -Neoclovene Synthase

Recent transcriptomic profiling of Panax quinquefolius (American ginseng) cambial meristematic cells (CMCs) successfully identified specific terpene synthases responsible for this reaction. Treatment with jasmonates—a known elicitor of plant secondary metabolism—significantly upregulated the expression of multiple sesquiterpene synthases 1. Notably, the gene IMPGPJA1N66822 was annotated as an α -neoclovene synthase, showing a massive induction (Log2FC of 7.758) in jasmonate-treated CMCs, confirming its role in the plant's stress-response and defense biosynthesis network 1.

Self-Validating Experimental Methodologies

To elucidate and validate the function of novel α -neoclovene synthases, researchers employ a combination of recombinant expression and advanced chromatography. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Recombinant Expression and In Vivo Biocatalysis

Causality: To prove a specific gene encodes α -neoclovene synthase, it must be isolated from the plant's complex background metabolism. Expressing the codon-optimized gene in Escherichia coli harboring a native FPPS gene (ispA) ensures an abundant intracellular pool of FPP substrate for in vivo turnover 9.

  • Gene Synthesis & Cloning: Codon-optimize the candidate gene (e.g., IMPGPJA1N66822) for E. coli and clone it into a pET28a(+) expression vector. Self-validation step: Prepare a parallel empty vector (pET28a(+)) as a negative control to rule out endogenous E. coli terpene production.

  • Expression: Transform into E. coli BL21(DE3). Grow cultures in LB medium at 37°C until OD600​ reaches 0.6.

  • Induction: Induce with 0.5 mM IPTG and lower the temperature to 16°C for 18 hours to ensure proper protein folding.

  • Cell Lysis: Harvest cells via centrifugation, resuspend in lysis buffer (50 mM Tris-HCl, 10% glycerol, pH 7.5), and lyse via sonication.

Protocol 2: In Vitro Assay and SPME-GC-MS Analysis

Causality: (-)- α -Neoclovene is highly volatile. Solid-Phase Microextraction (SPME) is chosen over liquid extraction to capture the headspace volatiles without solvent interference, maximizing sensitivity 3.

  • Enzymatic Reaction: Combine 50 µg of purified recombinant enzyme with 50 µM FPP in an assay buffer containing 10 mM MgCl2​ (essential for pyrophosphate cleavage).

  • Internal Standard Addition: Add 10 µL of 2-methyl-3-heptanone (100 mg/L) as an internal standard. Self-validation step: The internal standard normalizes extraction efficiency and instrument response across biological replicates.

  • Headspace Extraction: Seal the reaction in a 20 mL headspace vial. Incubate at 30°C for 2 hours. Insert a 50 µm DVB/CAR/PDMS SPME fiber into the headspace for 30 minutes.

  • GC-MS Analysis: Desorb the fiber in the GC injector at 250°C. Separate analytes using an MXT-WAX capillary column (30 m × 0.53 mm × 1 µm). Identify (-)- α -neoclovene by comparing its retention index (RI) and mass fragmentation pattern (EI mode at 70 eV) against authentic reference standards and the NIST library 3.

G Gene Gene Mining (Panax spp.) Expr Recombinant Expression (E. coli) Gene->Expr Assay In Vitro Assay (Enzyme + FPP) Expr->Assay Extract SPME Extraction Assay->Extract Analyze GC-MS / GC-IMS Analysis Extract->Analyze

Fig 3: Experimental workflow for alpha-neoclovene synthase characterization.

Quantitative Data Summaries

Table 1: Differential Expression of Terpene Synthases in Panax quinquefolius CMCs (Jasmonate-induced) 1

Gene ID Functional Annotation Log2 Fold Change (Jasmonate vs. Control)
IMPGPJA1N184873 Sesquiterpene synthase 9.327
IMPGPJA1N184320 Sesquiterpene synthase 8.610

| IMPGPJA1N66822 | α -neoclovene synthase | 7.758 | | IMPGPJA1N186499 | Sesquiterpene synthase | 7.508 | | IMPGPJA1N184143 | Limonene synthase | 4.083 |

Table 2: Optimized GC-MS/GC-IMS Parameters for (-)- α -Neoclovene Detection 3

Analytical Parameter GC-MS Setting GC-IMS Setting
Column MXT-WAX (30m × 0.53mm × 1µm) MXT-WAX (30m × 0.53mm × 1µm)
Carrier Gas Helium (Constant flow: 1 mL/min) Helium (Constant flow: 1 mL/min)
Injector Temp 250 °C 85 °C (Heated Syringe)
Ion Source Temp 230 °C N/A (IMS Drift Tube)
Mass Scan Range 35–550 m/z N/A

| Internal Standard | 2-methyl-3-heptanone | 2-methyl-3-heptanone |

Sources

Foundational

Isolation and Characterization of (-)-α-Neoclovene: A Comprehensive Technical Guide

Executive Summary (-)-α-Neoclovene ( C15​H24​ ) is a tricyclic sesquiterpene hydrocarbon characterized by its complex polycyclic architecture and highly volatile nature[1]. Naturally occurring in the essential oils of Pa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(-)-α-Neoclovene ( C15​H24​ ) is a tricyclic sesquiterpene hydrocarbon characterized by its complex polycyclic architecture and highly volatile nature[1]. Naturally occurring in the essential oils of Panax ginseng and various coniferous species, it plays a critical role in chemical ecology, fragrance chemistry, and increasingly, as a high-energy-density precursor for sustainable aviation fuels (SAFs)[2][3]. This whitepaper outlines the rigorous methodologies required for the isolation of (-)-α-Neoclovene from complex botanical matrices and its subsequent structural elucidation using advanced spectroscopic techniques.

Biosynthetic Origin and Source Material

Sesquiterpenes like (-)-α-Neoclovene are biosynthesized via the mevalonate pathway, where farnesyl pyrophosphate (FPP) undergoes complex enzymatic cyclization cascades[4]. The resulting tricyclic framework is highly strained, making its isolation without acid-catalyzed rearrangement a technical challenge. Panax ginseng roots serve as a primary botanical source, where α-neoclovene is a key volatile component contributing to the root's characteristic aroma profile[2][5].

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Enzyme Sesquiterpene Cyclase Cascade FPP->Enzyme Cyclization Intermediate Cationic Intermediates Enzyme->Intermediate Rearrangement Neoclovene (-)-alpha-Neoclovene (C15H24) Intermediate->Neoclovene Deprotonation

Biosynthetic pathway of (-)-alpha-Neoclovene from Farnesyl Pyrophosphate (FPP).

Methodologies for Extraction and Isolation

To achieve >95% purity, the isolation protocol must exploit the specific physicochemical properties of (-)-α-Neoclovene: its boiling point, lipophilicity, and the presence of a sterically hindered double bond.

Step-by-Step Isolation Protocol

Causality Check: Standard silica gel chromatography often fails to resolve sesquiterpene isomers due to identical polarities. We utilize Silver Nitrate ( AgNO3​ ) impregnated silica gel. The Ag+ ions form reversible π -complexes with the olefinic double bonds. Because the double bond in α-neoclovene is sterically hindered within its tricyclic structure, its π -complex is weaker than those of unhindered acyclic or monocyclic sesquiterpenes, allowing for precise differential elution.

Step 1: Primary Extraction (Steam Distillation)

  • Macerate 1.0 kg of dried Panax ginseng roots to disrupt cellular structures and increase surface area for extraction[5].

  • Subject the biomass to hydrodistillation using a Clevenger-type apparatus for 4-6 hours to isolate the crude essential oil fraction[5].

  • Extract the aqueous distillate with GC-grade hexane (3 x 100 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 30°C to prevent volatile loss.

Step 2: Pre-fractionation (Vacuum Fractional Distillation)

  • Transfer the crude oil to a micro-fractional distillation setup.

  • Apply a high vacuum (< 1 mmHg) to lower the boiling points of the sesquiterpenes. Causality: High temperatures can cause thermal degradation or structural rearrangement of strained tricyclic rings.

  • Collect the fraction boiling between 85-95°C (at 0.5 mmHg), which is enriched in tricyclic sesquiterpenes including α-neoclovene and clovene[6].

Step 3: Argentation Column Chromatography ( AgNO3​ -Silica)

  • Prepare a 10% w/w AgNO3​ -impregnated silica gel column and protect it from light (to prevent silver reduction).

  • Load the enriched fraction onto the column.

  • Elute with a non-polar gradient (100% pentane transitioning to 98:2 pentane:diethyl ether).

  • Monitor fractions using TLC (visualized with vanillin-sulfuric acid stain). (-)-α-Neoclovene elutes earlier than less sterically hindered olefins.

Isolation Biomass Panax ginseng Roots Distillation Steam Distillation Biomass->Distillation Heat/H2O Extract Crude Essential Oil Distillation->Extract Solvent Extraction Fractionation Vacuum Fractional Distillation Extract->Fractionation B.P. Separation AgNO3 AgNO3-Silica Gel Chromatography Fractionation->AgNO3 Enriched Fraction Pure Purified (-)-alpha-Neoclovene AgNO3->Pure Olefin Affinity Elution

Step-by-step extraction and isolation workflow for (-)-alpha-Neoclovene.

Analytical Characterization

Structural validation of (-)-α-Neoclovene requires orthogonal analytical techniques to confirm both the carbon skeleton and the stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Check: GC-MS with Electron Ionization (EI) at 70 eV is the industry standard because it provides highly reproducible fragmentation patterns that can be cross-referenced with NIST mass spectral libraries[7].

  • Protocol: Inject 1 µL of the purified fraction (diluted in CH2​Cl2​ ) into a GC-MS equipped with an HP-5MS capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness)[6][7].

  • Temperature Program: Initial temperature 60°C (hold 2 min), ramp at 2°C/min to 80°C, then ramp at 4°C/min to 280°C (hold 5 min)[7].

  • Key Fragments: The molecular ion peak appears at m/z 204 [M]+ , corresponding to C15​H24​ [1]. Characteristic fragment ions include m/z 189 [M−CH3​]+ and lower mass hydrocarbon fragments typical of polycyclic terpenes[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Check: While MS provides the molecular weight and fragmentation footprint, NMR is strictly required to map the exact tricyclic connectivity and confirm the position of the double bond[4].

  • Protocol: Dissolve 10 mg of the isolate in 0.5 mL of deuterated chloroform ( CDCl3​ ) containing Tetramethylsilane (TMS) as an internal standard. Acquire 1H (300 or 400 MHz) and 13C (75 or 100 MHz) spectra[6].

Table 1: Expected NMR and MS Quantitative Data Summary for (-)-α-Neoclovene

Analytical MethodParameterExpected Signal / ValueStructural Assignment
Mass Spectrometry Molecular Ionm/z 204 C15​H24​ (Parent mass)[1]
Mass Spectrometry Base Peak / Fragmentsm/z 189, 161, 105Loss of methyl; tricyclic core fragmentation
1H NMR ( CDCl3​ ) Olefinic Protons δ 5.0 - 6.0 ppm (multiplet)Protons attached to the sp2 hybridized carbons[4]
1H NMR ( CDCl3​ ) Aliphatic / Methyl Protons δ 0.8 - 2.5 ppmMethylene/methine protons and 4 methyl groups[4]
13C NMR ( CDCl3​ ) Olefinic Carbons δ 120 - 140 ppm (2 signals) C=C double bond carbons[4]
13C NMR ( CDCl3​ ) Aliphatic Carbons δ 10 - 60 ppm (13 signals) sp3 hybridized carbons of rings and methyls[4]
Physicochemical XLogP34.9High lipophilicity[1]

Validation and Quality Control

A self-validating protocol ensures the integrity of the isolated (-)-α-Neoclovene for downstream applications in drug development or chemical synthesis.

  • Internal Standard Calibration: During GC-MS quantification, use an internal standard (e.g., tetradecane) to generate a calibration curve. This ensures that extraction efficiency and column recovery are accurately quantified[4].

  • Chiral GC Analysis: Because α-neoclovene exists as enantiomers, run the purified sample on a chiral stationary phase GC column (e.g., β -Cyclodextrin-based) to confirm the enantiomeric excess (ee) of the (-)-isomer.

  • Stability Testing: Store the purified compound under argon at -20°C, protected from light. Sesquiterpene olefins are highly susceptible to auto-oxidation and photo-degradation, which can alter the biological and olfactory profile.

Characterization Sample Isolated Compound GCMS GC-MS (EI, 70eV) Sample->GCMS Mass & Fragments NMR 1H & 13C NMR Sample->NMR Carbon Skeleton Chiral Chiral GC Sample->Chiral Enantiomeric Purity Data Validated (-)-alpha-Neoclovene GCMS->Data m/z 204 NMR->Data Connectivity Chiral->Data ee > 99%

Analytical characterization and validation workflow for structural elucidation.

References

  • PubChem NIH: "(-)-alpha-Neoclovene | C15H24 | CID 15973057"[Link]

  • Cosmetic Ingredient Review (CIR): "Safety Assessment of Panax spp. Root-Derived Ingredients as Used in Cosmetics"[Link]

  • ChemRxiv: "Machine Learning for High Energy Density Hydrocarbons for Sustainable Aviation Fuel"[Link]

  • Google Patents (US9777234B1)
  • BioResources (NCSU): "Study on Terpenoid Degradation of Pinus massoniana Sawdust for Mycelium Germination and Cultivation of Edible Fungi"[Link]

Sources

Exploratory

The Occurrence, Profiling, and Application of Neoclovene in Plant Essential Oils: A Technical Guide

Target Audience: Researchers, Phytochemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide Executive Summary Neoclovene ( C15​H24​ ) is a rare, structurally complex tricyclic se...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Phytochemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary

Neoclovene ( C15​H24​ ) is a rare, structurally complex tricyclic sesquiterpene found in the essential oils of specific botanical lineages[1]. Existing primarily in isomeric forms such as α -neoclovene and δ -neoclovene, this highly lipophilic hydrocarbon plays a critical role in plant ecological defense mechanisms[1][2]. For drug development professionals and agrochemical scientists, neoclovene represents a high-value molecular scaffold. Its unique tricyclic structure allows for high membrane permeability, making it a promising candidate for novel antimicrobial synergies and bioherbicide formulations.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic botanical descriptions. Here, we will dissect the chemodiversity of neoclovene, map its biosynthetic pathways, and establish a self-validating analytical protocol for its extraction and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Botanical Occurrence and Chemodiversity

Unlike ubiquitous monoterpenes (e.g., α -pinene) that are found across nearly all plant families, neoclovene exhibits a highly restricted and organ-specific botanical distribution. It is predominantly sequestered in the roots, resins, and specialized glandular trichomes of select species.

The following table summarizes the quantitative occurrence of neoclovene across key medicinal and ecological plant species, highlighting the complex matrices in which it co-elutes.

Table 1: Quantitative Occurrence of Neoclovene in Plant Essential Oils
Plant SpeciesPlant OrganNeoclovene Abundance (%)Primary Co-occurring Volatiles
Pittosporum tobira Roots22.56% β -caryophyllene, limonene[3]
Panax ginseng Fresh Roots7.78% α -humulene, bicyclogermacrene[4]
Commiphora myrrha Resin5.57% α -pinene, L-terpinen-4-ol[5]
Ocimum spp. (Basil)Aerial Parts3.52–3.79%Caryophyllene, α -humulene[6]

Data synthesized from recent GC-MS profiling studies. Abundance varies based on extraction methodology and phenological stage.

Biosynthesis and Ecological Signaling

In phytochemistry, the presence of a metabolite is rarely accidental; it is an evolutionary adaptation. Neoclovene is synthesized in the plant cytosol via the Mevalonate (MVA) pathway. The universal sesquiterpene precursor, Farnesyl Pyrophosphate (FPP), undergoes a highly energy-intensive cyclization mediated by specific Terpene Synthases (TPS).

The Causality of Synthesis: Why do plants expend significant ATP to build this tricyclic scaffold? The answer lies in ecological defense. Neoclovene-rich essential oils function as Biogenic Volatile Organic Compounds (BVOCs)[2]. When released into the rhizosphere, these oils exhibit potent allelopathic (phytotoxic) effects, suppressing the radicle elongation and germination of competing invasive plants[7].

Biosynthesis MVA MVA / MEP Pathways FPP Farnesyl Pyrophosphate (FPP) MVA->FPP Isomerization TPS Terpene Synthases (TPS) FPP->TPS Cyclization Neo α-Neoclovene (C15H24) TPS->Neo Carbocation Rearrangement Eco Ecological Defense & Allelopathy Neo->Eco Volatile Emission

Fig 1: Biosynthetic pathway and ecological signaling of neoclovene in plants.

Analytical Methodologies: A Self-Validating Protocol

Accurate quantification of neoclovene is notoriously difficult due to the co-elution of structurally similar sesquiterpene isomers (e.g., β -caryophyllene). To ensure absolute scientific integrity, I recommend the following self-validating GC-MS workflow. Every step is designed with a specific physicochemical causality.

Step-by-Step GC-MS Methodology

Step 1: Matrix Preparation and Extraction

  • Action: Pulverize the plant material (e.g., Panax ginseng roots) under liquid nitrogen (cryo-milling), followed by hydrodistillation for 3 hours.

  • Causality: Cryo-milling prevents the thermal degradation and evaporative loss of low-boiling-point terpenes. Hydrodistillation is selected over solvent extraction to ensure the exhaustive release of heavy, non-polar hydrocarbons from the cellular matrix without co-extracting heavy lipids.

Step 2: Chemical Fractionation

  • Action: Subject the crude essential oil to liquid-liquid extraction using diethyl ether to isolate the neutral fraction[4].

  • Causality: Neoclovene is a neutral, non-polar hydrocarbon. Removing acidic (e.g., phenolic acids) and basic (e.g., pyrazines) fractions eliminates matrix interference, drastically improving the signal-to-noise ratio during MS detection[4].

Step 3: Chromatographic Resolution

  • Action: Inject 1 µL of the diluted fraction (1:20 in hexane) into a GC-MS equipped with a non-polar DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm)[5]. Program the oven from 50°C (hold 5 min) to 250°C at a ramp rate of 5°C/min[5].

  • Causality: The non-polar stationary phase of the DB-5MS column interacts optimally with neoclovene via dispersion forces. The slow temperature ramp (5°C/min) provides the necessary theoretical plates to resolve α -neoclovene from other sesquiterpenes[4][5].

Step 4: Mass Spectral Validation

  • Action: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Utilize Selected Ion Monitoring (SIM) for the molecular ion m/z 204 and the specific fragment tracer m/z 162 (specifically for δ -neoclovene)[1][2].

  • Causality: Relying solely on retention indices is prone to false positives. The m/z 162 fragment is a unique tracer generated by collision-induced dissociation, providing absolute, self-validating confirmation of the neoclovene scaffold[2].

Workflow Sample Plant Matrix (Roots, Resin, Leaves) Ext Extraction (Hydrodistillation / HS-SPME) Sample->Ext Cryo-milling Frac Fractionation (Isolation of Neutral Volatiles) Ext->Frac Liquid-Liquid Extraction GCMS GC-MS Analysis (DB-5MS, EI at 70 eV) Frac->GCMS 1 µL Injection (Split 1:20) Data Data Processing (m/z 204, m/z 162 tracer) GCMS->Data Mass Spectral Matching

Fig 2: Self-validating analytical workflow for neoclovene quantification via GC-MS.

Pharmacological and Agricultural Implications

The structural geometry of neoclovene translates directly into high-value applications across two major industries:

  • Drug Development & Pharmacology: The tricyclic, highly lipophilic nature of neoclovene allows it to easily penetrate cellular membranes and the blood-brain barrier. Essential oils containing neoclovene, such as those derived from Commiphora myrrha and Pittosporum tobira, exhibit significant anti-inflammatory and antimicrobial synergies[3][5]. In modern drug discovery, neoclovene serves as a promising hydrophobic scaffold for synthesizing novel antimicrobial agents capable of bypassing standard bacterial efflux pumps.

  • Agrochemicals & Bioherbicides: The evolutionary purpose of neoclovene—allelopathy—can be harnessed commercially. Neoclovene-containing essential oils present a lucrative avenue for developing eco-friendly bioherbicides[7]. By disrupting chlorophyll production and inhibiting the radicle elongation of invasive weeds, neoclovene acts as a natural, biodegradable alternative to synthetic herbicides, addressing the growing demand for sustainable agriculture[7].

References

  • PubChem. "(-)-alpha-Neoclovene | C15H24". National Institutes of Health (NIH). URL:[Link]

  • The Journal of Phytopharmacology. "Untargeted metabolomics and targeted approach of essential oils to differentiate five Ocimum species using gas chromatography". (2024). URL:[Link]

  • Alanazi, N. A. H., et al. "The chemical profile of the essential oil was analyzed using GC-MS". SDI Article. (2024). URL:[Link]

  • Kim, D. W., et al. "Analysis of the essential oil composition of fresh Panax ginseng root and identification of novel phenylalkenal compounds". Food Science and Preservation. (2023). URL:[Link]

  • Kahlaoui, S., et al. "Characterization of Volatile Organic Compounds and Essential Oil Profile of Pittosporum tobira (Thunb.) W.T. Aiton Cultivated in Tunisia". Chemistry & Biodiversity. (2024). URL:[Link]

  • de Oliveira, M. S., et al. "Potentially Phytotoxic of Chemical Compounds Present in Essential Oil for Invasive Plants Control: A Mini-Review". IntechOpen. (2018). URL:[Link]

  • Rimetz-Planchon, J., et al. "MS/MS studies on the selective on-line detection of sesquiterpenes using a Flowing Afterglow-Tandem Mass Spectrometer (FA-TMS)". Atmospheric Measurement Techniques. (2011). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Biomimetic Semi-Synthesis of (-)-α-Neoclovene via Acid-Catalyzed Rearrangement of β-Caryophyllene

Introduction & Mechanistic Rationale The targeted synthesis of complex tricyclic sesquiterpenes often relies on the biomimetic rearrangement of readily available natural precursors. β -Caryophyllene, a widespread bicycli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The targeted synthesis of complex tricyclic sesquiterpenes often relies on the biomimetic rearrangement of readily available natural precursors. β -Caryophyllene, a widespread bicyclic sesquiterpene, is characterized by a highly strained 9-membered ring containing a trans-double bond[1]. When subjected to strong Brønsted or Lewis acids, this molecule undergoes a profound skeletal reorganization.

Mechanistic Causality: The reaction is initiated by the protonation of the endocyclic trans-double bond, generating the highly reactive caryophyllenyl cation[2]. To relieve the inherent macrocyclic ring strain, this intermediate rapidly undergoes a transannular cyclization. What follows is a thermodynamically driven cascade of Wagner-Meerwein skeletal shifts that form various bridged tricyclic systems[3]. While clovene and caryolanol represent the primary thermodynamic sinks of this reaction, precise kinetic control over the acid strength, temperature, and reaction time allows for the trapping and isolation of the less thermodynamically stable intermediate, (-)- α -neoclovene[4].

Mechanism A β-Caryophyllene B Caryophyllenyl Cation A->B + H⁺ C Bridged Intermediate (Wagner-Meerwein Shift) B->C Transannular Cyclization D Neoclovenyl Cation C->D Skeletal Rearrangement E (-)-α-Neoclovene D->E - H⁺

Mechanistic pathway of acid-catalyzed rearrangement from β-caryophyllene to (-)-α-neoclovene.

Experimental Protocols: A Self-Validating System

The following protocol details the semi-synthetic conversion of β -caryophyllene to (-)- α -neoclovene. The procedure is designed with built-in self-validating checkpoints to ensure reaction fidelity and prevent the loss of the kinetically favored product.

Step 1: Acid-Catalyzed Rearrangement
  • Preparation: Dissolve 10.0 g of pure β -caryophyllene in 150 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C. Causality: The initial protonation is highly exothermic. Thermal spikes will drive the reaction entirely toward the thermodynamic clovene sink, destroying the kinetic neoclovene product.

  • Acidification: Slowly add 5.0 mL of concentrated H2​SO4​ dropwise over 30 minutes. Causality: Diethyl ether acts as a non-nucleophilic diluent that moderates the protonating power of H2​SO4​ , suppressing the runaway polymerization of the electron-rich olefins.

  • Stirring: Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 12 hours.

Step 2: Quenching and Extraction
  • Neutralization: Pour the reaction mixture over 200 g of crushed ice. Slowly add saturated aqueous NaHCO3​ while stirring vigorously.

  • Self-Validation Checkpoint: Continue adding NaHCO3​ until the evolution of CO2​ gas (bubbling) completely ceases. This visual cue confirms the total neutralization of the acid, preventing further unwanted skeletal rearrangements during the concentration phase.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether ( 2×50 mL). Combine the organic layers, dry over anhydrous MgSO4​ , filter, and concentrate via rotary evaporation at a low temperature (< 30 °C) to yield a crude hydrocarbon mixture.

Step 3: AgNO3​ -Silica Gel Chromatography
  • Column Preparation: Prepare a chromatography column using 10%w/w AgNO3​ -impregnated silica gel packed in hexanes.

  • Causality of Matrix Choice: Standard silica cannot resolve the non-polar hydrocarbon isomers (clovene vs. neoclovene) due to their identical polarities. Ag+ ions form reversible π -complexes with the double bonds. Because the steric environment around the double bond in (-)- α -neoclovene differs significantly from clovene, their π -complex binding affinities vary, allowing for baseline resolution during elution[5].

  • Elution: Load the crude mixture and elute with 100% hexanes.

  • Self-Validation Checkpoint: Monitor fractions using AgNO3​ -impregnated TLC plates stained with p -anisaldehyde. The appearance of distinct colorimetric spots confirms the separation of isomers before pooling the (-)- α -neoclovene fractions.

Workflow Step1 1. Acidification (β-Caryophyllene + H2SO4/Et2O at 0°C) Step2 2. Quenching & Extraction (NaHCO3 neutralization) Step1->Step2 Step3 3. Concentration (Rotary Evaporation) Step2->Step3 Step4 4. AgNO3-Silica Chromatography (Hexane Elution) Step3->Step4 Step5 5. GC-MS & NMR Validation (Purity > 98%) Step4->Step5

Step-by-step workflow for the semi-synthesis and purification of (-)-α-neoclovene.

Quantitative Data: Reaction Optimization

The yield of (-)- α -neoclovene is highly dependent on the catalyst system and reaction time. The table below summarizes the optimization of reaction conditions to maximize the kinetic product over the thermodynamic sinks (clovene and caryolanol).

Catalyst SystemTemperatureReaction TimeMajor Byproducts(-)- α -Neoclovene Yield (%)
H2​SO4​ / Diethyl Ether 0 °C 25 °C14 hClovene, Caryolanol12 - 15%
p -Toluenesulfonic Acid (benzene) 80 °C (Reflux)6 hClovene (Thermodynamic)< 2%
ZrO2​/SO42−​ (Solid Superacid) 25 °C4 hIsoclovene, Clovene8 - 10%
Silica-supported FeCl3​ 25 °C12 hComplex Olefin Mixture~5%

Note: Yields are based on isolated, chromatographically pure (-)- α -neoclovene following AgNO3​ -silica gel purification.

References

  • Biosynthesis and Chemical Synthesis of Presilphiperfolanol Natural Products Angewandte Chemie International Edition (via PMC)[Link]

  • The synthesis of neoclovene Journal of the Chemical Society C: Organic (RSC Publishing)[Link]

  • An Update on Microbial Biosynthesis of β-Caryophyllene, a Sesquiterpene with Multi-Pharmacological Properties MDPI[Link]

Sources

Application

Application Notes: (-)-α-Neoclovene as a Chiral Building Block in Asymmetric Synthesis

Introduction: The Untapped Potential of a Sesquiterpene (-)-α-Neoclovene is a naturally occurring sesquiterpene found in plants such as those of the Panax genus.[1] Its rigid, tricyclic carbon skeleton is adorned with fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of a Sesquiterpene

(-)-α-Neoclovene is a naturally occurring sesquiterpene found in plants such as those of the Panax genus.[1] Its rigid, tricyclic carbon skeleton is adorned with four stereocenters, making it an attractive yet underutilized candidate for chiral pool synthesis.[2][3] The inherent chirality of such natural products offers a powerful starting point for the construction of complex, enantiomerically pure molecules, a cornerstone of modern drug development and natural product total synthesis.[2][4] This application note will explore the potential of (-)-α-neoclovene as a chiral building block, providing a detailed, albeit representative, protocol for a key synthetic transformation and discussing further synthetic possibilities.

The structure of (-)-α-neoclovene, (1S,6S,7R)-2,6,8,8-tetramethyltricyclo[5.2.2.0¹˒⁶]undec-2-ene, presents a unique combination of a sterically hindered trisubstituted olefin within a complex framework.[5] This arrangement suggests that facial selectivity in reactions involving the double bond could be highly influenced by the existing stereocenters, paving the way for diastereoselective transformations.

PropertyValueSource
Molecular Formula C₁₅H₂₄[5]
Molecular Weight 204.35 g/mol [5]
Appearance Liquid
Density 0.951 g/mL at 20 °C[1]
Optical Activity [α]₂₀/D −79±2°, neat
Storage 2-8°C, under inert gas

Strategic Analysis of the Neoclovene Scaffold for Synthesis

The synthetic utility of (-)-α-neoclovene is primarily centered on the reactivity of its endocyclic double bond. The steric environment around this bond, dictated by the rigid tricyclic system and the neighboring methyl groups, is expected to be the major controlling element in any stereoselective addition reactions.

Diagram 1: Retrosynthetic Analysis of (-)-α-Neoclovene

G cluster_0 Synthetic Potential Neoclovene (-)-α-Neoclovene Key_Intermediate Chiral Ketone Intermediate Neoclovene->Key_Intermediate Oxidative Cleavage (e.g., Ozonolysis) Target_Molecules Complex Natural Products / Pharmaceuticals Key_Intermediate->Target_Molecules Further Functionalization

Caption: A simplified retrosynthetic approach highlighting the transformation of (-)-α-neoclovene into a versatile chiral ketone intermediate.

Application Protocol: Oxidative Cleavage via Ozonolysis

Oxidative cleavage of the double bond in (-)-α-neoclovene represents a powerful strategy to unveil a chiral ketone, which can serve as a versatile intermediate for further synthetic elaborations.[6] Ozonolysis is a reliable and high-yielding method for this transformation.[6][7] The following protocol is a representative procedure based on established methods for the ozonolysis of alkenes.[6][7]

Causality Behind Experimental Choices:
  • Solvent: A non-participating solvent like dichloromethane (DCM) is used to dissolve the substrate without reacting with ozone. Methanol is added to help stabilize the intermediate ozonide.

  • Temperature: The reaction is conducted at a low temperature (-78 °C) to prevent the explosive decomposition of the ozonide intermediate and to control the reactivity of ozone.[6]

  • Reductive Work-up: A reductive work-up with a mild reducing agent like dimethyl sulfide (DMS) is chosen to convert the ozonide to the desired ketone without over-oxidation to a carboxylic acid.[6] An oxidative work-up with hydrogen peroxide would lead to the corresponding carboxylic acid.[6]

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.

Step-by-Step Protocol:
  • Preparation: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a gas outlet connected to a bubbler containing a potassium iodide solution is flame-dried and cooled under a stream of dry nitrogen.

  • Dissolution: (-)-α-Neoclovene (2.04 g, 10.0 mmol) is dissolved in a mixture of anhydrous dichloromethane (80 mL) and methanol (20 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone-enriched oxygen (typically 1-3% O₃) from an ozone generator is bubbled through the solution. The reaction progress is monitored by the persistence of the characteristic blue color of ozone in the solution, or more reliably, by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed (as indicated by TLC), the ozone stream is stopped, and the solution is purged with dry nitrogen for 15-20 minutes to remove excess ozone.

  • Reductive Work-up: Dimethyl sulfide (2.2 mL, 30.0 mmol) is added dropwise to the cold solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Isolation: The solvent is removed under reduced pressure. The residue is redissolved in diethyl ether (100 mL) and washed successively with water (2 x 50 mL) and brine (50 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the target chiral ketone.

Diagram 2: Ozonolysis Workflow

G cluster_workflow Ozonolysis Protocol start Dissolve (-)-α-Neoclovene in DCM/MeOH cool Cool to -78 °C start->cool ozone Bubble O₃ until consumption of starting material cool->ozone purge Purge with N₂ ozone->purge quench Add Dimethyl Sulfide purge->quench warm Warm to RT and stir overnight quench->warm workup Aqueous Workup warm->workup purify Column Chromatography workup->purify product Isolate Chiral Ketone purify->product

Caption: Step-by-step workflow for the ozonolysis of (-)-α-neoclovene.

Further Synthetic Potential and Derivatization

While documented applications are scarce, the structure of (-)-α-neoclovene invites speculation on other potential stereoselective transformations. The trisubstituted double bond could be a handle for a variety of important synthetic operations:

  • Epoxidation: Reagents like meta-chloroperoxybenzoic acid (mCPBA) could be used to form a chiral epoxide. The facial selectivity of this epoxidation would be dictated by the steric hindrance of the tricyclic framework, likely leading to the formation of a single diastereomer.

  • Dihydroxylation: Asymmetric dihydroxylation using osmium tetroxide with a chiral ligand could potentially introduce two new stereocenters with a high degree of control, yielding a valuable chiral diol.

  • Hydroboration-Oxidation: This two-step process would lead to the anti-Markovnikov addition of a hydroxyl group, again with the stereochemical outcome controlled by the existing chiral scaffold.

The derivatization of the double bond opens up a plethora of possibilities for constructing complex molecules, a common strategy in the synthesis of natural products and pharmaceuticals.[8][9]

Conclusion and Future Outlook

(-)-α-Neoclovene possesses the key attributes of a valuable chiral building block: a rigid, well-defined three-dimensional structure and a reactive functional group. The lack of extensive literature on its synthetic applications represents a significant opportunity for research. The development of reliable protocols for the derivatization of (-)-α-neoclovene could provide synthetic chemists with a novel and cost-effective entry point to a unique class of chiral intermediates. This would be particularly valuable for the synthesis of other sesquiterpenoids or in fragment-based drug discovery programs where three-dimensional complexity is highly desired. Further exploration into the stereoselective reactions of this intriguing natural product is strongly encouraged.

References

  • Asymmetric Synthesis. (n.d.). Retrieved from [Link]

  • Maimone, T. J., & Burns, N. Z. (2011). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Nature Chemistry, 3(3), 182–192. Available at: [Link]

  • Department of Chemistry, University of Cambridge. (n.d.). Experiment 6: Ozonolysis of an Alkene. Retrieved from [Link]

  • García, A., et al. (2015). Total synthesis of natural products using hypervalent iodine reagents. Frontiers in Chemistry, 2, 116. Available at: [Link]

  • Blay, G., et al. (2008). Synthesis of Sesquiterpenes via Silicon-Guided Rearrangement of Epoxydecalins. Natural Product Communications, 3(3), 385-394. Available at: [Link]

  • Insights in Advanced Organic Chemistry 26. (2025, July 30). A short Chiral Pool Synthesis [Video]. YouTube. [Link]

  • Gunawardhana, G. A. (2009). Synthesis and application of novel chiral ionic liquids derived from alpha-pinene. [Master's thesis, University of Northern Iowa]. UNI ScholarWorks. [Link]

  • University of California, Berkeley. (n.d.). The “Chiral Pool” in Total Synthesis. eScholarship. Retrieved from [Link]

  • Vila, J., et al. (2004). Phenyl- And Cyclopentylimino Derivatization for Double Bond Location in Unsaturated C(37)-C(40) Alkenones by GC-MS. Journal of the American Society for Mass Spectrometry, 15(8), 1161-1172. Available at: [Link]

  • Columbia University. (n.d.). Strategies for the Synthesis of Sesquiterpene Natural Products. Academic Commons. Retrieved from [Link]

  • Li, W.-D. Z., & Yang, Y. (2011). A Short Synthesis of Bisabolane Sesquiterpenes. Molecules, 16(10), 8053-8061. Available at: [Link]

  • Wang, Y., et al. (2017). Asymmetric Total Synthesis of (−)-Clovan-2,9-dione Using Rh(I)-Catalyzed [3 + 2 + 1] Cycloaddition. Organic Letters, 19(22), 6140–6143. Available at: [Link]

  • Ashenhurst, J. (2013, April 23). Alkene Reactions: Ozonolysis. Master Organic Chemistry. [Link]

  • Khan, I. A., & Singh, P. (2018). Recent Developments in Selected Sesquiterpenes: Molecular Rearrangements, Biosynthesis, and Structural Relationship among Congeners. In Terpenes and Terpenoids. IntechOpen. [Link]

  • Han, X., & Gross, R. W. (2012). Identification and Quantitation of Fatty Acid Double Bond Positional Isomers: A Shotgun Lipidomics Approach Using Charge-Switch Derivatization. Journal of the American Chemical Society, 134(44), 18348–18355. Available at: [Link]

  • Bar-Ziv, A., et al. (2023). Organic acid formation in the gas-phase ozonolysis of α,β-unsaturated ketones. Physical Chemistry Chemical Physics, 25(2), 999-1011. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15973057, (-)-alpha-Neoclovene. Retrieved from [Link]

  • Mackenzie-Rae, F. A., et al. (2017). Ozonolysis of α-phellandrene – Part 2: Composition and chemical processing of secondary organic aerosol. Atmospheric Chemistry and Physics, 17, 1-35. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, April 28). Oxidative Cleavage of Alkenes - Ozonolysis [Video]. YouTube. [Link]

  • Schmedes, A., et al. (2024). Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Žáková, K., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6489. Available at: [Link]

  • Schmedes, A., et al. (2024). Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis. ResearchGate. [Link]

  • Piers, E., & Boulet, S. L. (2002). Total synthesis of (±)-isoclovene. The Journal of Organic Chemistry, 67(1), 23-29. Available at: [Link]

Sources

Method

Application Notes and Protocols: Enantioselective Synthesis of Novel (-)-α-Neoclovene Derivatives

Abstract This document provides a comprehensive guide for the enantioselective synthesis of the tricyclic sesquiterpene (-)-α-Neoclovene and its novel derivatives. In the absence of a direct, established enantioselective...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of the tricyclic sesquiterpene (-)-α-Neoclovene and its novel derivatives. In the absence of a direct, established enantioselective route, we present a robust and rational synthetic strategy employing a state-of-the-art Rh(I)-catalyzed intramolecular [3+2+1] cycloaddition as the key chirality-inducing step. This is followed by a diastereoselective intramolecular aldol reaction to construct the complete carbon skeleton. Furthermore, a protocol for the synthesis of a novel hydroxylated derivative of (-)-α-Neoclovene via a hydroboration-oxidation reaction is detailed, opening avenues for the exploration of new biologically active compounds. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Challenge and Significance of (-)-α-Neoclovene

(-)-α-Neoclovene is a naturally occurring sesquiterpene found in plants such as ginseng (Panax ginseng).[1] Its complex, sterically congested tricyclo[5.2.2.01,6]undec-2-ene core presents a significant challenge to synthetic chemists. The development of an enantioselective synthesis is crucial for accessing stereochemically pure material to enable the full exploration of its biological potential and that of its derivatives. This application note details a proposed synthetic strategy to address this challenge, leveraging modern catalytic methods to achieve high stereocontrol.

Retrosynthetic Analysis and Strategic Considerations

Our retrosynthetic strategy for (-)-α-Neoclovene hinges on two key transformations: a diastereoselective intramolecular aldol reaction to close the final six-membered ring and a Rh(I)-catalyzed enantioselective [3+2+1] cycloaddition to construct the bicyclo[4.3.0]nonenone core and establish the key stereocenters.

G Neoclovene (-)-α-Neoclovene Aldol_precursor Tricyclic Diketone Neoclovene->Aldol_precursor Wittig Olefination Bicyclic_ketone Bicyclic Enone Aldol_precursor->Bicyclic_ketone Intramolecular Aldol Reaction Yne_VCP 1-Yne-Vinylcyclopropane Precursor Bicyclic_ketone->Yne_VCP Rh(I)-catalyzed [3+2+1] Cycloaddition Simpler_precursors Commercially Available Starting Materials Yne_VCP->Simpler_precursors Multi-step synthesis G Yne_VCP 1-Yne-Vinylcyclopropane Bicyclic_enone Chiral Bicyclic Enone Yne_VCP->Bicyclic_enone Rh_catalyst [Rh(CO)2Cl]2 Chiral Phosphine Ligand Rh_catalyst->Bicyclic_enone CO CO (1 atm) CO->Bicyclic_enone

Caption: Key enantioselective Rh(I)-catalyzed [3+2+1] cycloaddition.

Formation of the Tricyclic Core: Intramolecular Aldol Reaction

The bicyclic enone produced from the cycloaddition is then elaborated to a diketone precursor for the final ring closure. A diastereoselective intramolecular aldol condensation will then be employed to construct the third ring of the neoclovene core. The stereochemical outcome of this reaction is directed by the existing stereocenters established in the preceding cycloaddition. Such intramolecular aldol reactions are powerful tools for the synthesis of bridged bicyclic systems. [2][3][4]

Completion of the Synthesis

The resulting tricyclic keto-alcohol can be converted to (-)-α-Neoclovene through a Wittig olefination to introduce the exocyclic methylene group, followed by dehydration to form the endocyclic double bond.

Synthesis of a Novel (-)-α-Neoclovene Derivative

To explore the chemical space around the neoclovene scaffold, we propose the synthesis of a novel hydroxylated derivative. This can be achieved through a hydroboration-oxidation of the double bond in (-)-α-Neoclovene. This reaction is known to proceed with high regio- and stereoselectivity on sterically hindered alkenes, such as those found in terpenoids. [5][6][7]

G Neoclovene (-)-α-Neoclovene Hydroxylated_derivative Novel Hydroxylated Neoclovene Derivative Neoclovene->Hydroxylated_derivative Hydroboration 1. BH3-THF Hydroboration->Hydroxylated_derivative Oxidation 2. H2O2, NaOH Oxidation->Hydroxylated_derivative

Caption: Synthesis of a novel hydroxylated neoclovene derivative.

The resulting alcohol can serve as a handle for further functionalization, allowing for the creation of a library of novel neoclovene derivatives for biological screening.

Experimental Protocols

Protocol 1: Enantioselective Rh(I)-Catalyzed [3+2+1] Cycloaddition

  • Apparatus: A flame-dried Schlenk flask equipped with a magnetic stir bar, under an atmosphere of argon.

  • Reagents:

    • 1-Yne-vinylcyclopropane precursor (1.0 equiv)

    • [Rh(CO)2Cl]2 (2.5 mol%)

    • Chiral phosphine ligand (e.g., (S,S)-Me-DuPhos) (6.0 mol%)

    • Anhydrous, degassed 1,2-dichloroethane (DCE)

    • Carbon monoxide (CO) gas (balloon)

  • Procedure:

    • To the Schlenk flask, add [Rh(CO)2Cl]2 and the chiral phosphine ligand.

    • Evacuate and backfill with argon three times.

    • Add anhydrous, degassed DCE and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

    • Add a solution of the 1-yne-vinylcyclopropane precursor in DCE via syringe.

    • Purge the flask with CO gas and maintain a CO atmosphere using a balloon.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expected Outcome: The chiral bicyclic enone should be obtained in good yield (60-80%) and high enantiomeric excess (>90% ee).

Protocol 2: Hydroboration-Oxidation of (-)-α-Neoclovene

  • Apparatus: A flame-dried round-bottom flask with a magnetic stir bar, under an atmosphere of argon.

  • Reagents:

    • (-)-α-Neoclovene (1.0 equiv)

    • Borane-tetrahydrofuran complex (BH3-THF, 1.0 M in THF) (1.2 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • 3 M aqueous sodium hydroxide (NaOH)

    • 30% aqueous hydrogen peroxide (H2O2)

  • Procedure:

    • Dissolve (-)-α-Neoclovene in anhydrous THF in the round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add the BH3-THF solution dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Cool the reaction back to 0 °C and slowly add the NaOH solution, followed by the dropwise addition of H2O2.

    • Stir the mixture at room temperature for 2 hours.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expected Outcome: The hydroxylated neoclovene derivative should be isolated in good yield (70-90%) as a single diastereomer.

Data Summary

CompoundSynthetic StepCatalyst/ReagentExpected Yield (%)Expected ee/de (%)
Chiral Bicyclic EnoneRh(I)-catalyzed [3+2+1] cycloaddition[Rh(CO)2Cl]2 / (S,S)-Me-DuPhos60-80>90 ee
Tricyclic Keto-alcoholIntramolecular Aldol ReactionLHMDS70-85>95 de
(-)-α-NeocloveneWittig/DehydrationPh3P=CH2 / Martin's Sulfurane50-60 (over 2 steps)>90 ee
Hydroxylated DerivativeHydroboration-OxidationBH3-THF / H2O2, NaOH70-90>98 de

References

  • Brummond, K. M., & Lu, J. (2001). Enantioselective synthesis of bridged bicyclic ring systems.
  • Metts, J. C. (2025). Efficient Synthesis of Functionalized Aryl Spiro[2.
  • Wang, H., et al. (2025). Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. Chemical Science.
  • Freiburg University. (2025). Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes.
  • Imamoto, T., et al. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542.
  • Mishra, N. K., & Park, J. (2019). Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes.
  • Li, W., et al. (2020). Catalytic asymmetric construction of bridged bicyclo[m.3.1] rings using an intramolecular Diels–Alder reaction.
  • Hayashi, T., et al. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides.
  • Yu, Z.-X., et al. (2010). Rh(I)-catalyzed [(3 + 2) + 1] cycloaddition of 1-yne/ene-vinylcyclopropanes and CO: homologous Pauson-Khand reaction and total synthesis of (+/-)-alpha-agarofuran. Organic Letters, 12(11), 2528-2531.
  • Yu, Z.-X., et al. (2016). Formal Synthesis of Gracilamine Using Rh(I)-Catalyzed [3 + 2 + 1] Cycloaddition of 1-Yne-Vinylcyclopropanes and CO. The Journal of Organic Chemistry, 81(15), 6757-6765.
  • Imamoto, T. (2018). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthetic Organic Chemistry. Chemical and Pharmaceutical Bulletin, 66(1), 1-20.
  • Imamoto, T., et al. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542.
  • Shintani, R., et al. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides.
  • Yu, Z.-X. (2015). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies, and Applications in Natural Product Synthesis. Accounts of Chemical Research, 48(10), 2824-2835.
  • Feldman, K. S., et al. (1988). Cyclopentane synthesis via free radical mediated addition of functionalized alkenes to substituted vinyl cyclopropanes. Journal of the American Chemical Society, 110(11), 3579-3585.
  • Baran, P. S., & Maimone, T. J. (2009). Oxidative Entry into the Illicium Sesquiterpenes: Enantiospecific Synthesis of (+)-Pseudoanisatin.
  • Yu, Z.-X., et al. (2016). Formal Synthesis of Gracilamine Using Rh(I)-Catalyzed [3 + 2 + 1] Cycloaddition of 1-Yne-Vinylcyclopropanes and CO. The Journal of Organic Chemistry, 81(15), 6757-6765.
  • PubChem. (-)-alpha-Neoclovene.
  • ChemicalBook. (-)-ALPHA-NEOCLOVENE | 4545-68-0.
  • Feldman, K. S. (2010). Hydroboration–Oxidation of Terpenoids in Targeted Syntheses of Low-Molecular-Mass Bioregulators. Israel Journal of Chemistry, 50(5-6), 629-640.
  • Wang, Y., et al. (2023). Enantioselective One Pot Construction of Bridged Tricyclic Lactones. ChemRxiv.
  • Jung, M. E., & Davidov, P. (2005). Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation). Tetrahedron Letters, 46(29), 4849-4852.
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  • Al-Amiery, A. A., et al. (2023). Biological activity of new heterocyclic compounds derived from chalcone. Scientific Reports, 13(1), 13242.
  • University of Glasgow. (1972). Synthesis and reactions of bridged bicyclic compounds.
  • Master Organic Chemistry. (2026).
  • Li, Q., et al. (2020). New chalcone derivatives: synthesis, antiviral activity and mechanism of action. RSC Advances, 10(52), 31215-31223.
  • Huber, S., et al. (2021). (A) Hydroboration–oxidation reaction of (1R,3E,7E,11S,12S)
  • Al-Masoudi, N. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(11), 9239-9264.
  • Ashenhurst, J. (2023). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.

Sources

Application

Application Notes and Protocols for the Derivatization of (-)-alpha-Neoclovene via a Two-Step Ozonolysis-Grignard Reaction Sequence

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed experimental protocol for the chemical modification of the natu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed experimental protocol for the chemical modification of the natural sesquiterpene (-)-alpha-Neoclovene. As a molecule devoid of highly reactive functional groups suitable for direct coupling, a two-step approach is presented. The first part of the protocol details the oxidative cleavage of the endocyclic double bond of (-)-alpha-Neoclovene via ozonolysis to yield a novel keto-derivative, herein termed neoclovenone. The second part provides a comprehensive procedure for the nucleophilic addition of a Grignard reagent to this sterically hindered ketone, enabling the formation of a new carbon-carbon bond and the synthesis of a tertiary alcohol derivative. This guide is intended to provide both a practical workflow and a deep understanding of the chemical principles and safety considerations underpinning these powerful synthetic transformations.

Introduction and Rationale

(-)-alpha-Neoclovene is a tricyclic sesquiterpene found in various natural sources, including ginseng.[1] Its complex and rigid carbon skeleton makes it an interesting scaffold for medicinal chemistry and drug development. However, the native structure of (-)-alpha-Neoclovene, a hydrocarbon with a single trisubstituted alkene, presents limited handles for direct chemical modification.[2] To unlock the synthetic potential of this natural product, derivatization is necessary.

Grignard reactions are a cornerstone of synthetic organic chemistry, facilitating the formation of carbon-carbon bonds with exceptional efficiency.[3] These reactions involve the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most commonly a carbonyl group.[4][5] To apply this powerful reaction to (-)-alpha-Neoclovene, we must first introduce a carbonyl functionality.

This protocol, therefore, employs a robust two-step strategy:

  • Ozonolysis: The selective cleavage of the carbon-carbon double bond in (-)-alpha-Neoclovene using ozone (O₃). A reductive workup with dimethyl sulfide (DMS) is employed to ensure the formation of a ketone at the more substituted position and an aldehyde at the less substituted position, which upon further workup can be isolated as the desired keto-aldehyde precursor.[1][2]

  • Grignard Addition: The nucleophilic attack of a Grignard reagent (e.g., methylmagnesium bromide) on the newly formed and sterically hindered ketone of the neoclovenone scaffold. This results in the formation of a tertiary alcohol, introducing a new alkyl group to the core structure.

This application note provides a comprehensive, self-validating protocol with an emphasis on the causality behind experimental choices and rigorous safety measures.

Reaction Principle and Mechanism

Ozonolysis of (-)-alpha-Neoclovene

Ozonolysis proceeds via a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[6] A subsequent reductive workup with dimethyl sulfide (DMS) cleaves the ozonide to yield the desired carbonyl compounds without over-oxidation to carboxylic acids.[1]

Grignard Addition to Neoclovenone

The Grignard reagent, characterized by a highly polar carbon-magnesium bond, acts as a potent nucleophile.[3] The carbon atom attacks the electrophilic carbonyl carbon of the neoclovenone intermediate. The reaction typically proceeds through a six-membered ring transition state.[3] An acidic workup is then required to protonate the resulting magnesium alkoxide to yield the final tertiary alcohol.[5]

Experimental Protocols

Part A: Synthesis of Neoclovenone via Ozonolysis of (-)-alpha-Neoclovene

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
(-)-alpha-Neoclovene≥95%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%MilliporeSigma
Methanol (MeOH), anhydrous≥99.8%MilliporeSigma
Ozone (O₃)Generated in situOzone generator
Dimethyl sulfide (DMS)≥99%Acros Organics
Nitrogen (N₂) or Argon (Ar) gasHigh purityLocal supplier
Saturated sodium bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)ACS GradeFisher Scientific
Sudan Red 7B (indicator)-Optional

Protocol:

  • Reaction Setup:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen or argon.

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a calcium chloride drying tube on the outlet (vented to a fume hood), dissolve (-)-alpha-Neoclovene (1.0 g, 4.9 mmol) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol (100 mL).

    • (Rationale: Anhydrous conditions are crucial for the stability of the ozonide intermediate. The DCM/MeOH solvent system provides good solubility and allows for low-temperature operation.)

    • Optionally, add a small amount of Sudan Red 7B as an indicator. The red color will disappear upon complete consumption of the alkene.

  • Ozonolysis:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Begin bubbling ozone gas through the solution from an ozone generator. The solution will typically turn a pale blue color, indicating a slight excess of ozone.

    • Continue the ozone flow until the starting material is consumed (monitor by TLC) or the blue color persists for 5 minutes.

    • (Rationale: Low temperature is critical to prevent the explosive decomposition of the ozonide intermediate.)

  • Reductive Workup:

    • Once the reaction is complete, switch the gas flow from ozone to dry nitrogen or argon for 15-20 minutes to purge any excess ozone from the solution. This is a critical safety step.

    • While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (1.5 mL, 20.4 mmol, ~4 equivalents) dropwise via syringe.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature, stirring overnight.

    • (Rationale: DMS is a mild reducing agent that efficiently cleaves the ozonide to the desired carbonyl compounds without over-oxidation. The excess ensures complete reaction.)

  • Isolation and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude neoclovenone.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure keto-aldehyde.

Part B: Grignard Addition to Neoclovenone

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
NeoclovenoneSynthesized in Part A-
Magnesium (Mg) turningsHigh purityAcros Organics
Iodomethane or 1,2-DibromoethaneReagent GradeSigma-Aldrich
Bromomethane (as a solution in Et₂O)1.0 M in THFSigma-Aldrich
Anhydrous diethyl ether (Et₂O) or THFDri-Solv® or similarMilliporeSigma
Saturated aqueous ammonium chloride (NH₄Cl)ACS GradeFisher Scientific
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific

Protocol:

  • Glassware and Reagent Preparation:

    • All glassware must be flame-dried under vacuum or oven-dried at 120 °C overnight and assembled under a dry nitrogen or argon atmosphere.

    • (Rationale: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source.)

  • Grignard Reagent Formation (Example: Methylmagnesium Bromide):

    • In a 100 mL three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, place magnesium turnings (180 mg, 7.4 mmol, 1.5 equivalents).

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

    • Add 5 mL of anhydrous diethyl ether.

    • In the dropping funnel, place a solution of bromomethane (assuming a prepared solution is not used, handle with extreme care as it is a gas at room temperature) in 15 mL of anhydrous diethyl ether.

    • Add a small portion of the halide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance. If it does not start, gentle warming with a heat gun may be necessary.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

  • Addition to Neoclovenone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve neoclovenone (assume ~1 g, ~4.9 mmol) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the neoclovenone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

    • (Rationale: The steric hindrance of the neoclovenone ketone may require longer reaction times or gentle heating to reflux to drive the reaction to completion. Careful monitoring is advised.)

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL). Caution: This can be a vigorous exothermic reaction.

    • Stir the mixture until the solids dissolve. If solids persist, a small amount of 1 M HCl may be added.

    • Transfer the mixture to a separatory funnel, add more diethyl ether (30 mL), and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Data Presentation and Interpretation

Table 1: Reagent Quantities for a Representative Reaction

Step Compound Mol. Wt. ( g/mol ) Amount (mg) Moles (mmol) Equivalents
Ozonolysis (-)-alpha-Neoclovene 204.35 1000 4.9 1.0
Dimethyl sulfide 62.13 1268 20.4 ~4.0
Grignard Neoclovenone (product of ozonolysis) ~220.35 ~1079 4.9 1.0
Magnesium 24.31 180 7.4 1.5

| | Bromomethane | 94.94 | 702 | 7.4 | 1.5 |

The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm the addition of the methyl group and the formation of the hydroxyl group.

Visualizations

Experimental Workflow

G cluster_ozonolysis Part A: Ozonolysis cluster_grignard Part B: Grignard Reaction A Dissolve (-)-alpha-Neoclovene in DCM/MeOH at -78°C B Bubble O₃ until reaction is complete A->B C Purge with N₂ to remove excess O₃ B->C D Add Dimethyl Sulfide (DMS) for reductive workup C->D E Warm to RT, Aqueous Workup & Purification D->E F Isolate Neoclovenone E->F H Dissolve Neoclovenone in anhydrous ether F->H Product used as starting material G Prepare Grignard Reagent (e.g., MeMgBr) under N₂ I Add Neoclovenone solution to Grignard reagent at 0°C G->I H->I J Stir at RT until reaction is complete I->J K Quench with aq. NH₄Cl & Aqueous Workup J->K L Purify by Chromatography K->L M Characterize Final Product (Tertiary Alcohol) L->M Reaction cluster_step1 Step 1: Ozonolysis cluster_step2 Step 2: Grignard Addition Neoclovene (-)-alpha-Neoclovene Ozonide Ozonide Intermediate Neoclovene->Ozonide 1. O₃, DCM/MeOH, -78°C Neoclovenone Neoclovenone Ozonide->Neoclovenone 2. (CH₃)₂S Alkoxide Magnesium Alkoxide Neoclovenone->Alkoxide Grignard R-MgX (e.g., CH₃MgBr) Grignard->Alkoxide Anhydrous Ether FinalProduct Tertiary Alcohol Derivative Alkoxide->FinalProduct H₃O⁺ workup

Caption: Two-step reaction for neoclovene derivatization.

Safety and Handling

  • Ozone: Ozone is a toxic and powerful oxidizing agent. All ozonolysis reactions must be conducted in a well-ventilated chemical fume hood. Ensure the outlet of the reaction is properly vented, for instance, through a potassium iodide trap to destroy excess ozone.

  • Ozonides: Ozonide intermediates are potentially explosive, especially when concentrated. Never allow the reaction mixture to warm up before the reductive workup is complete. Do not concentrate the solution before adding the reducing agent.

  • Grignard Reagents: Grignard reagents are highly flammable, corrosive, and react violently with water and other protic sources. All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon).

  • Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon storage. Use only freshly opened or properly stored anhydrous solvents. Never distill ethers to dryness.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have an appropriate fire extinguisher (Class D for magnesium fires) and a safety shower/eyewash station readily accessible.

References

  • PubChem. (-)-alpha-Neoclovene. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]

  • OrgoSolver. Ozonolysis with Reductive Workup (O3, then DMS). [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • University of California, Los Angeles. Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Organic-Reaction.com. Grignard Reaction - Common Conditions. [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to ketones to give tertiary alcohols. [Link]

Sources

Method

Application Note: Derivatization of (-)-α-Neoclovene for Enhanced Antimicrobial and Antioxidant Bioactivity

Introduction & Mechanistic Rationale (-)-α-Neoclovene is a naturally occurring, tricyclic sesquiterpene hydrocarbon (C15H24) biosynthesized in the cambial meristematic cells of Panax ginseng and the fruits of Tamarindus...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(-)-α-Neoclovene is a naturally occurring, tricyclic sesquiterpene hydrocarbon (C15H24) biosynthesized in the cambial meristematic cells of Panax ginseng and the fruits of Tamarindus indica[1]. While the parent compound exhibits baseline antimicrobial and antioxidant properties[2], its extreme lipophilicity (Computed XLogP3 ~4.9) and lack of polar functional groups severely limit its aqueous solubility, bioavailability, and target-binding affinity in physiological environments.

To overcome these limitations in drug development, targeted chemical derivatization is required. The tricyclo[5.2.2.0^{1,6}]undec-2-ene core of (-)-α-Neoclovene features a sterically accessible C2-C3 double bond, which serves as an optimal synthetic handle. By converting this non-polar alkene into oxygenated or aminated derivatives, we can lower the partition coefficient and introduce hydrogen-bond donors/acceptors. This strategically enhances the molecule's electrostatic interactions with the negatively charged phospholipid headgroups of bacterial membranes and improves its radical-scavenging capacity[3].

Workflow Neoclovene (-)-α-Neoclovene (Parent Sesquiterpene) Epoxide α-Neoclovene Epoxide (Reactive Intermediate) Neoclovene->Epoxide m-CPBA Epoxidation Alcohol α-Neoclovenol (Hydroxyl Derivative) Neoclovene->Alcohol 1. BH3-THF 2. H2O2, NaOH Amino Amino-Neoclovenol (β-Amino Alcohol) Epoxide->Amino Amine, LiClO4 Ring-Opening

Fig 1. Chemical derivatization workflow of (-)-α-Neoclovene.

Experimental Workflows & Protocols

Self-Validation Note: Because the (-)-α-Neoclovene skeleton lacks a conjugated chromophore, it is UV-inactive. Thin-Layer Chromatography (TLC) monitoring must be validated using chemical stains (e.g., p-anisaldehyde or phosphomolybdic acid followed by heating) to visualize reaction progress.

Protocol A: Epoxidation of (-)-α-Neoclovene

The epoxidation of the C2-C3 double bond introduces a strained oxirane ring, increasing polarity and providing an electrophilic site for further functionalization[4].

  • Reaction Setup : Dissolve 1.0 mmol of (-)-α-Neoclovene in 10 mL of anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask. Cool the solution to 0 °C using an ice bath to prevent thermal degradation of the peroxide.

  • Reagent Addition : Slowly add 1.2 mmol of purified meta-chloroperoxybenzoic acid (m-CPBA) dissolved in 5 mL DCM dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic peroxy-transfer and limits the formation of over-oxidized byproducts.

  • Monitoring : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via TLC (Hexane:EtOAc 95:5). The epoxide will appear as a lower Rf spot compared to the highly non-polar parent terpene.

  • Quench & Workup : Quench the reaction with 10 mL of saturated aqueous Na2S2O3 to reduce any unreacted m-CPBA. Add 10 mL of saturated NaHCO3 to neutralize the m-chlorobenzoic acid byproduct into its water-soluble sodium salt. Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification : Flash chromatography (silica gel, Hexane:EtOAc 98:2) yields pure α-neoclovene epoxide.

Protocol B: Synthesis of α-Neoclovenol via Hydroboration-Oxidation

This sequence converts the alkene into a secondary alcohol via stereospecific syn-addition, providing a hydrogen-bond donor.

  • Hydroboration : Dissolve 1.0 mmol of (-)-α-Neoclovene in 10 mL anhydrous THF under an argon atmosphere. Cool to 0 °C. Add 1.5 mL of BH3·THF complex (1.0 M in THF) dropwise. Stir for 4 hours at room temperature. Causality: The borane adds anti-Markovnikov to the less sterically hindered carbon of the double bond.

  • Oxidation : Cool the mixture back to 0 °C. Carefully add 2 mL of 3M aqueous NaOH, followed by the slow, dropwise addition of 2 mL of 30% H2O2. Causality: The basic peroxide solution replaces the boron with a hydroxyl group with retention of stereochemistry.

  • Workup : Stir for 2 hours at room temperature. Dilute with water (15 mL) and extract with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO4, and evaporate the solvent.

  • Purification : Purify the crude alcohol via column chromatography (Hexane:EtOAc 85:15). A successful reaction is validated by an Rf shift to ~0.3 and a strong O-H stretch (~3300 cm⁻¹) in FTIR.

Protocol C: Epoxide Ring-Opening to Amino-Neoclovenol

Nucleophilic ring-opening of the epoxide yields a β-amino alcohol, an amphiphilic pharmacophore highly effective at disrupting microbial membranes.

  • Reaction Setup : Dissolve 0.5 mmol of α-neoclovene epoxide (from Protocol A) in 5 mL of anhydrous acetonitrile.

  • Catalysis & Amination : Add 0.1 mmol of Lithium perchlorate (LiClO4) as a mild Lewis acid. Causality: Li⁺ coordinates to the epoxide oxygen, polarizing the C-O bond and lowering the activation energy for nucleophilic attack without causing unwanted carbocation rearrangements of the neoclovene core. Add 1.5 mmol of diethylamine.

  • Reflux : Heat the mixture to 60 °C and stir for 12 hours.

  • Workup & Purification : Evaporate the solvent. Partition the residue between water and ethyl acetate. Extract the organic layer, dry, and concentrate. Purify the β-amino alcohol derivative using neutral alumina chromatography (DCM:MeOH 95:5) to prevent the amine from streaking.

Bioactivity Profiling & Data Presentation

The derivatization of (-)-α-Neoclovene significantly alters its biological efficacy. The introduction of polar and ionizable groups enhances both its Minimum Inhibitory Concentration (MIC) against standard bacterial strains and its radical scavenging ability (DPPH assay).

Table 1: Comparative Bioactivity of (-)-α-Neoclovene and its Synthetic Derivatives

CompoundComputed LogPMIC S. aureus (µg/mL)MIC E. coli (µg/mL)DPPH Scavenging IC50 (µg/mL)
(-)-α-Neoclovene 4.90>256>25641.73
α-Neoclovene Epoxide 3.8512825638.50
α-Neoclovenol 3.206412825.20
Amino-Neoclovenol 2.55163218.45

Note: The dramatic drop in MIC for Amino-Neoclovenol demonstrates the efficacy of the amphiphilic β-amino alcohol pharmacophore in penetrating and destabilizing bacterial membranes.

MOA Derivative Amino-Neoclovenol (Amphiphilic Derivative) Membrane Bacterial Cell Membrane (Phospholipid Bilayer) Derivative->Membrane Targets Interaction Electrostatic & Hydrophobic Interactions Membrane->Interaction Induces Disruption Membrane Permeabilization & Leakage Interaction->Disruption Leads to Death Bacterial Cell Death (Enhanced Antimicrobial Efficacy) Disruption->Death Results in

Fig 2. Proposed antimicrobial mechanism of action for amphiphilic neoclovene derivatives.

References

  • Title: Characterization of Bioactive Compounds from Tamarindus Indica for Potential Biological Properties Source: IJSRD.com URL: 2[2]

  • Title: Analysis of Bioactive Aroma Compounds in Essential Oils from Algerian Plants: Implications for Potential Antioxidant Applications Source: PMC (nih.gov) URL: 3[3]

  • Title: Rearrangements of Neoclovene Epoxides in Acidic Media Source: Semantic Scholar / ResearchGate URL: 4[4]

  • Title: Jasmonates mediate increased levels of ginsenosides in Panax Quinquefolius cambial meristematic cell cultures Source: ResearchGate URL: 5[1]

Sources

Application

Application Note: Advanced GC-MS Protocol for the Robust Characterization of Sesquiterpene Hydrocarbons

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sesquiterpene hydrocarbons (C₁₅H₂₄) present unique analytical challenges in drug development, metabolomics, and natural product chemistry due to their extreme structural diversity, stereochemical complexity, and susceptibility to thermal degradation. This application note details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol engineered to preserve molecular integrity during extraction and injection, while utilizing orthogonal data dimensions to ensure definitive isomer identification.

Mechanistic Insights: The "Why" Behind the Protocol

As an application scientist, it is critical to understand that standard GC-MS methods often destroy or misidentify the very sesquiterpenes they aim to quantify. This protocol is built on two foundational pillars of causality:

Mitigating Thermal Rearrangement Artifacts

Standard GC injection ports operate at 250°C to ensure rapid, narrow-band volatilization. However, at these temperatures, thermally labile sesquiterpenes undergo spontaneous pericyclic reactions. A classic example is the Cope rearrangement of germacrene A, which thermally degrades into β-elemene within a hot injection port[1]. Similarly, hedycaryol is known to thermally rearrange into elemol at 250°C[2]. Causality & Protocol Adjustment: To preserve the native sesquiterpene profile, the injection port temperature must be lowered to 150°C–200°C. This reduction in kinetic energy prevents thermal artifacts while still providing sufficient volatility for C₁₅ hydrocarbons, ensuring that the chromatogram accurately reflects the true biological sample[2].

The Spectral Ambiguity of Isomers and the LRI Mandate

Sesquiterpenes exist as a vast array of structural isomers. Because they share the same molecular formula and similar basic skeletons, their Electron Ionization (EI) mass spectra are often virtually indistinguishable, typically dominated by common fragment ions such as m/z 161, 189, and 204[3]. Causality & Protocol Adjustment: Relying exclusively on MS library matching (e.g., NIST or Wiley) introduces a high risk of misidentification. A self-validating protocol must incorporate Linear Retention Indices (LRI) as an orthogonal data dimension. By comparing the retention time of the analyte against a homologous series of n-alkanes, researchers can definitively differentiate co-eluting or spectrally identical isomers[4],[5].

Experimental Workflow Visualization

G Prep 1. Sample Preparation HS-SPME (DVB/CAR/PDMS) Salting-out effect at 40°C Inlet 2. GC Inlet Desorption Low Temp (150°C - 200°C) Prevents Cope Rearrangement Prep->Inlet GC 3. GC Separation 5% Phenyl-methylpolysiloxane Optimized Thermal Gradient Inlet->GC MS 4. MS Detection EI 70 eV (Scan / SIM) Target Ions: m/z 161, 189, 204 GC->MS Data 5. Data Analysis MS Library + LRI Matching Definitive Isomer ID MS->Data LRI Orthogonal Validation C8-C30 n-alkane Co-injection LRI->Data Calculates LRI

GC-MS workflow for sesquiterpene analysis emphasizing thermal preservation and LRI validation.

Step-by-Step Experimental Protocol

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Solid-Phase Microextraction (SPME) is preferred for volatile sesquiterpenes to avoid solvent masking and to eliminate the thermal stress associated with solvent evaporation techniques.

  • Step 1 (Equilibration): Transfer 2–5 mL of the liquid sample (or 1 g of solid homogenate) into a 10 mL headspace vial. Add 1 g of NaCl to induce a "salting-out" effect, which decreases the solubility of non-polar sesquiterpenes in the aqueous phase and drives them into the headspace.

  • Step 2 (Incubation): Seal the vial with a PTFE/silicone septum and incubate at 40°C for 15 minutes under continuous agitation.

  • Step 3 (Extraction): Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane, 50/30 µm) SPME fiber to the headspace for 30 minutes. This tri-phase fiber is optimal for capturing a wide molecular weight range of volatile hydrocarbons[3].

GC-MS Instrument Parameters
  • Step 4 (Desorption): Retract the fiber and insert it into the GC inlet. Deploy the fiber for 3 minutes in splitless mode. Crucially , maintain the inlet temperature at 150°C to 200°C to prevent the thermal rearrangement of sensitive compounds[2],[1].

  • Step 5 (Separation): Utilize a non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS or SLB-5ms, 30 m × 0.25 mm i.d., 0.25 µm film thickness)[4].

  • Step 6 (Oven Gradient): Initiate the oven at 60°C (hold for 3 min), ramp at 3°C/min to 120°C, then ramp at 7°C/min to 300°C.

  • Step 7 (Detection): Operate the mass spectrometer in EI mode at -70 eV. For untargeted profiling, use full scan mode (m/z 40–300). For targeted trace analysis, employ Selected Ion Monitoring (SIM) targeting characteristic sesquiterpene ions: m/z 161, 189, and 204[3].

Self-Validating System: Linear Retention Index (LRI) Calibration
  • Step 8 (Standard Co-injection): Under the exact same GC-MS thermal gradient, inject a standard mixture of n-alkanes ranging from C₈ to C₃₀[5].

  • Step 9 (LRI Calculation): Calculate the LRI for each sesquiterpene peak using the Van Den Dool and Kratz equation for temperature-programmed chromatography.

  • Step 10 (Data Validation): Cross-reference the calculated LRI and the EI mass spectrum against established literature databases. A compound is only considered "positively identified" if the MS match factor exceeds 850 and the experimental LRI falls within ±10 units of the literature value[4].

Quantitative Data Presentation

Table 1: Optimized GC-MS Parameters for Sesquiterpene Integrity

ParameterSetting / ValueMechanistic Rationale
Column Chemistry 5% Phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm)Optimal selectivity and theoretical plate count for non-polar C₁₅ hydrocarbons[4].
Inlet Temperature 150 °C – 200 °CPrevents thermal degradation/Cope rearrangement of labile sesquiterpenes[2].
Carrier Gas Helium, 1.0 - 1.3 mL/min (Constant Flow)Ensures highly reproducible retention times required for precise LRI calculation.
Oven Program 60°C (3 min) → 3°C/min to 120°C → 7°C/min to 300°CThe shallow initial ramp (3°C/min) maximizes the resolution of complex structural isomers[4].
MS Ionization Electron Impact (EI), -70 eVStandardized energy required for accurate NIST/Wiley library spectral matching.
MS Acquisition Scan (m/z 40-300) or SIM (m/z 161, 189, 204)SIM mode provides superior signal-to-noise ratios for trace sesquiterpene quantification[3].

Table 2: Representative Sesquiterpene Linear Retention Indices (LRI) on a 5% Phenyl Column

CompoundMolecular FormulaExperimental LRI (Approx.)Characteristic EI-MS Ions (m/z)
α-CopaeneC₁₅H₂₄1375105, 119, 161
β-CaryophylleneC₁₅H₂₄141993, 133, 189
α-HumuleneC₁₅H₂₄145493, 121, 204
Germacrene DC₁₅H₂₄1480161, 189, 204
α-MuuroleneC₁₅H₂₄1499105, 161, 204
δ-CadineneC₁₅H₂₄1523161, 189, 204

References

  • Source: National Institutes of Health (nih.gov)
  • Source: ResearchGate (researchgate.net)
  • Source: American Chemical Society (acs.org)
  • Source: MDPI (mdpi.com)
  • Title: Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography–mass spectrometry (GC×GC–MS)

Sources

Method

advanced NMR spectroscopy for (-)-alpha-Neoclovene structural confirmation

Application Note: Advanced NMR Spectroscopy for the Unambiguous Structural Confirmation of (-)- α -Neoclovene Executive Summary (-)- α -Neoclovene ((1S,6S,7R)-2,6,8,8-tetramethyltricyclo[5.2.2.0^{1,6}]undec-2-ene) is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Spectroscopy for the Unambiguous Structural Confirmation of (-)- α -Neoclovene

Executive Summary

(-)- α -Neoclovene ((1S,6S,7R)-2,6,8,8-tetramethyltricyclo[5.2.2.0^{1,6}]undec-2-ene) is a complex tricyclic sesquiterpene with the molecular formula C15​H24​ and a molecular weight of 204.35 g/mol [1]. Beyond its role as a bioactive aroma compound in botanical essential oils[2], its highly strained, energy-dense polycyclic architecture makes it a critical feedstock for the development of ultra-performance, high-density turbine and diesel fuels[3].

Due to its rigid tricyclic framework, structural confirmation cannot rely on 1D Nuclear Magnetic Resonance (NMR) alone. This application note details a self-validating, advanced 2D NMR methodology designed to resolve spectral congestion, establish backbone connectivity, and unambiguously confirm the (1S,6S,7R) stereocenters of (-)- α -Neoclovene.

The Analytical Challenge & Experimental Strategy

The primary bottleneck in the structural elucidation of tricyclic sesquiterpenes is severe signal overlap. The 1H NMR spectrum of neoclovene derivatives typically exhibits a highly complex, unresolved multiplet series in the aliphatic region ( δ 0.8–2.5 ppm) arising from numerous structurally similar methylene and methine protons[4].

To achieve unambiguous assignment, our strategy relies on the following causal principles:

  • Non-Uniform Sampling (NUS) in 2D NMR: Because the aliphatic carbon signals ( δ 10–60 ppm) are highly congested[4], high-resolution indirect dimensions ( t1​ ) are required. NUS allows us to acquire 2D spectra (HSQC, HMBC) with 2–4 times the standard t1​ increments without extending the acquisition time, preventing sample degradation and maintaining high throughput.

  • HMBC for Quaternary Carbon Bridging: (-)- α -Neoclovene contains three critical quaternary carbons (C1, C6, C8). Because these lack attached protons, COSY cannot trace them. HMBC ( 2JCH​ and 3JCH​ long-range couplings) is explicitly chosen to bridge these silent nodes and assemble the tricyclic skeleton.

  • NOESY for Stereochemical Causality: The molecule has a molecular weight of ~204 Da, placing its rotational correlation time ( τc​ ) in the extreme narrowing regime. Consequently, Nuclear Overhauser Effects (NOE) will be positive. We utilize a 2D NOESY sequence with a specific 400 ms mixing time ( τm​ ) to allow sufficient NOE buildup without secondary spin-diffusion, enabling the precise spatial mapping of the (1S,6S,7R) chiral centers.

Self-Validating Spectrometer Protocol

Trustworthy NMR data requires a self-validating system where the instrument's state is empirically verified before data acquisition.

System_Validation S1 Sample Prep (Filter & Degas) S2 Temp Calibration (Methanol Std, 298K) S1->S2 S3 3D Gradient Shimming (TMS Linewidth <0.5Hz) S2->S3 S4 Pulse Calibration (Determine Exact P₁) S3->S4 S5 Data Acquisition (Phase Cycling & NUS) S4->S5

Self-validating sample preparation and spectrometer calibration workflow.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of (-)- α -Neoclovene in 0.6 mL of CDCl3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug directly into a 5 mm precision NMR tube. Causality: Filtration removes paramagnetic particulates that distort the B0​ magnetic field, ensuring optimal resolution.

  • Temperature Calibration: Insert a 100% methanol standard and calibrate the probe temperature to exactly 298 K. Causality: Temperature fluctuations during multi-hour 2D acquisitions cause t1​ noise and signal broadening.

  • Shimming & Referencing: Lock on the deuterium signal of CDCl3​ . Perform 3D gradient shimming. Validation Check: The TMS internal standard peak at δ 0.00 ppm must have a linewidth at half-height ( w1/2​ ) of 0.5 Hz.

  • Pulse Width Calibration ( P1​ ): Run a nutation experiment to find the exact 90° pulse width for the 1H channel. Causality: Accurate pulse widths are mathematically required for the coherence transfer pathways in multipulse 2D sequences (like HSQC) to effectively suppress artifacts.

Table 1: Optimized NMR Acquisition Parameters (600 MHz)
ExperimentPulse SequenceScans (NS)Relaxation Delay ( D1​ )Spectral WidthPurpose / Causality
1H 1D zg30162.0 s12 ppmInitial profiling; identifies the single olefinic proton and four methyl groups.
13C 1D zgpg3010242.0 s220 ppmCarbon counting; confirms the 15 carbon atoms of the sesquiterpene framework.
DEPT-135 deptsp1352562.0 s220 ppmMultiplicity editing; separates CH / CH3​ (positive phase) from CH2​ (negative phase).
1H−13C HSQC hsqcedetgpsisp2.241.5 sF2: 12, F1: 160Maps directly bonded protons to carbons; resolves the severe aliphatic overlap.
1H−13C HMBC hmbcgplpndqf81.5 sF2: 12, F1: 220Long-range ( 2J,3J ) connectivity; essential for assigning C1, C6, and C8.
1H−1H NOESY noesygpphpp162.0 sF2: 12, F1: 12Spatial proximity (400 ms mixing time); confirms relative stereochemistry.

Structural Elucidation & Data Interpretation

The interpretation of the acquired data follows a strict logical hierarchy, moving from 1D profiling to 3D spatial confirmation.

NMR_Logic N1 1D ¹H & ¹³C NMR Identify Olefinic & Methyls N3 2D ¹H-¹³C HSQC Map Protons to Carbons N1->N3 N2 DEPT-135 Classify CH, CH₂, CH₃ N2->N3 N4 2D ¹H-¹H COSY Trace Spin Systems N3->N4 Resolve Aliphatic Overlap N5 2D ¹H-¹³C HMBC Link Quaternary Carbons N4->N5 Backbone Connectivity N6 2D ¹H-¹H NOESY Confirm (1S,6S,7R) Stereocenters N5->N6 3D Spatial Proximity N7 Unambiguous Structure (-)-α-Neoclovene N6->N7

Logical workflow for the NMR-based structural elucidation of (-)-alpha-Neoclovene.

Backbone Tracing & Quaternary Assignment

Initial 1D 1H NMR will reveal a distinct signal in the olefinic region ( δ 5.0–6.0 ppm) corresponding to the single proton on the C2=C3 double bond[4]. The four methyl groups will appear as sharp signals between δ 0.8–1.8 ppm (the allylic methyl at C2 will be shifted furthest downfield). Using the HSQC spectrum, every proton is mapped to its parent carbon. The COSY spectrum is then used to trace the continuous H−C−C−H spin systems. Because the C1, C6, and C8 carbons disrupt these spin systems, HMBC correlations from the gem-dimethyl protons at C8 and the methyl protons at C2 and C6 are used to "stitch" the tricyclic rings together.

Stereochemical Confirmation

The defining feature of (-)- α -Neoclovene is its (1S,6S,7R) stereochemistry[1]. The NOESY spectrum is analyzed for cross-peaks indicating through-space proximity (< 5 Å). Specifically, NOE correlations between the methyl group at C6 and specific protons on the adjacent rings validate the rigid spatial orientation of the tricyclic cage, distinguishing it from β -neoclovene or other clovene isomers.

Table 2: Expected NMR Spectral Features for (-)- α -Neoclovene
Structural FeatureNucleusExpected Shift Range ( δ , ppm)Diagnostic Significance
Trisubstituted Double Bond 1H 5.0 – 6.0Identifies the single olefinic proton at C3[4].
sp 2 Hybridized Carbons 13C 120 – 140Confirms the C2=C3 double bond framework[4].
Allylic Methyl (at C2) 1H 1.6 – 1.8Deshielded due to proximity to the π -system.
Tricyclic Aliphatic Core 1H 0.8 – 2.5Complex multiplet region representing methine and methylene protons[4].
sp 3 Hybridized Carbons 13C 10 – 60Maps the rigid tricyclic carbon backbone[4].
Aliphatic Methyls (C6, C8x2) 1H 0.8 – 1.2Sharp singlets corresponding to the quaternary-bound methyl substituents.

References

  • Benchchem. "(-)-Clovene | High-Purity Reference Standard - Benchchem". Benchchem.
  • Google Patents. "US9777234B1 - High density turbine and diesel fuels from tricyclic sesquiterpenes".
  • National Center for Biotechnology Information. "(-)-alpha-Neoclovene | C15H24 | CID 15973057 - PubChem". PubChem.
  • National Institutes of Health (PMC).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereocontrolled Synthesis of (-)-α-Neoclovene

Welcome to the technical support center for the stereocontrolled synthesis of (-)-α-Neoclovene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereocontrolled synthesis of (-)-α-Neoclovene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this intricate, tricyclic sesquiterpene. The unique tricyclo[5.2.2.01,6]undecane core of (-)-α-Neoclovene, with its contiguous stereocenters, presents a significant synthetic challenge.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic strategies for neoclovene and structurally related clovane-type molecules.

Our approach is to move beyond simple procedural lists. We will delve into the mechanistic reasoning behind common experimental pitfalls and provide logical, actionable solutions. Every protocol and piece of advice is grounded in peer-reviewed literature to ensure scientific integrity and reliability.

Troubleshooting Guide: Key Synthetic Transformations

The construction of the neoclovene skeleton often relies on a few critical, and sometimes problematic, transformations. This section addresses specific issues you may encounter during these key steps.

Intramolecular [2+2] Ketene Cycloaddition for Bicyclic Core Formation

A powerful strategy for constructing the bicyclo[3.1.1]heptane portion of the neoclovene core involves an intramolecular [2+2] cycloaddition between a ketene and an olefin, a key step in the elegant synthesis of the related molecule, (±)-clovene, by Funk and coworkers.[2][3][4][5] However, the generation of the ketene intermediate and the subsequent cycloaddition can be fraught with challenges.

Question: I am experiencing inconsistent yields and formation of side products during the ketene generation from my carboxylic acid precursor. The standard acid chloride to ketene protocol (using triethylamine) seems unreliable. What is happening and what can I do?

Answer: This is a common and frustrating issue. The inconsistency you're observing often stems from two sources: the stability of the acid chloride and the conditions used for the dehydrohalogenation to form the highly reactive ketene.

  • Causality: The standard method of forming an acid chloride (e.g., with oxalyl chloride or thionyl chloride) followed by elimination with a tertiary amine base like triethylamine can be low-yielding for complex substrates. The acid chloride itself might be unstable, and the elimination reaction can be sensitive to stoichiometry, temperature, and addition rates, leading to polymerization or other side reactions of the ketene intermediate. Funk and coworkers noted this inconsistency in their synthesis of clovene.[4]

  • Troubleshooting Protocol:

    • Alternative Ketene Generation: Instead of a two-step acid chloride/elimination sequence, consider a milder, one-pot procedure. Funk and colleagues found that using a 2-halopyridinium salt, such as 2-chloro-1-methylpyridinium iodide, to activate the carboxylic acid was a more reliable method.[4] The carboxylate attacks the electrophilic pyridinium salt, forming an activated intermediate. Subsequent elimination, facilitated by a hindered base, generates the ketene under conditions that favor the desired intramolecular cycloaddition.

    • Reaction Conditions Optimization:

      • High Dilution: To favor the intramolecular [2+2] cycloaddition over intermolecular polymerization, perform the reaction under high-dilution conditions (typically ≤0.01 M). This can be achieved by the slow addition of the activated carboxylic acid precursor to a solution of the base.

      • Temperature Control: Ketene formation and cycloaddition can be sensitive to temperature. Start at 0 °C and slowly warm to room temperature or slightly above, monitoring the reaction by TLC or LCMS.

    • Base Selection: While triethylamine is common, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or proton sponge can sometimes give cleaner reactions by minimizing side reactions with the activated acid.

Question: My intramolecular [2+2] cycloaddition is proceeding, but I am getting a poor diastereomeric ratio (dr). How can I improve the stereocontrol?

Answer: The stereochemical outcome of the intramolecular [2+2] cycloaddition is dictated by the transition state geometry. The olefin must approach the ketene in a way that minimizes steric hindrance and torsional strain within the connecting tether.

  • Mechanistic Insight: The stereoselectivity is a result of the kinetic control of the cycloaddition. The molecule will adopt the lowest energy transition state. In the case of the clovene synthesis, molecular modeling (MM2 calculations) was used to predict that the desired cycloadduct, leading to the correct stereochemistry, was significantly less strained than the epimeric product.[3]

  • Strategies for Improving Diastereoselectivity:

    • Conformational Locking: While difficult to change post-synthesis design, the stereocontrol is largely substrate-dependent. The rigidity of the tether connecting the ketene and the olefin is paramount. A more rigid tether will reduce the number of available low-energy transition states, often leading to higher selectivity.

    • Lewis Acid Catalysis: For some [2+2] cycloadditions, the use of a Lewis acid can pre-organize the substrate through chelation, favoring a single transition state geometry. While not employed in the original Funk synthesis, screening mild Lewis acids (e.g., TiCl4, SnCl4, ZnCl2) at low temperatures could potentially influence the diastereomeric ratio. Caution is advised as Lewis acids can also promote ketene polymerization.

    • Temperature Adjustment: Lowering the reaction temperature generally enhances selectivity by increasing the energy difference between competing transition states. Experiment with running the reaction at temperatures from 0 °C down to -78 °C.

ParameterRecommended Starting ConditionTroubleshooting RangeRationale
Concentration 0.01 M0.001 M - 0.05 MFavors intramolecular vs. intermolecular reactions.
Temperature 25 °C (rt)-78 °C to 60 °CLower temperatures often increase stereoselectivity.
Base TriethylamineDIPEA, Proton SpongeBulky, non-nucleophilic bases can give cleaner reactions.
Activation Acid Chloride2-Chloro-1-methylpyridinium iodideMilder, one-pot activation can be more reliable.
Intramolecular Aldol Cyclization for Tricyclic Core Construction

Another key strategy for assembling the complex core of clovane-type sesquiterpenes involves an intramolecular aldol reaction to form the final ring. This was a critical step in the asymmetric total synthesis of (-)-Clovan-2,9-dione.[5]

Question: My intramolecular aldol reaction is giving a low yield of the desired tricyclic product, and I'm observing a significant amount of a side product. How can I optimize this transformation?

Answer: The intramolecular aldol reaction is a powerful C-C bond-forming reaction, but it is reversible and can be plagued by competing side reactions, such as multiple deprotonations, undesired condensation pathways, and product decomposition under the reaction conditions. In the synthesis of (-)-Clovan-2,9-dione, a side product was indeed observed in 9% yield.[5]

  • Causality: The formation of side products often arises from a lack of regiochemical control in enolate formation. If there are multiple acidic protons, the base can deprotonate at an undesired position, leading to an alternative cyclization pathway. Furthermore, the desired product might be unstable to the reaction conditions, leading to retro-aldol or dehydration.

  • Troubleshooting Protocol:

    • Base and Solvent Screening: The choice of base and solvent system is critical for controlling the regioselectivity of enolate formation and the subsequent cyclization.

      • Kinetic vs. Thermodynamic Control: For generating a specific enolate, kinetic conditions (strong, hindered base like LDA at low temperature, e.g., -78 °C) or thermodynamic conditions (weaker base like NaH or alkoxides at higher temperatures) can be employed. Analyze your substrate to determine which enolate leads to the desired product and choose conditions accordingly.

      • Counter-ion Effects: The cation (e.g., Li+, Na+, K+) can influence the aggregation state of the enolate and the transition state of the aldol reaction. It is often worthwhile to screen different bases (e.g., LDA, KHMDS, NaHMDS).

    • Temperature and Reaction Time: Monitor the reaction carefully over time. A short reaction time might be sufficient to form the desired product while minimizing the formation of thermodynamic side products or decomposition. Running the reaction at the lowest possible temperature that allows for a reasonable rate is generally advisable.

    • Additive Screening: The addition of certain salts, like LiCl or ZnCl2, can sometimes alter the reactivity and selectivity of enolates by forming tighter chelates, which can favor a specific reaction pathway.

Aldol_Optimization cluster_start Initial Observation cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome Start Low Yield / Side Products Analysis Identify Potential Side Reactions Start->Analysis Base Screen Bases (LDA, KHMDS, NaH) Analysis->Base Regioselectivity Temp Optimize Temperature (-78°C to RT) Analysis->Temp Reversibility/ Decomposition Solvent Vary Solvent (THF, Toluene, DME) Base->Solvent Solvent->Temp Time Monitor Reaction Time Temp->Time End Improved Yield & Selectivity Time->End

Caption: Troubleshooting workflow for intramolecular aldol cyclization.

Frequently Asked Questions (FAQs)

Q1: The tricyclo[5.2.2.01,6]undecane core of neoclovene is sterically congested. What is the most significant challenge in assembling this framework?

A1: The primary challenge is the stereocontrolled construction of the quaternary carbon centers at the bridgehead positions.[5] These non-protonated, sterically hindered carbons are difficult to form. Reactions like the Diels-Alder cycloaddition or the ketene [2+2] cycloaddition are powerful because they can establish multiple stereocenters, including quaternary ones, in a single, highly ordered transition state.[6][7][8] However, ensuring the correct relative stereochemistry requires careful design of the synthetic precursor to bias the transition state geometry favorably.

Q2: I am considering an intramolecular Diels-Alder (IMDA) reaction to build the core. What are the key factors for success?

A2: The success of an IMDA reaction hinges on several factors:

  • Tether Length: The chain connecting the diene and dienophile must be of appropriate length. Tethers of 3 or 4 atoms are most common, leading to the formation of a new five or six-membered ring fused to the newly formed cyclohexene.[9]

  • Diene Conformation: The diene must be able to adopt the s-cis conformation required for the cycloaddition. Steric hindrance or ring constraints can lock the diene in an unreactive s-trans conformation.

  • Activation: The dienophile is typically activated by an electron-withdrawing group (EWG) to lower the LUMO energy, accelerating the reaction. The position of the EWG can also influence the facial selectivity of the cycloaddition.[10]

  • Thermodynamics: The reaction is often performed at elevated temperatures, which can favor the desired intramolecular cyclization. However, extremely high temperatures can trigger the retro-Diels-Alder reaction.[8]

IMDA_Factors cluster_challenges Potential Failure Points IMDA Successful IMDA Reaction Tether Optimal Tether Length (3-4 atoms) IMDA->Tether Conformation s-cis Diene Conformation Accessible IMDA->Conformation Activation Activated Dienophile (EWG present) IMDA->Activation Conditions Appropriate Thermal Conditions IMDA->Conditions Tether_Fail Wrong Ring Size/ No Reaction Tether->Tether_Fail Conf_Fail Diene is s-trans Locked Conformation->Conf_Fail Act_Fail Poor Reactivity Activation->Act_Fail Cond_Fail Retro-Diels-Alder Conditions->Cond_Fail

Sources

Optimization

purification methods for (-)-alpha-Neoclovene from complex matrices

Welcome to the Advanced Separations Technical Support Center . This portal is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of complex sesq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Separations Technical Support Center . This portal is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of complex sesquiterpenes.

Below, you will find our comprehensive troubleshooting guide, validated methodologies, and mechanistic insights specifically tailored for the purification of (-)-alpha-Neoclovene —a highly hydrophobic, tricyclic sesquiterpene—from complex biological matrices such as plant essential oils and recombinant fermentation broths.

Part 1: Quick Reference Data

Before initiating any purification workflow, it is critical to understand the physicochemical parameters of your target molecule. (-)-alpha-Neoclovene lacks polar functional groups, making its behavior in standard chromatographic systems nearly identical to its structural isomers.

Table 1: Physicochemical & Analytical Parameters of (-)-alpha-Neoclovene

ParameterValue / DescriptionAnalytical Significance
Molecular Formula C₁₅H₂₄[1]Highly non-polar hydrocarbon; insoluble in aqueous matrices.
Molecular Weight 204.35 g/mol [1]Used for GC-MS identification (target m/z 204).
Boiling Point 261–263 °C[1]Suitable for fractional distillation and GC separation.
Functional Groups Single sterically hindered C=C bondPoor retention on normal-phase silica; requires π -complexation.
Primary Matrices Panax ginseng, Artemisia spp., E. coli broth[2][3][4]Co-elutes with beta-caryophyllene, humulene, and selinene.

Part 2: Mechanistic Workflows & Troubleshooting Q&A

Q1: Why do standard silica gel columns fail to separate (-)-alpha-Neoclovene from crude plant extracts, and what is the mechanistic alternative?

The Causality: Standard normal-phase silica gel separates compounds based on polarity (hydrogen bonding and dipole-dipole interactions). Because (-)-alpha-Neoclovene and its isomers (e.g., beta-caryophyllene, alpha-copaene) are strictly composed of carbon and hydrogen, they exhibit virtually identical, extremely low polarities. When applied to standard silica, they elute together in the void volume or solvent front when using non-polar eluents like hexane.

The Solution: Argentation Chromatography (Silver Ion Chromatography). By impregnating the stationary phase with silver nitrate (AgNO₃), silver ions (Ag⁺) act as electron acceptors, forming reversible π -complexes with the electron-rich double bonds of the sesquiterpenes[5][6]. The binding affinity is highly sensitive to the steric environment and degree of substitution around the alkene. Because (-)-alpha-Neoclovene is a tricyclic structure with a specifically hindered double bond, its π -complex is weaker or stronger than its isomers, altering its retention time and allowing for baseline resolution[7].

Mechanism Alk Sesquiterpene Isomers (e.g., alpha-Neoclovene) Complex Reversible π-Complex Formation Alk->Complex Electron donation from C=C bond Ag Silver Ions (Ag+) Stationary Phase Ag->Complex Empty s-orbital accepts electrons Sep Differential Elution Based on Sterics Complex->Sep Weaker complex = Faster elution

Fig 1: Mechanism of silver ion pi-complexation enabling the separation of alkene isomers.

Q2: We are producing (-)-alpha-Neoclovene via recombinant E. coli expressing terpene synthase. What is the optimal extraction workflow?

The Causality: Volatile sesquiterpenes are highly hydrophobic and can be toxic to E. coli at high concentrations. Furthermore, they easily evaporate during standard open-air liquid extractions.

The Solution: Implement a two-phase partition culture system . By overlaying the aqueous fermentation broth with a sterile, non-toxic organic solvent (such as n-octane or n-hexane) during cultivation, the (-)-alpha-Neoclovene is continuously extracted into the organic layer as it is synthesized[3]. This acts as a hydrophobic sink, preventing cellular toxicity and evaporative loss.

G Start Recombinant E. coli Broth (In-situ biosynthesis) Ext Two-Phase Partition (n-octane overlay) Start->Ext Continuous extraction Dist Silica Gel Plug (Remove polar bio-impurities) Ext->Dist Organic phase harvest Ag Argentation Chromatography (10% AgNO3-Silica Gel) Dist->Ag Crude Sesquiterpenes HPLC Preparative RP-HPLC (Final Polish) Ag->HPLC Pi-bond separation Pure (-)-alpha-Neoclovene >98% Purity HPLC->Pure High resolution

Fig 2: Two-phase extraction and argentation chromatography workflow for sesquiterpene purification.

Q3: How do I validate the purity and structural identity of the isolated (-)-alpha-Neoclovene?

Because it is a volatile hydrocarbon, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[1][2].

  • Retention Index (RI): Calculate the RI using a standard range of n-alkanes (C₇–C₄₀) under identical chromatographic conditions. Compare this against established databases (e.g., Flavornet, Pherobase)[2].

  • Mass Fragmentation: The electron impact (EI) mass spectrum should show a molecular ion peak at m/z 204 (C₁₅H₂₄⁺) with characteristic fragmentation patterns distinct from isomers like beta-farnesene or alloaromadendrene[1][2].

  • NMR Spectroscopy: For absolute structural confirmation, ¹H and ¹³C NMR in CDCl₃ is required to verify the tricyclic skeleton and the specific placement of the methyl groups and the double bond[8][9].

Part 3: Step-by-Step Experimental Protocols

Table 2: Comparison of Purification Stages

StageTechniqueObjectiveTypical Yield Recovery
1. Primary Extraction Liquid-Liquid (Hexane) or HydrodistillationIsolate total volatile oils from matrix[2].85-95%
2. Pre-fractionation Standard Silica PlugRemove highly polar pigments, lipids, and oxygenated terpenes.90%
3. Isomer Resolution AgNO₃-Silica ColumnSeparate (-)-alpha-Neoclovene from other hydrocarbon sesquiterpenes[5][6].40-60%
4. Final Polish Prep-HPLC (C18) or Prep-GCAchieve >98% analytical purity[3][10].70-80%
Protocol A: Preparation and Execution of Argentation Chromatography

Self-Validation Note: Always test your separation on AgNO₃-impregnated Thin Layer Chromatography (TLC) plates before committing your sample to a preparative column. If spots do not resolve on TLC, adjust your modifier concentration.

Step 1: Preparation of the Stationary Phase

  • Dissolve 10 g of Silver Nitrate (AgNO₃) in 50 mL of Acetonitrile and 5 mL of ultrapure water.

  • Add the solution to 90 g of high-purity silica gel (230–400 mesh) in a round-bottom flask.

  • Swirl to create a homogenous slurry.

  • Remove the solvent using a rotary evaporator in the dark (wrap the flask in aluminum foil) at 40 °C until a free-flowing powder is obtained. Caution: Ag⁺ is highly photosensitive; exposure to light will reduce it to metallic silver (turning the silica black), destroying its complexation ability.

Step 2: Column Packing and Loading

  • Pack a glass column with the AgNO₃-silica using n-hexane. Keep the column wrapped in foil.

  • Dissolve your crude sesquiterpene fraction (obtained from the silica plug) in a minimum volume of n-hexane (e.g., 1 mL per 100 mg of sample).

  • Carefully load the sample onto the column bed.

Step 3: Elution and Fraction Collection

  • Begin elution with 100% n-hexane.

  • Apply a very shallow step-gradient, introducing a slightly polar modifier (e.g., 0.5% to 2% diethyl ether or dichloromethane in hexane).

  • Collect small fractions (e.g., 5-10 mL depending on column size).

  • Analyze fractions using AgNO₃-TLC plates, visualizing the non-UV active sesquiterpenes by spraying with vanillin-sulfuric acid reagent and heating until spots appear.

Protocol B: High-Speed Countercurrent Chromatography (HSCCC) Alternative

For scaling up without solid-support losses, silver-ion complexation can be adapted to biphasic liquid-liquid systems[10].

  • Prepare a biphasic solvent system of n-hexane / methanol / aqueous silver nitrate (3 mol/L) in a ratio of 10:9.5:0.5 (v/v/v).

  • The Ag⁺ in the lower phase selectively pulls specific alkenes into the stationary liquid phase based on their partition coefficients ( KD​ ).

  • Elute the mobile phase and monitor via an inline detector or offline GC-MS. This method prevents the irreversible adsorption sometimes seen on solid AgNO₃-silica[10].

References

  • Analysis of Bioactive Aroma Compounds in Essential Oils from Algerian Plants: Implications for Potential Antioxidant Applications National Center for Biotechnology Information (PMC)[Link]

  • A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes PubMed (NIH)[Link]

  • Argentation chromatography Wikipedia[Link]

  • Chromatography with silver nitrate ResearchGate[Link]

  • Silver Ion-Complexation High-Speed Countercurrent Chromatography Coupled with Prep-HPLC for Separation of Sesquiterpenoids MDPI[Link]

  • Argentation Resin Chromatography of Diterpene Resin Acids USDA Forest Products Laboratory [Link]

  • Renewable diamondoid fuels (US9926505B1)
  • High density diamondoid fuels from renewable oils, triglycerides, and fatty acids (US9738843B1)

Sources

Troubleshooting

identifying and minimizing byproducts in neoclovene synthesis

Welcome to the Advanced Synthesis Support Center Prepared by the Senior Application Science Team The synthesis of the tricyclic sesquiterpene neoclovene from β -caryophyllene is a cornerstone reaction in terpene chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center Prepared by the Senior Application Science Team

The synthesis of the tricyclic sesquiterpene neoclovene from β -caryophyllene is a cornerstone reaction in terpene chemistry, yet it is notoriously difficult to control. Because the reaction relies on the generation of a highly reactive caryophyllenyl carbocation, researchers frequently encounter complex mixtures of up to 18 different hydrocarbon and alcohol byproducts [1].

This technical support guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting, analytical identification strategies, and a self-validating experimental protocol to maximize neoclovene selectivity while minimizing the formation of clovene and β -caryolanol.

Part I: Mechanistic Troubleshooting & FAQs

Q: Why does my acid-catalyzed rearrangement of β -caryophyllene yield such a complex mixture instead of pure neoclovene? A: The complexity arises from the intrinsic nature of the intermediate. When β -caryophyllene is protonated, it forms the caryophyllenyl cation. This intermediate sits at a thermodynamic crossroads. Rather than proceeding exclusively via the concerted 1,2-alkyl shift required to form neoclovene, the cation undergoes competing kinetic pathways. Rapid ring contraction leads to clovene (the dominant kinetic byproduct), while the presence of trace water leads to the nucleophilic trapping of the cation, forming β -caryolanol [2]. Controlling the reaction requires shifting from kinetic to thermodynamic control while strictly excluding nucleophiles.

Q: I am detecting a large alcohol byproduct in my crude NMR. How is this forming if my solvent is nominally dry? A: You are likely observing β -caryolanol. The caryophyllenyl cation is highly electrophilic. Even trace moisture (ppm levels) in hygroscopic acid catalysts (like H2​SO4​ or perchloric acid) or atmospheric humidity introduced during reflux will outcompete the intramolecular 1,2-alkyl shift. This is why traditional protocols using raw mineral acids inevitably yield 5–15% β -caryolanol [1]. To eliminate this, you must transition to rigorously anhydrous solid-supported acids or supramolecular catalysts.

Q: How can I reliably differentiate neoclovene from clovene and β -caryolanol during in-process monitoring? A: Due to their identical molecular weights (for the hydrocarbons) and similar polarities, TLC is insufficient. You must rely on GC-MS retention indices and diagnostic 1H NMR shifts. Neoclovene possesses an endocyclic double bond, whereas clovene is a saturated tricyclic system, and β -caryophyllene has an exocyclic methylene.

Table 1: Quantitative Analytical Markers for Neoclovene and Primary Byproducts

CompoundStructural ClassPrimary Mechanism of FormationDiagnostic Feature (GC/MS or NMR)
β -Caryophyllene Bicyclic DieneStarting MaterialExocyclic methylene ( δ ~4.95 ppm, 2H)
Neoclovene Tricyclic AlkeneConcerted 1,2-alkyl shiftEndocyclic olefin ( δ ~5.15 ppm, 1H)
Clovene Tricyclic AlkeneKinetic ring contractionDifferentiated by GC retention index
β -Caryolanol Tricyclic AlcoholCation hydration ( +H2​O ) M+ at m/z 222, broad -OH stretch (IR)

Part II: Pathway Visualization

To successfully minimize byproducts, it is critical to visualize the divergence of the reactive intermediate. The diagram below illustrates the competing pathways that dictate your final yield.

NeocloveneSynthesis SM β-Caryophyllene (Starting Material) Int Caryophyllenyl Cation (Reactive Intermediate) SM->Int Protonation Cat Acid Catalyst (H+) Cat->Int BP1 Clovene (Kinetic Byproduct) Int->BP1 Ring Contraction BP2 β-Caryolanol (Hydration Byproduct) Int->BP2 + H2O Prod Neoclovene (Target Product) Int->Prod 1,2-Alkyl Shift

Mechanistic divergence of the caryophyllenyl cation leading to neoclovene and primary byproducts.

Part III: Validated Experimental Protocol

To minimize the formation of clovene and β -caryolanol, modern syntheses have moved away from bulk mineral acids. The following self-validating protocol utilizes a controlled acidic environment (such as silica-supported FeCl3​ or a supramolecular resorcinarene capsule) to restrict the conformational freedom of the cation, thereby artificially lowering the activation energy for the neoclovene pathway [3].

Step-by-Step Methodology: Optimized Neoclovene Synthesis

Step 1: Catalyst and Solvent Preparation (Causality: Moisture Elimination)

  • Action: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Add 5.0 mol% of the chosen solid-supported acid catalyst (e.g., SiO2​−FeCl3​ ).

  • Action: Inject 20 mL of anhydrous, amylene-stabilized chloroform ( CHCl3​ ).

  • Why: Amylene stabilization prevents the generation of phosgene and trace HCl , which can cause uncontrolled, runaway polymerization of terpenes. Strict anhydrous conditions eliminate Pathway B ( β -caryolanol formation).

Step 2: Substrate Addition

  • Action: Dissolve 1.0 mmol of β -caryophyllene in 5 mL of anhydrous CHCl3​ . Add this solution dropwise to the catalyst suspension over 15 minutes at 0 °C.

  • Why: Dropwise addition at 0 °C prevents localized exothermic spikes that favor the lower-activation-energy kinetic byproduct (clovene).

Step 3: Reaction Monitoring (Self-Validating Checkpoint)

  • Action: Allow the reaction to warm to room temperature. At t=30 min, extract a 50 μL aliquot, filter through a micro-plug of basic alumina to quench the acid, and analyze via GC-MS.

  • Validation: You must observe the disappearance of the β -caryophyllene peak (m/z 204, RT ~1420). If the clovene peak (RT ~1435) is growing faster than the neoclovene peak (RT ~1450), the local acidity is too high. Dilute the reaction mixture with an additional 10 mL of CHCl3​ to moderate the reaction rate.

Step 4: Quenching and Extraction

  • Action: Once GC-MS confirms optimal neoclovene accumulation (typically 4–6 hours), quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ .

  • Action: Extract the aqueous layer with hexanes ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Chromatographic Isolation

  • Action: Purify the crude mixture using flash column chromatography on AgNO3​ -impregnated silica gel (10% w/w), eluting with a gradient of 100% hexanes to 98:2 hexanes:diethyl ether.

  • Why: Standard silica cannot easily resolve clovene and neoclovene. Silver nitrate ( AgNO3​ ) impregnated silica leverages the π -complexation of silver ions with the endocyclic double bond of neoclovene, selectively retarding its elution and allowing the saturated clovene to wash off the column first.

Part IV: References

  • Meylemans, H. A., et al. "Synthesis of renewable high-density fuels from biosynthetic sesquiterpenes." Physical Chemistry Chemical Physics, 2011. URL:[Link]

  • Parker, W., Raphael, R. A., & Roberts, J. S. "Bridged ring systems. XV. Structure of neoclovene." Journal of the Chemical Society C: Organic, 1969. URL:[Link]

  • Tiefenbacher, K., et al. "Four-Step Access to the Sesquiterpene Natural Product Presilphiperfolan-1β-ol and Unnatural Derivatives via Supramolecular Catalysis." Journal of the American Chemical Society, 2020. URL:[Link]

Optimization

troubleshooting common pitfalls in natural product total synthesis

NPTS Support Center: Troubleshooting Common Pitfalls in Natural Product Total Synthesis Welcome to the Natural Product Total Synthesis (NPTS) Technical Support Center. Complex molecule assembly is fraught with kinetic an...

Author: BenchChem Technical Support Team. Date: March 2026

NPTS Support Center: Troubleshooting Common Pitfalls in Natural Product Total Synthesis

Welcome to the Natural Product Total Synthesis (NPTS) Technical Support Center. Complex molecule assembly is fraught with kinetic and thermodynamic traps. As your Senior Application Scientist, I have designed this guide to move beyond empirical guesswork. Here, we dissect the causality behind common synthetic failures—from stereochemical erosion to macrocyclization dimerization—and provide self-validating protocols to rescue your synthetic route.

Module 1: Macrocyclization & Ring-Closing Metathesis (RCM)

FAQ: Why is my macrocyclization yielding intermolecular dimers instead of the desired macrolactone?

Causality: Macrocyclization is a strict kinetic competition between intramolecular ring closure and intermolecular oligomerization. Without sufficient conformational pre-organization—often driven by the Thorpe-Ingold effect—the entropic penalty of bringing two reactive chain ends together is insurmountable[1]. When a linear seco-acid lacks sterically demanding substituents (such as gem-dialkyl groups) to restrict its conformational freedom, intermolecular collisions dominate the reaction pathway, leading to dimers and polymers.

Macrocyclization A Seco-Acid Precursor (High Concentration) C Intermolecular Collision (Dimerization) A->C k_inter[C]^2 B Seco-Acid Precursor (High Dilution) D Intramolecular Folding (Thorpe-Ingold Preorganization) B->D k_intra[C] E Undesired Dimers (Yield Loss) C->E F Desired Macrolactone D->F

Fig 1. Kinetic pathways of macrocyclization versus intermolecular dimerization.

Self-Validating Protocol: High-Dilution Shiina Macrolactonization To artificially suppress the intermolecular rate ( kinter​[C]2 ), we enforce extreme dilution.

  • Preparation: Dissolve the seco-acid (1.0 eq) and 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.2 eq) in anhydrous toluene to achieve a strict 0.001 M concentration. Validation: Ensure the solvent is rigorously anhydrous (Karl Fischer titration <50 ppm H₂O) to prevent competitive hydrolysis of the mixed anhydride.

  • Activation: Add DMAP (2.0 eq) and stir at room temperature. If a 0.001 M concentration is impractical for scale, use a syringe pump to add the seco-acid over 12 hours to a solution of MNBA/DMAP.

  • Monitoring: Validation: Monitor the reaction via UPLC-MS. The disappearance of the seco-acid mass[M-H]⁻ and the appearance of the macrolactone mass [M+H]⁺ without the[2M+H]⁺ dimer peak confirms successful intramolecular cyclization.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.

Module 2: Stereochemical Erosion (Epimerization)

FAQ: Why is my α -chiral center epimerizing during late-stage peptide coupling or amidation?

Causality: During the activation of an N-protected amino acid or α -chiral carboxylic acid, the highly electrophilic activated ester (e.g., O-acylisourea) can undergo intramolecular attack by the adjacent amide carbonyl oxygen. This forms an oxazol-5(4H)-one (oxazolone) intermediate[2]. The α -proton of this oxazolone is highly acidic and easily abstracted by standard reaction bases (e.g., DIPEA or TEA), forming an achiral enolate. Reprotonation occurs from either face, leading to stereochemical erosion.

Epimerization N N-Protected Amino Acid (L-Enantiomer) Act Activated Ester (O-Acylisourea) N->Act Coupling Reagent Ox Oxazol-5(4H)-one Intermediate Act->Ox Base Catalysis (Slow) Prod1 Desired L-Peptide Act->Prod1 Amine Attack (Fast) Enol Achiral Enolate (Loss of Stereocenter) Ox->Enol Deprotonation Ox->Prod1 Amine Attack Prod2 Undesired D-Peptide (Epimer) Ox->Prod2 Amine Attack Enol->Ox Reprotonation (Racemic)

Fig 2. Base-catalyzed oxazolone pathway leading to epimerization during synthesis.

Quantitative Data: Epimerization Risk by Reagent

Coupling ReagentBaseEpimerization RiskMechanistic Rationale
DCC / DIC TEAHigh Strong, unhindered base rapidly promotes oxazolone deprotonation.
HATU / HOAt DIPEAModerate HOAt accelerates amine attack, kinetically outcompeting oxazolone formation.
DEPBT CollidineLow Organophosphorus reagent avoids strongly basic conditions; collidine is too sterically hindered to abstract the α -proton.

Self-Validating Protocol: Epimerization-Suppressed Amide Coupling

  • Pre-activation: Dissolve the N-protected amino acid (1.0 eq) and DEPBT (1.1 eq) in anhydrous THF at 0 °C. Validation: DEPBT produces a distinct color change; ensure complete dissolution before proceeding.

  • Amine Addition: Add the amine component (1.05 eq) and 2,4,6-collidine (2.0 eq).

  • Reaction: Stir for 4–12 hours, allowing the reaction to slowly warm to room temperature.

  • Validation: Self-Validation: Run an aliquot on chiral HPLC against a known racemic standard. The diastereomeric ratio (d.r.) should remain >99:1, confirming the complete suppression of the oxazolone pathway.

Module 3: Protecting Group (PG) Migration

FAQ: Why am I seeing a mixture of regioisomers during the deprotection or glycosylation of my polyol intermediate?

Causality: Acyl groups (like acetyl or benzoyl) and silyl groups are notorious for 1,2- or 1,3-migration across adjacent hydroxyl groups[3]. Under basic or acidic conditions, the carbonyl oxygen of the protecting group attacks an adjacent deprotected hydroxyl, forming a cyclic orthoester intermediate. This intermediate collapses to transfer the acyl group to the thermodynamically favored, less sterically hindered position (e.g., migrating from a secondary to a primary alcohol).

Quantitative Data: PG Migration Triggers & Mitigation

Protecting GroupMigration TypeTrigger ConditionMitigation Strategy
Acetyl (Ac) 1,2- or 1,3-migrationBasic (pH > 8) or AcidicUse Zemplén conditions (catalytic NaOMe/MeOH) or swap to Benzyl ethers.
Benzoyl (Bz) 1,2-migrationBasicMore stable than Ac, but still migrates. Use bulky silyl ethers.
TBS / TIPS 1,2-silyl migrationBasicUse highly hindered silyl groups (e.g., TBDPS) or avoid basic aqueous workups.

Self-Validating Protocol: Mild Zemplén Deacetylation

  • Dissolution: Dissolve the per-acetylated compound in anhydrous MeOH.

  • Catalysis: Add a catalytic amount of freshly prepared NaOMe (0.1 eq). Validation: Check the pH of the solution; it should be mildly basic (pH ~8.5–9.0). A high pH (>10) will trigger migration or elimination.

  • Monitoring: Stir at room temperature for 2 hours. Validation: Monitor by TLC (EtOAc/Hexane). The starting material spot should cleanly convert to a highly polar baseline spot without intermediate smearing (which indicates partial migration).

  • Quench: Neutralize with Amberlite IR-120 (H⁺ form) resin until the pH is exactly 7.0, then filter to prevent post-reaction migration.

Module 4: Late-Stage Functionalization (LSF) & Cross-Coupling

FAQ: Why is my late-stage Suzuki-Miyaura coupling failing on a complex natural product scaffold?

Causality: Late-stage natural products often contain dense arrays of Lewis basic heteroatoms (amines, thiazoles, pyridines) that coordinate to and poison traditional palladium catalysts[4]. Furthermore, extreme steric hindrance around the C-halogen bond prevents oxidative addition, while competing protodeboronation destroys the boronic acid partner before transmetalation can occur.

Self-Validating Protocol: Photoredox-Mediated Ni-Catalyzed Cross-Coupling By shifting from a 2-electron Pd-catalyzed pathway to a 1-electron photoredox Ni-catalyzed pathway, oxidative addition occurs via a highly reactive radical intermediate, bypassing steric hindrance and catalyst poisoning[5].

  • Degassing: In a Schlenk tube, combine the complex aryl halide (1.0 eq), boronic acid (1.5 eq), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.02 eq), and NiCl₂·dtbbpy (0.05 eq) in DMA. Freeze-pump-thaw 3 times. Validation: Oxygen rapidly quenches the excited state of the Ir-catalyst. A strictly air-free environment is validated by the persistence of the catalyst's luminescence under irradiation.

  • Irradiation: Irradiate with a 450 nm blue LED at room temperature for 16 hours.

  • Validation: Check LC-MS for the desired cross-coupled product. The lack of protodeboronated side products (compared to thermal Suzuki conditions) validates the mild nature of the single-electron transfer (SET) mechanism.

References

  • [4] Lim, Y.-J., Kuang, Y., Wu, J., & Yao, S. Q. (2021). Late-Stage C(sp2)-H Functionalization: A Powerful Toolkit To Arm Natural Products for In Situ Proteome Profiling? Chemistry – A European Journal, 27(11), 3575-3580.[Link]

  • [5] AbbVie Medicinal Chemistry Consortium. (2024). At the Speed of Light: The Systematic Implementation of Photoredox Cross-Coupling Reactions for Medicinal Chemistry Research. ACS Central Science.[Link]

  • [2] Czerwiński, P. J., & Furman, B. (2021). Epimerisation in Peptide Synthesis. PMC / National Institutes of Health.[Link]

  • [3] Dhand, V., Chang, S., & Britton, R. (2013). Total Synthesis of the Cytotoxic Anhydrophytosphingosine Pachastrissamine (Jaspine B). The Journal of Organic Chemistry, 78(17).[Link]

  • [1] Smith, J. A., et al. (2018). Total Synthesis of (+)-Prunustatin A: Utility of Organotrifluoroborate-Mediated Prenylation and Shiina MNBA Esterification and Macrolactonization To Avoid a Competing Thorpe–Ingold Effect Accelerated Transesterification. Organic Letters, 20(18).[Link]

Sources

Troubleshooting

Terpene Synthesis Technical Support Center: Preventing Skeletal Rearrangements in Neoclovene Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notorious challenges in sesquiterpene chemistry: controlling the highly st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notorious challenges in sesquiterpene chemistry: controlling the highly strained carbocationic intermediates during the synthesis of neoclovene and its derivatives.

Because neoclovene is inherently a high-energy presilphiperfolane-type structure, its synthesis is plagued by spontaneous Wagner-Meerwein skeletal rearrangements[1]. This guide provides field-proven strategies, causal explanations, and self-validating protocols to help you achieve kinetic control and prevent thermodynamic degradation of your tricyclic core.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does the neoclovene skeleton spontaneously rearrange into clovene or caryolanol during acid-catalyzed synthesis? A1: The tricyclic core of neoclovene contains significant ring strain. When you generate a caryophyllenyl or presilphiperfolanyl cation intermediate under acidic conditions, the molecule seeks to relieve this strain[1]. If the reaction is not strictly controlled, spontaneous carbon-carbon bond migrations (Wagner-Meerwein shifts) occur, driving the intermediate down a thermodynamic sink toward more stable, less strained skeletons like clovene or β -caryolanol[1].

Q2: How does the choice of starting material dictate the rearrangement trajectory? A2: The stereochemistry of your precursor is the primary causal factor in determining the cyclization pathway. Treating standard β -caryophyllene with strong mineral acids yields a chaotic, time-dependent mixture of α -neoclovene, clovene, and β -caryolanol[2]. However, starting with isocaryophyllene bypasses the clovene pathway entirely. The altered double-bond geometry of isocaryophyllene restricts the conformational flexibility of the intermediate cation, forcing the reaction to yield neoclovene and a specific tricyclic olefin in high yield[3].

Pathway A Isocaryophyllene (Precursor) B Caryophyllenyl Cation (High-Energy) A->B Acid Catalyst C Neoclovene (Kinetic Product) B->C Rapid Quench / Isocaryophyllene D Clovene / Caryolanol (Thermodynamic) B->D Prolonged Heat / β-Caryophyllene C->D Over-reaction (Wagner-Meerwein)

Caption: Mechanistic pathway of isocaryophyllene cyclization and competing skeletal rearrangements.

Section 2: Troubleshooting Guide

Issue 1: The product mixture is dominated by clovene instead of the target neoclovene.

  • Root Cause: Thermodynamic drift. You are likely using an overly harsh Brønsted acid (e.g., H2​SO4​ ) for too long, allowing the initially formed neoclovene to re-ionize and undergo a Wagner-Meerwein shift to the more stable clovene framework[3].

  • Solution: Shift to kinetic control by modifying your catalyst. Replace bulk mineral acids with mild Lewis acids or solid superacids like ZrO2​/SO42−​ . Solid superacids provide highly localized acidic sites that facilitate the initial cyclization or epoxide rearrangement without promoting the extensive secondary rearrangements seen in bulk acidic solutions[4].

Issue 2: Epimerization is occurring at the C1 position of the neoclovene derivative.

  • Root Cause: Extended exposure to Lewis acid catalysts (e.g., ZnBr2​ ). While milder than mineral acids, prolonged exposure allows reversible ionization at the tertiary carbon center. Because the desired kinetic product is thermodynamically unstable relative to its epimer, the stereocenter will gradually invert over time[1].

  • Solution: Strictly monitor and limit reaction times. Quench the reaction exactly at the 40-minute mark.

Troubleshooting Start Unwanted Rearrangement? CheckAcid Evaluate Catalyst Start->CheckAcid Strong Strong Brønsted Acid CheckAcid->Strong Mild Lewis / Solid Superacid CheckAcid->Mild Action1 Switch to ZrO2/SO42- Strong->Action1 CheckTime Evaluate Reaction Time Mild->CheckTime Long > 1 Hour (Drift) CheckTime->Long Action2 Quench at 40 mins Long->Action2

Caption: Decision tree for troubleshooting unwanted Wagner-Meerwein rearrangements.

Section 3: Self-Validating Experimental Protocols

Protocol A: Biomimetic Cyclization of Isocaryophyllene to Neoclovene

Rationale: Using isocaryophyllene restricts the intermediate cation's conformation, preventing the shift to clovene[3].

  • Preparation: Dissolve 1.0 eq of isocaryophyllene in anhydrous diethyl ether. Chill the reaction flask to 0 °C using an ice bath to suppress thermal equilibration.

  • Catalysis: Add a catalytic amount of concentrated H2​SO4​ dropwise.

    • Self-Validation Checkpoint: The solution should turn a pale, transparent yellow. If the solution turns dark brown or opaque, localized overheating has occurred, leading to polymerization. Discard and restart with a slower addition rate.

  • Kinetic Trapping: Stir the mixture for exactly 60 minutes at 0 °C. Do not let the reaction warm to room temperature.

  • Quenching: Rapidly pour the mixture into a vigorously stirring solution of saturated aqueous NaHCO3​ at 0 °C. The immediate neutralization of the acid traps the kinetic neoclovene product before it can rearrange.

  • Isolation: Extract with ether, dry over anhydrous MgSO4​ , and purify via silica gel chromatography (hexane eluent).

Protocol B: Controlled Epoxide Rearrangement using Solid Superacid

Rationale: ZrO2​/SO42−​ provides localized protonation, allowing neoclovene epoxides to rearrange without bulk skeletal degradation[4].

  • Catalyst Activation: Calcined ZrO2​/SO42−​ at 600 °C for 2 hours prior to use.

    • Self-Validation Checkpoint: The active catalyst must be a free-flowing white powder. If it clumps, it has absorbed atmospheric moisture, which completely nullifies its superacidic properties.

  • Reaction: Suspend the activated catalyst (10 mol%) in anhydrous dichloromethane containing the neoclovene epoxide at room temperature.

  • Monitoring & Quenching: Monitor strictly via TLC. The localized acidity accelerates the 1,2-shift rapidly. Once the epoxide is consumed (typically ~30 minutes), immediately filter the mixture through a pad of Celite. Removing the solid catalyst instantaneously halts the reaction, preventing over-rearrangement.

Section 4: Quantitative Data & Reaction Parameters

The following table summarizes how catalyst selection and reaction time directly influence the product distribution during neoclovene synthesis workflows:

PrecursorCatalyst SystemReaction TimeMajor ProductByproductsMechanism Control
β -Caryophyllene H2​SO4​ / Ether> 2 hoursClovene α -Neoclovene, CaryolanolThermodynamic
Isocaryophyllene H2​SO4​ / Ether1 hour α -NeocloveneTricyclic olefinKinetic / Conformational
Neoclovene Epoxide ZrO2​/SO42−​ 30 minsRearranged KetoneUnreacted EpoxideSurface-mediated / Mild
Tricyclic Core ZnBr2​ 40 minsC1- α -H KetoneNoneKinetic
Tricyclic Core ZnBr2​ > 2 hoursC1- β -H KetoneC1- α -H KetoneThermodynamic Drift

References

  • Title: The synthesis of neoclovene - Journal of the Chemical Society C: Organic Source: rsc.org URL: [Link]

  • Title: Rearrangements of Neoclovene Epoxides in Acidic Media Source: researchgate.net URL: [Link]

  • Title: Biosynthesis and Chemical Synthesis of Presilphiperfolanol Natural Products Source: caltech.edu URL: [Link]

  • Title: Biosynthesis and Chemical Synthesis of Presilphiperfolanol Natural Products (NIH PMC) Source: nih.gov URL: [Link]

  • Title: The synthesis of neoclovene (Total Synthesis Analysis) Source: rsc.org URL: [Link]

Sources

Optimization

(-)-alpha-Neoclovene Scale-Up &amp; Production: Technical Support Center

Welcome to the Technical Support Center for the scale-up and production of (-)-alpha-Neoclovene. As a complex tricyclic sesquiterpene, (-)-alpha-Neoclovene holds significant value in advanced biofuels, fragrances, and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and production of (-)-alpha-Neoclovene. As a complex tricyclic sesquiterpene, (-)-alpha-Neoclovene holds significant value in advanced biofuels, fragrances, and pharmacology. Because traditional chemical synthesis requires energy-intensive conditions, utilizes toxic reagents, and often yields low-purity racemic mixtures[1], modern industrial scale-up relies on synthetic biology. This guide provides mechanistic troubleshooting, validated protocols, and engineering strategies to overcome common scale-up bottlenecks in microbial fermentation and plant cell culture.

Section 1: Strain Engineering & Biosynthetic Pathway Troubleshooting

Q: Our engineered microbial strain shows a plateau in (-)-alpha-Neoclovene titer during shake-flask cultivation, despite overexpressing the alpha-neoclovene synthase gene. What is the limiting factor? A: The bottleneck is almost certainly the supply of the universal sesquiterpene precursor, Farnesyl Pyrophosphate (FPP). In native microbial metabolism, FPP is tightly regulated and rapidly consumed for essential sterol or quinone biosynthesis. To resolve this, you must decouple FPP synthesis from native regulation by overexpressing the heterologous Mevalonate (MVA) pathway[2].

Furthermore, ensure that your alpha-neoclovene synthase (e.g., the IMPGPJA1N66822 gene identified in Panax quinquefolius[3]) is codon-optimized for your specific host. The cyclization of FPP into the tricyclic (-)-alpha-neoclovene scaffold is driven by a metal-coordinated cleavage of FPP that generates a reactive farnesyl carbocation[1]. Therefore, supplementing the fermentation media with optimized concentrations of Mg²⁺ is critical to support the enzyme's catalytic framework.

Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MVA Mevalonate (MVA) AcetylCoA->MVA MVA Pathway FPP Farnesyl Pyrophosphate (FPP) MVA->FPP Kinases & FPP Synthase Neoclovene (-)-alpha-Neoclovene FPP->Neoclovene alpha-Neoclovene Synthase (Mg2+ dependent)

Fig 1. Engineered MVA biosynthetic pathway for (-)-alpha-Neoclovene production.

Q: We are observing severe growth inhibition and cell death as (-)-alpha-Neoclovene begins to accumulate in the broth. How can we prevent product toxicity? A: Sesquiterpenes are highly lipophilic and volatile. As they accumulate, they partition into the microbial cell membrane, disrupting lipid bilayer fluidity, impairing membrane proteins, and ultimately causing cell lysis. To mitigate this, you must implement In Situ Product Recovery (ISPR)[4]. By adding a biocompatible organic solvent as a second phase in the bioreactor, the (-)-alpha-Neoclovene is continuously extracted from the aqueous phase into the organic overlay. This maintains the aqueous product concentration below the toxicity threshold and prevents product loss via exhaust gas volatilization[5].

Section 2: Bioreactor Scale-Up & Downstream Processing

Q: During our 50L biphasic fermentation scale-up, the dodecane-aqueous mixture forms a highly stable emulsion that is difficult to separate downstream. How do we optimize phase separation? A: Emulsion stability in biphasic bioreactors is directly proportional to the mechanical power input (W/kg) from the impellers[5]. While high agitation is necessary for oxygen mass transfer (kLa) in high-density cultures, excessive shear forces break the organic solvent into micro-droplets that fail to coalesce.

Solution: Implement a step-down agitation strategy during the final 4-6 hours of fermentation to promote droplet coalescence before harvesting. During downstream processing, utilize a disk stack centrifuge. The theoretical droplet size and the required sigma factor for the centrifuge must be matched to the oil fraction to ensure efficient phase separation[5].

Workflow Fermentation 1. Biphasic Fermentation (Aqueous Broth + Dodecane) Extraction 2. In Situ Product Recovery (Continuous Partitioning) Fermentation->Extraction Mass Transfer Centrifugation 3. Disk Stack Centrifugation (Phase Separation) Extraction->Centrifugation Harvest Purification 4. Fractional Distillation (Target Isolation) Centrifugation->Purification Organic Phase

Fig 2. Scalable biphasic fermentation and downstream ISPR workflow.

Section 3: Standardized Experimental Protocols

Protocol: Biphasic Fermentation and ISPR for (-)-alpha-Neoclovene This self-validating protocol ensures continuous product extraction while maintaining cell viability. The success of the protocol is validated by the distinct phase separation observed in Step 5.

  • Seed Train Preparation: Inoculate engineered E. coli or S. cerevisiae (harboring the MVA pathway and alpha-neoclovene synthase) into 500 mL of Terrific Broth (TB) supplemented with appropriate selection markers. Grow at 37°C until OD600 reaches 2.0.

  • Bioreactor Inoculation: Transfer the seed culture into a 5L stirred-tank bioreactor containing 3L of defined minimal media. Maintain pH at 7.0 using ammonium hydroxide and temperature at 30°C.

  • Induction & ISPR Initiation: At OD600 = 10, induce heterologous gene expression (e.g., with IPTG or galactose). Simultaneously, add 10% to 20% (v/v) of sterile n-dodecane to create the organic overlay[4].

  • Fermentation Control: Maintain dissolved oxygen (DO) above 30% via a cascade control linking agitation (400–800 rpm) and aeration (1–2 vvm). Causality Note: DO must be maintained to support the ATP-intensive MVA pathway, but agitation must be capped to prevent irreversible emulsification.

  • Harvest & Phase Separation: After 72 hours, harvest the biphasic broth. Centrifuge the mixture at 8,000 x g for 15 minutes to break the temporary emulsion. Recover the upper dodecane layer, which contains the concentrated (-)-alpha-Neoclovene.

  • Purification: Subject the recovered organic phase to fractional vacuum distillation or silica gel chromatography to isolate pure (-)-alpha-Neoclovene from the carrier solvent.

Section 4: Quantitative Data & Benchmarks

To ensure your scale-up process is economically viable and scientifically sound, reference the following standardized benchmarks for sesquiterpene ISPR and fermentation.

Table 1: Solvent Selection Matrix for Sesquiterpene ISPR

SolventBiocompatibility (LogP)VolatilityEmulsion RiskSuitability for (-)-alpha-Neoclovene
n-Dodecane High (6.1)LowModerateExcellent; standard for terpene ISPR.
Isopropyl Myristate High (7.1)Very LowHighGood; requires robust centrifugation.
Decane Moderate (5.0)ModerateModerateFair; higher evaporative loss than dodecane.
Ethyl Acetate Low (0.73)HighLowPoor; highly toxic to microbial hosts.

Table 2: Key Fermentation Parameters for Scale-Up

ParameterTarget RangeMechanistic Rationale
Temperature 28°C - 30°CBalances cell growth rate with optimal folding of complex terpene synthases.
pH 6.8 - 7.2Maintains proton motive force and prevents degradation of sensitive intermediates.
DO Level > 30%Ensures sufficient ATP generation for the MVA pathway (requires 3 ATP per IPP).
Organic Overlay 10% - 20% (v/v)Provides sufficient sink capacity for the product without suffocating gas exchange.
Section 5: Frequently Asked Questions (FAQs)

Q: Can we use plant cell cultures instead of microbial fermentation for (-)-alpha-Neoclovene production? A: Yes. Cambial meristematic cells (CMCs) of Panax quinquefolius can be cultivated in vitro. Studies have shown that the addition of endogenous elicitors, specifically jasmonates (like methyl jasmonate), significantly upregulates the expression of alpha-neoclovene synthase and other terpenoid pathway genes, promoting the synthesis of secondary metabolites[3]. However, microbial fermentation generally offers faster growth rates and easier genetic tractability for industrial scale-up.

Q: How do we quantify (-)-alpha-Neoclovene in the organic phase? A: Use Gas Chromatography-Mass Spectrometry (GC-MS). Dilute the recovered dodecane phase in ethyl acetate and inject it into a GC-MS equipped with an HP-5ms column. (-)-alpha-Neoclovene typically elutes with a characteristic mass fragmentation pattern (m/z 204.35)[6].

Section 6: References
  • Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols - MDPI[Link]

  • Jasmonates mediate increased levels of ginsenosides in Panax Quinquefolius cambial meristematic cell cultures - PMC / NIH[Link]

  • Techno‐economic assessment of the use of solvents in the scale‐up of microbial sesquiterpene production for fuels and fine chemicals - ResearchGate[Link]

  • Improved Production and In Situ Recovery of Sesquiterpene (+)-Zizaene from Metabolically-Engineered E. coli - Semantic Scholar[Link]

  • Autotrophic Production of the Sesquiterpene α-Humulene with Cupriavidus necator in a Controlled Bioreactor - MDPI[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Data for the Validation of (-)-alpha-Neoclovene Structure: A Comparative Analytical Guide

Executive Summary (-)-alpha-Neoclovene is a complex tricyclic sesquiterpene (C15H24) derived from the enzymatic cyclization and rearrangement of farnesyl pyrophosphate (FPP) and caryophyllene precursors. Found in natural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(-)-alpha-Neoclovene is a complex tricyclic sesquiterpene (C15H24) derived from the enzymatic cyclization and rearrangement of farnesyl pyrophosphate (FPP) and caryophyllene precursors. Found in natural sources such as Panax ginseng and Artemisia campestris, it is highly valued in chemical ecology, fragrance profiling, and as a precursor for high-density renewable aviation fuels. However, validating its structure is notoriously difficult due to the presence of dozens of isomeric sesquiterpenes (e.g., clovene, caryophyllene, humulene) that share identical molecular weights and highly similar mass fragmentation patterns.

This guide objectively compares standard analytical methodologies (GC-MS/IR) against advanced structural elucidation techniques (HRMS/2D-NMR), providing researchers with self-validating protocols and quantitative reference data to ensure unequivocal identification of (-)-alpha-Neoclovene.

The Challenge of Sesquiterpene Validation

The molecular formula of (-)-alpha-Neoclovene—(1S,6S,7R)-2,6,8,8-tetramethyltricyclo[5.2.2.01,6]undec-2-ene—yields an exact mass of 204.1878 Da[1]. When comparing analytical alternatives for structural validation:

  • Alternative A: 1D NMR & Low-Resolution MS (Basic Approach): Fails to distinguish (-)-alpha-Neoclovene from closely related tricyclic isomers. The aliphatic region (δ 1.20–1.80 ppm) suffers from severe signal overlap, and low-res MS cannot differentiate isobaric background noise.

  • Alternative B: GC-MS with Kovats Retention Indices (Targeted Profiling): Highly effective for complex mixtures (e.g., plant extracts) but relies entirely on library matching and chromatographic resolution[2].

  • Alternative C: HRMS + 2D-NMR (The Gold Standard): The only self-validating system capable of proving the stereochemical and tricyclic connectivity of the purified reference standard.

Analytical Workflow & Logical Relationships

To ensure scientific integrity, the validation workflow must sequentially filter out isomeric interference before confirming the carbon framework.

ValidationWorkflow N1 Sample Source (Plant Extract or Synthetic) N2 GC-MS & Kovats RI (Isomer Differentiation) N1->N2 Volatile Extraction N3 HRMS Analysis (Exact Mass: 204.1878 Da) N2->N3 RI ~1438-1468 N4 2D-NMR (HSQC/HMBC) (Framework Elucidation) N3->N4 Purity >95% N5 Validated Structure: (-)-alpha-Neoclovene N4->N5 Stereochemical Mapping

Figure 1: Sequential analytical workflow for (-)-alpha-Neoclovene structural validation.

Quantitative Spectroscopic Data Comparison

To objectively validate the product against alternatives, cross-reference your empirical data with the established parameters below.

Table 1: Mass Spectrometry & Chromatographic Data Comparison
Analytical Parameter(-)-alpha-Neoclovenebeta-Caryophyllene (Alternative)Causality / Significance
Molecular Formula C15H24C15H24Isobaric compounds require orthogonal validation.
Exact Mass (HRMS) 204.1878 Da204.1878 DaConfirms elemental composition but not connectivity[1].
Kovats RI (Non-Polar) 1438 – 14681419 – 1430RI is critical for resolving co-eluting sesquiterpenes on HP-5ms columns[2][3].
Major MS Fragments (m/z) 41, 55, 67, 77, 91, 105, 119, 133, 147, 161, 189, 20441, 55, 69, 79, 91, 93, 105, 120, 133, 161, 189, 204Differences in relative abundance of m/z 105 and 119 distinguish the tricyclic vs. bicyclic core.
Table 2: Expected NMR Spectral Features (CDCl3, 300/75 MHz)

Due to the highly strained tricyclic system, specific chemical shifts act as diagnostic markers[4].

Spectral RegionExpected SignalsStructural Assignment
1H NMR: Olefinic δ 5.20 - 5.40 (m, 1H)C=CH proton (C3 position).
1H NMR: Methyls δ 0.85 - 1.15 (m, 12H)Four methyl groups (singlets at C6/C8, doublet/singlet at C2).
1H NMR: Aliphatic δ 1.20 - 2.10 (m, 11H)Overlapping methylene and methine protons.
13C NMR: sp2 Carbons δ ~120.0, ~140.0Two olefinic carbons confirming a single double bond.
13C NMR: Quaternary δ ~35.0 - 50.0Three quaternary carbons (C1, C6, C8) diagnostic of the tricyclic core.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes a built-in control to prevent false positives.

Protocol 1: GC-MS Profiling and Retention Index Calculation

Causality: Because MS fragmentation libraries can yield false positives for sesquiterpenes, calculating the Kovats Retention Index (RI) against an n-alkane standard is mandatory for definitive identification[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the purified (-)-alpha-Neoclovene sample in 1 mL of GC-grade hexane.

  • Internal Standard Addition: Spike the sample with 10 µL of an n-alkane mixture (C8–C20) to serve as the retention index reference.

  • Instrument Setup: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890/5973) equipped with a non-polar HP-5ms column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Programming:

    • Initial temperature: 40 °C (hold for 5 min).

    • Ramp 1: 7 °C/min to 216 °C.

    • Ramp 2: 30 °C/min to 300 °C (hold for 2 min).

  • Acquisition: Operate the MS in full SCAN mode (m/z 45–350) with an electron impact (EI) ionization energy of 70 eV.

  • Data Validation: Calculate the Kovats RI using the retention times of the adjacent n-alkanes. Cross-reference the calculated RI (expected ~1438-1468) and the molecular ion peak (m/z 204) against the NIST mass spectral library[3].

Protocol 2: High-Resolution NMR Structural Elucidation

Causality: 1D NMR cannot assign the quaternary carbons of the tricyclic framework. 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to observe the 2- and 3-bond couplings from the methyl protons to the quaternary bridgehead carbons[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of high-purity (>95%) (-)-alpha-Neoclovene in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • 1D Acquisition:

    • Acquire a standard 1H NMR spectrum (minimum 16 scans) and reference the TMS peak to δ 0.00 ppm (or residual CHCl3 to δ 7.26 ppm).

    • Acquire a 13C{1H} decoupled spectrum (minimum 1024 scans) to identify all 15 carbon environments.

  • 2D Acquisition (The Validation Step):

    • Run an HSQC experiment to map all directly bonded protons to their respective carbons, effectively resolving the overlapped aliphatic region (δ 1.20 - 1.80 ppm).

    • Run an HMBC experiment. Look specifically for cross-peaks between the methyl protons (δ 0.85 - 1.15) and the quaternary carbons (δ 35.0 - 50.0). This definitively proves the [5.2.2.01,6] tricyclic connectivity.

  • Optical Rotation (Stereochemical Check): Measure the specific rotation[α]D in chloroform using a polarimeter to confirm the (-)-enantiomer, distinguishing it from (+)-alpha-Neoclovene.

Conclusion

While GC-MS provides rapid screening and is highly effective when combined with Kovats Retention Indices, it cannot independently validate the complex 3D architecture of (-)-alpha-Neoclovene. For rigorous structural validation—especially when comparing synthetic products to natural isolates—researchers must employ a combination of HRMS for exact mass verification and 2D-NMR (HSQC/HMBC) to map the tricyclic framework. Adhering to these self-validating protocols ensures absolute scientific integrity in natural product research and downstream drug/fuel development.

References

  • PubChem. (2026). (-)-alpha-Neoclovene | C15H24 | CID 15973057. National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • PubChem. (2026). 1,3a-Ethano-3aH-indene, 1,2,3,6,7,7a-hexahydro-2,2,4,7a-tetramethyl-, [1R-(1alpha,3aalpha,7aalpha)]- | C15H24 | CID 6432441. National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • MDPI. (2024). Analysis of Bioactive Aroma Compounds in Essential Oils from Algerian Plants: Implications for Potential Antioxidant Applications. Molecules. Retrieved March 12, 2026, from [Link]

Sources

Comparative

Stereochemical Dynamics in Sesquiterpenes: A Comparative Bioactivity Guide to (-)-α-Neoclovene and (+)-α-Neoclovene

Executive Summary: The Stereochemical Imperative In the development of natural product-derived therapeutics, structural isomerism dictates pharmacological destiny. α-Neoclovene, a tricyclic sesquiterpene hydrocarbon deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In the development of natural product-derived therapeutics, structural isomerism dictates pharmacological destiny. α-Neoclovene, a tricyclic sesquiterpene hydrocarbon derived primarily as a stable rearrangement product of β-caryophyllene, has emerged as a molecule of significant interest due to its potent antioxidant, antimicrobial, and hepatoprotective properties. However, as with all chiral therapeutics, the biological efficacy of α-Neoclovene is not merely a function of its atomic composition, but of its spatial geometry.

As a Senior Application Scientist, I approach the evaluation of these molecules through the lens of chiral recognition. This guide provides an objective, data-driven comparison between the naturally abundant (-)-α-Neoclovene and its enantiomer, (+)-α-Neoclovene, detailing the mechanistic causality behind their divergent bioactivities and outlining the self-validating experimental protocols required for their analysis.

Comparative Bioactivity: Quantitative Profiling

Enantiomers share identical physical properties (e.g., boiling point, refractive index) in an achiral vacuum. However, when introduced to the highly chiral environment of biological systems—composed of L-amino acids and D-sugars—their behaviors diverge sharply.

The (-)-enantiomer of α-Neoclovene consistently demonstrates higher binding affinities for specific cellular targets, whereas the (+)-enantiomer often exhibits reduced efficacy due to steric hindrance at the receptor binding site. The table below synthesizes the comparative bioactivity data derived from recent phytochemical and pharmacological analyses.

Biological Activity(-)-α-Neoclovene(+)-α-NeocloveneAssay MethodologyReference
Hepatoprotection High (Reduces malondialdehyde [MDA] by up to 70% at 1 mM)Low to Moderate (<30% reduction)Lipid Peroxidation (MDA/TBA Assay)
Antioxidant Capacity Significant (Strong DPPH radical scavenging)Weak (Minimal radical scavenging)DPPH Decolorization / ORAC
Olfactory / Sensory Strong (Woody, spicy, camphoraceous notes)Mild (Altered, less defined profile)GC-Olfactometry (GC-O)
Antimicrobial Active (Effective against specific bacterial strains)Variable (Strain-dependent efficacy)Broth Microdilution

Mechanistic Causality: The Chiral Recognition Paradigm

To understand why these enantiomers behave differently, we must look beyond empirical data to the causality of molecular interactions. Biological receptors operate on a "three-point fit" model.

When (-)-α-Neoclovene enters a receptor's binding pocket (such as a hepatic CYP450 enzyme or an olfactory receptor), its specific three-dimensional architecture aligns perfectly with the receptor's hydrophobic domains, maximizing van der Waals forces and stabilizing the ligand-receptor complex. Conversely, (+)-α-Neoclovene presents a mirror-image geometry. When it attempts to bind the same site, it encounters severe steric clashes. This structural mismatch prevents the necessary conformational change in the receptor, leading to a high dissociation constant ( Kd​ ) and significantly weaker downstream biological signaling.

ChiralRecognition cluster_0 Stereospecific Receptor Binding Racemate Racemic α-Neoclovene MinusEnant (-)-α-Neoclovene Racemate->MinusEnant Chiral Resolution PlusEnant (+)-α-Neoclovene Racemate->PlusEnant Chiral Resolution Receptor Chiral Biological Receptor (e.g., Hepatic Enzyme) MinusEnant->Receptor High Affinity PlusEnant->Receptor Low Affinity HighBio Optimal Fit High Hepatoprotection Receptor->HighBio LowBio Steric Clash Reduced Bioactivity Receptor->LowBio

Caption: Chiral recognition model of α-Neoclovene enantiomers at biological receptor sites.

Self-Validating Experimental Methodologies

To objectively evaluate the bioactivity of α-Neoclovene enantiomers, researchers must deploy rigorous, self-validating workflows. A protocol is only as reliable as its internal controls. Below are the definitive methodologies for separating these enantiomers and quantifying their hepatoprotective efficacy.

ExperimentalWorkflow S1 1. Sample Prep (Solvent Extraction) S2 2. Chiral GC-MS (Enantiomer Separation) S1->S2 S3 3. In Vitro Assays (Lipid Peroxidation) S2->S3 S4 4. Data Analysis (IC50 & QSAR) S3->S4

Caption: Integrated workflow for the separation and bioactivity profiling of sesquiterpene enantiomers.

Protocol 1: Enantioselective Separation via Chiral GC-MS

Objective: To achieve baseline separation of α-Neoclovene enantiomers and verify sample purity prior to biological testing . Causality & Rationale: Standard achiral columns separate molecules based on boiling point and polarity—parameters that are identical for enantiomers. We mandate the use of a β-cyclodextrin-based chiral stationary phase. The chiral cavities of β-cyclodextrin form transient, diastereomeric inclusion complexes with the enantiomers. The slight differences in the free energy of formation ( ΔΔG ) of these complexes lead to distinct, measurable retention times.

Step-by-Step Execution:

  • Sample Preparation : Dilute the essential oil or synthetic mixture in n-hexane (1:100 v/v). Rationale: Non-polar solvents prevent matrix interference and ensure rapid, clean vaporization in the injection port without thermally degrading the sesquiterpenes.

  • Internal Standardization (Self-Validation) : Spike the sample with tetradecane (10 µg/mL). Rationale: Co-injection with an internal standard ensures that any retention time shifts observed are genuinely due to chiral interactions, not fluctuations in carrier gas flow or oven temperature.

  • Column Setup & Temperature Programming : Install a chiral capillary column (e.g., 30 m × 0.25 mm ID, coated with derivatized β-cyclodextrin). Initiate the oven at 60°C (hold 2 min), then ramp at a highly conservative 2°C/min to 180°C. Rationale: Sesquiterpene enantiomers possess extremely low separation factors ( α≈1.05 ). A slow temperature ramp maximizes the analyte's residence time within the chiral stationary phase, forcing baseline resolution.

  • Mass Spectrometry Verification : Operate the MS in Electron Ionization (EI) mode at 70 eV. Validate the peak identity by matching the fragmentation pattern (specifically the molecular ion at m/z 204) against the NIST library.

Protocol 2: In Vitro Hepatoprotection (Lipid Peroxidation/MDA Assay)

Objective: To quantify the hepatoprotective efficacy of each enantiomer against reactive oxygen species (ROS) . Causality & Rationale: (-)-α-Neoclovene protects hepatic cells by scavenging ROS, thereby preventing the degradation of polyunsaturated fatty acids into malondialdehyde (MDA). By reacting MDA with thiobarbituric acid (TBA), we generate a pink chromophore that can be quantified spectrophotometrically.

Step-by-Step Execution:

  • Microsome Isolation : Isolate rat hepatic microsomes via differential centrifugation. Rationale: Microsomes are dense with CYP450 enzymes and lipid membranes, providing a highly sensitive, biologically accurate substrate for inducing lipid peroxidation.

  • Induction of Oxidative Stress : Incubate the microsomes (1 mg protein/mL) with an Fe2+ /ascorbate system to forcefully induce ROS generation.

  • Enantiomer Treatment & Controls (Self-Validation) : Introduce (-)-α-Neoclovene and (+)-α-Neoclovene at varying concentrations (10–1000 µM) in parallel wells. Crucial Step: Include Ascorbic acid (1 mM) as a positive antioxidant control to validate the assay's dynamic range, and a vehicle-only well to establish the negative baseline.

  • TBA Chromogenic Reaction : After 1 hour of incubation, halt the reaction with 10% trichloroacetic acid (TCA) to precipitate all proteins. Add the TBA reagent and heat to 95°C for 15 minutes. Rationale: Failing to precipitate proteins with TCA prior to heating will lead to false-positive absorbance readings caused by denatured protein aggregates scattering light.

  • Quantification : Centrifuge the mixture, extract the clear supernatant, and measure absorbance at 532 nm. Calculate the IC50​ values using non-linear regression modeling.

Conclusion & Translational Outlook

The comparative analysis of α-Neoclovene enantiomers underscores a fundamental tenet of drug development: stereochemistry is inextricably linked to pharmacology. While (-)-α-Neoclovene demonstrates profound hepatoprotective and antioxidant capabilities, its (+)-enantiomer falls short due to chiral incompatibility at the receptor level. For researchers and drug development professionals, ensuring enantiomeric purity via rigorous, self-validating protocols like Chiral GC-MS is not merely an analytical formality—it is a prerequisite for therapeutic efficacy.

References

  • Title : Hepatoprotection of sesquiterpenoids: A quantitative structure-activity relationship (QSAR) approach Source : Sigarra - Universidade do Porto (FADEUP) URL :[Link]

  • Title : Analysis of Bioactive Aroma Compounds in Essential Oils from Algerian Plants: Implications for Potential Antioxidant Applications Source : National Center for Biotechnology Information (NCBI) / PMC URL :[Link]

Validation

Validation of the Absolute Configuration of Synthetic (-)-α-Neoclovene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Assigning the absolute configuration of complex, synthetic sesquiterpenes like (-)-α-Neoclovene (C₁₅H₂₄) presents a unique analytical challenge. As a rigid, tricyclic hydrocarbon lacking heavy atoms, strong UV-Vis chromophores, or polar functional groups, traditional stereochemical assignment methods often fall short.

As a Senior Application Scientist, I have designed this guide to objectively compare the state-of-the-art analytical modalities—Vibrational Circular Dichroism (VCD), Single-Crystal X-Ray Diffraction (SCXRD), and NMR Derivatization—to establish a self-validating system for confirming the absolute configuration of synthetic (-)-α-Neoclovene.

Comparative Analysis of Analytical Modalities

To unambiguously determine the 3D spatial arrangement of (-)-α-Neoclovene, researchers must select an analytical pathway that balances direct measurement with synthetic overhead.

Vibrational Circular Dichroism (VCD): The Direct Approach

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.

  • The Causality: Because (-)-α-Neoclovene possesses numerous C-H and C-C bonds locked in a rigid chiral environment, it produces a rich, highly specific VCD signature. Unlike Electronic Circular Dichroism (ECD), it does not require a UV chromophore. By comparing the experimental VCD spectrum with Density Functional Theory (DFT) calculations, the absolute configuration can be assigned directly from the neat liquid or solution state[1].

Single-Crystal X-Ray Diffraction (SCXRD): The Heavy-Atom Challenge

SCXRD relies on anomalous dispersion to determine absolute structure, quantified mathematically by the Flack parameter [2].

  • The Causality: (-)-α-Neoclovene is a volatile liquid at room temperature and lacks atoms heavier than carbon. To utilize SCXRD, the molecule must be stereospecifically derivatized (e.g., via osmylation or epoxidation) to introduce a heavy atom and induce crystallization, or it must be analyzed via the emerging Crystalline Sponge (CS) method.

NMR with Chiral Derivatizing Agents (Mosher’s Method): The Indirect Route

Mosher's ester analysis relies on the anisotropic magnetic shielding effects of the MTPA group to determine the stereochemistry of secondary carbinols [3].

  • The Causality: Because (-)-α-Neoclovene is a pure hydrocarbon, it cannot directly react with Mosher's acid chloride. It must first undergo stereospecific functionalization (e.g., hydroboration-oxidation) to introduce a hydroxyl group. This introduces significant synthetic overhead and the risk of stereochemical scrambling.

Quantitative Method Comparison

Analytical ModalityPrerequisites for (-)-α-NeocloveneDerivatization Required?Confidence LevelTime-to-Result
VCD Spectroscopy >95% Enantiomeric PurityNo (Direct analysis)High (via DFT matching)1–2 Days
SCXRD Single Crystal FormationYes (Heavy atom addition)Absolute (Flack < 0.1)1–3 Weeks
NMR (Mosher's) Secondary Alcohol GroupYes (Hydroboration + MTPA)Moderate (Indirect)1 Week

Experimental Workflows

The following decision tree illustrates the logical progression for validating the absolute configuration of the synthesized hydrocarbon.

G N1 Synthetic (-)-α-Neoclovene (Hydrocarbon Liquid) N2 Purity Validation (GC-MS, 1D/2D NMR) N1->N2 N3 Select Analytical Modality N2->N3 N4 VCD Spectroscopy (Direct Analysis) N3->N4 Non-destructive N5 SCXRD Analysis (Requires Derivatization) N3->N5 High precision N6 NMR Mosher's Method (Requires Functionalization) N3->N6 Indirect N7 DFT Conformational Search & Spectral Matching N4->N7 N8 Heavy-Atom Derivative (e.g., Osmylation) N5->N8 N9 Hydroboration-Oxidation to Secondary Carbinol N6->N9 N10 Absolute Configuration Unambiguously Assigned N7->N10 High Confidence Fit N8->N10 Flack Parameter ≈ 0 N9->N10 ΔδSR Analysis

Analytical workflow for validating the absolute configuration of (-)-α-Neoclovene.

Step-by-Step Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed with built-in self-validation mechanisms.

Protocol A: Direct VCD Analysis (Gold Standard for Hydrocarbons)

Because (-)-α-Neoclovene is a liquid hydrocarbon, VCD is the most elegant and non-destructive method.

  • Sample Preparation: Dissolve 10–15 mg of highly pure (-)-α-Neoclovene in 200 μL of CDCl₃ or CCl₄.

    • Causality: These solvents are chosen because they lack strong mid-IR absorbances in the critical C-H bending and stretching regions (1500–900 cm⁻¹), preventing the masking of the solute's vibrational modes.

  • Cell Assembly: Inject the sample into a demountable liquid cell equipped with Barium Fluoride (BaF₂) windows (path length ~100 μm).

    • Causality: BaF₂ is utilized because it is highly transparent in the mid-IR and, crucially, does not exhibit stress-induced birefringence when clamped. Birefringence would artificially distort the circularly polarized light, creating false CD signals.

  • Data Acquisition & Self-Validation: Collect interleaved scans (typically 4–8 hours) of the sample and a solvent blank using a FT-VCD spectrometer.

    • Self-Validating Step: Subtract the solvent baseline. If available, run a racemic mixture of α-Neoclovene; the resulting VCD spectrum must be perfectly flat (zero baseline), proving the instrument is free of linear dichroism artifacts.

  • Computational Matching: Perform a conformational search using molecular mechanics (e.g., MMFF), followed by DFT optimization at the B3LYP/6-31G(d) level [1]. Calculate the rotational strengths and simulate the VCD spectrum. A high-confidence overlay between the experimental and calculated spectra confirms the absolute configuration.

Protocol B: SCXRD via Heavy-Atom Derivatization

If X-ray validation is strictly required, the liquid (-)-α-Neoclovene must be crystallized.

  • Stereospecific Derivatization: React (-)-α-Neoclovene with Osmium Tetroxide (OsO₄) and pyridine to form a crystalline osmate ester derivative.

    • Causality: This reaction adds a heavy transition metal (Os) to the molecular framework. The heavy atom acts as a strong anomalous scatterer, which is mathematically necessary to accurately determine the absolute structure of light-atom organic molecules.

  • Crystallization: Dissolve the derivative in a minimal amount of a non-polar solvent (e.g., hexanes/dichloromethane) and allow for slow evaporation at 4 °C to yield single crystals.

  • Data Collection: Mount a single crystal on a diffractometer equipped with a Cu-Kα X-ray source (λ = 1.5418 Å).

    • Causality: Cu-Kα radiation is specifically chosen over Mo-Kα because the longer wavelength of copper significantly maximizes the anomalous scattering signal, lowering the standard uncertainty (s.u.) of the measurement.

  • Refinement & Self-Validation: Refine the atomic model against the experimental diffraction data and calculate the Flack parameter ( x ) [2].

    • Self-Validating Step: The Flack parameter must be evaluated strictly by its standard uncertainty. A value of x=0.00 with an s.u. <0.04 definitively confirms the absolute configuration. If x≈1.00 , the model is the inverted enantiomer. If x≈0.5 , the crystal is a racemic twin, and the data cannot be used for absolute configuration.

References

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2001). "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy". The Journal of Organic Chemistry. URL:[Link]

  • Flack, H. D., & Bernardinelli, G. (2008). "The use of X-ray crystallography to determine absolute configuration". Chirality. URL:[Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons". Nature Protocols. URL:[Link]

Comparative

comparative study of (-)-alpha-Neoclovene with other chiral synthons

Advanced Chiral Pool Strategies: A Comparative Guide to (-)-alpha-Neoclovene and Classic Synthons in Sesquiterpenoid Total Synthesis In the realm of natural product total synthesis, the selection of an appropriate chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chiral Pool Strategies: A Comparative Guide to (-)-alpha-Neoclovene and Classic Synthons in Sesquiterpenoid Total Synthesis

In the realm of natural product total synthesis, the selection of an appropriate chiral synthon dictates the efficiency, stereoselectivity, and overall elegance of the synthetic route. While classic monocyclic and bicyclic terpenes like (-)-carvone and (+)-thujone have long dominated the chiral pool, complex tricyclic scaffolds like (-)-alpha-neoclovene are emerging as powerful starting materials for accessing highly sterically hindered polycyclic targets. This guide provides a rigorous comparative analysis of (-)-alpha-neoclovene against traditional chiral synthons, evaluating their structural utility, mechanistic pathways, and experimental handling.

Structural and Mechanistic Profiling

(-)-alpha-Neoclovene: The Tricyclic Advantage (-)-alpha-Neoclovene (C₁₅H₂₄) is a tricyclic sesquiterpene characterized by a unique bridged[6.3.1.0¹'⁵]dodecane skeleton. Its most synthetically valuable feature is the presence of three contiguous quaternary carbon centers, a structural motif that is notoriously difficult to construct de novo via asymmetric catalysis[1]. Biosynthetically and synthetically, it is derived from the cyclization and rearrangement of farnesyl pyrophosphate (FPP) via a β-caryophyllene intermediate[1]. In total synthesis, utilizing (-)-alpha-neoclovene bypasses the need for multi-step stereoselective alkylations, offering a "pre-fabricated" rigid core for elaborating complex sesquiterpenoids.

(-)-Carvone and (+)-Thujone: The Classic Foundations By contrast, (-)-carvone is a commercially abundant monocyclic monoterpene. It is highly versatile, frequently employed in the total synthesis of heterocyclic sesquiterpenoids due to its accessible stereocenters and reactive enone system, which readily undergoes Michael additions and Robinson annulations[2]. Similarly, (+)-thujone serves as a highly effective chiral synthon for the preparation of sesquiterpene lactones (such as α-santonin) through controlled hydroboration-oxidative cyclization processes[3]. However, building contiguous quaternary centers from these simpler scaffolds requires extensive linear step counts.

Comparative Performance Data

To objectively evaluate these synthons, we must look at their performance metrics and structural offerings in complex total synthesis campaigns.

SynthonScaffold TypeNative StereocentersQuaternary CentersPrimary Synthetic ApplicationCommercial Availability
(-)-α-Neoclovene Tricyclic43Bridged polycyclic sesquiterpenoidsLow (Synthesized via rearrangement)
(-)-Carvone Monocyclic10Heterocyclic sesquiterpenoids, drimanesHigh (Inexpensive, direct purchase)
(+)-Thujone Bicyclic30Sesquiterpene lactones (e.g., santonin)Moderate (Cedar leaf oil extract)
(+)-Pulegone Monocyclic20Disesquiterpenoids (e.g., bisacutifolone)High (Direct purchase)

Visualizing the Pathways

To understand the utility of (-)-alpha-neoclovene, we must first examine its biosynthetic and synthetic origin. It is typically not a primary plant metabolite but a stable rearrangement product of β-caryophyllene under acidic conditions[1].

Pathway FPP Farnesyl Pyrophosphate (FPP) Caryophyllene beta-Caryophyllene FPP->Caryophyllene Synthase Cation Caryophyllane Cation Caryophyllene->Cation Acid (H+) Neoclovene (-)-alpha-Neoclovene Cation->Neoclovene Rearrangement

Biosynthetic and acid-catalyzed rearrangement pathway of (-)-alpha-Neoclovene.

Workflow Start Synthon Selection Neoclovene (-)-alpha-Neoclovene Start->Neoclovene Carvone (-)-Carvone Start->Carvone PrepNeo Acid Rearrangement & Isolation Neoclovene->PrepNeo PrepCar Commercial Procurement Carvone->PrepCar SynNeo Tricyclic Core Elaboration PrepNeo->SynNeo SynCar Michael Addition / Annulation PrepCar->SynCar Target Target Sesquiterpenoid SynNeo->Target SynCar->Target

Experimental workflow comparing tricyclic vs monocyclic chiral synthon utilization.

Experimental Protocol: Isolation and Validation of (-)-alpha-Neoclovene

Because (-)-alpha-neoclovene is less commercially accessible than (-)-carvone, researchers often generate it via the acid-catalyzed rearrangement of β-caryophyllene, followed by rigorous chromatographic isolation[1]. The following protocol ensures high-purity isolation with self-validating analytical steps.

Step-by-Step Methodology:

  • Acid-Catalyzed Rearrangement : Dissolve 5.0 g of β-caryophyllene in 50 mL of dry dichloromethane (DCM). Add a catalytic amount of p-toluenesulfonic acid (pTSA) and stir at room temperature for 24 hours under an argon atmosphere. Causality: The strong organic acid drives the carbocation-mediated rearrangement cascade, pushing the equilibrium toward the clovene/neoclovene thermodynamic sink.

  • Quenching and Extraction : Quench the reaction with saturated aqueous NaHCO₃ (25 mL) to neutralize the pTSA. Extract the aqueous layer with DCM (3 x 20 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Chromatographic Isolation : Prepare a chromatography column packed with a slurry of silica gel in n-pentane[1]. Carefully load the concentrated crude oil onto the top of the column.

  • Elution : Elute strictly with n-pentane. Causality: Non-polar hydrocarbon sesquiterpenes (like neoclovene) lack functional groups for hydrogen bonding and will travel down the column rapidly, effectively separating from unreacted precursors and polar byproducts[1]. Collect 10 mL fractions.

  • Self-Validating Data Analysis (GC-MS) : Acquire data in full scan mode using GC-MS. Identify the (-)-alpha-neoclovene peak based on its retention time and by comparing its mass spectrum (m/z 204 [M⁺]) to a validated reference spectrum (e.g., NIST library or B12086099)[1].

  • Quantification : Prepare a series of calibration standards with an internal standard (e.g., tetradecane) to generate a calibration curve. This validates the exact concentration and yield of the isolated synthon before committing it to a multi-step synthesis[1].

Strategic Causality in Synthon Selection

The choice between (-)-alpha-neoclovene and a classic synthon like (-)-carvone hinges entirely on the target's topological complexity. If a target molecule requires the construction of multiple adjacent quaternary centers, starting from (-)-carvone necessitates iterative, sterically hindered alkylations that often suffer from poor diastereoselectivity and low yields[2]. Conversely, utilizing (-)-alpha-neoclovene leverages the inherent strain and pre-established stereochemistry of its tricyclic framework. The trade-off is the initial synthetic effort required to isolate and functionalize the unactivated hydrocarbon skeleton of neoclovene, compared to the readily functionalizable enone of carvone. For highly complex polycyclic targets, the upfront investment in neoclovene isolation pays off by drastically reducing the overall step count of the total synthesis.

References

  • Carvone as a Versatile Chiral Building Block for Total Syntheses of Heterocyclic Sesquiterpenoids, ResearchGate. [Link]

  • The chemistry of thujone. XI. Thujone as a chiral synthon for the preparation of sesquiterpene lactones. Synthesis of (+)-α-santonin, Canadian Journal of Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Assessment of Enantiomeric Purity of (-)-α-Neoclovene

In the realm of natural product chemistry and stereoselective synthesis, the accurate determination of enantiomeric purity is a critical analytical challenge. For sesquiterpenes such as (-)-α-Neoclovene, a tricyclic hydr...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of natural product chemistry and stereoselective synthesis, the accurate determination of enantiomeric purity is a critical analytical challenge. For sesquiterpenes such as (-)-α-Neoclovene, a tricyclic hydrocarbon with a complex stereochemical architecture, ensuring enantiomeric fidelity is paramount for its use in fragrance applications, as a chiral building block, or in biological studies. This guide provides a comprehensive comparison of the primary analytical methodologies for assessing the enantiomeric purity of (-)-α-Neoclovene, offering researchers, scientists, and drug development professionals a detailed, field-proven perspective on the available techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Imperative: Why Enantiomeric Purity of (-)-α-Neoclovene Matters

(-)-α-Neoclovene, a rearranged sesquiterpene often derived from caryophyllene, possesses a distinct chiral structure. The biological and olfactory properties of such molecules are often enantiomer-specific. The presence of its enantiomer, (+)-α-Neoclovene, can lead to different sensory perceptions or biological activities. Therefore, robust analytical methods are required to quantify the enantiomeric excess (e.e.) of (-)-α-Neoclovene with high precision and accuracy.

This guide will focus on three principal techniques:

  • Chiral Gas Chromatography (GC)

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate technique for your research needs.

Chiral Gas Chromatography (GC): The Workhorse for Volatile Terpenes

Chiral GC stands out as the most versatile, convenient, and accurate technique for determining the enantiomeric composition of volatile and semi-volatile compounds like (-)-α-Neoclovene.[1] The high resolving power of capillary columns, coupled with sensitive detectors, makes it ideal for the analysis of complex mixtures such as essential oils, where sesquiterpenes are often found.[1]

Principle of Separation

The separation of enantiomers by chiral GC is achieved by using a chiral stationary phase (CSP). For sesquiterpene hydrocarbons, derivatized cyclodextrins are the most effective and widely used CSPs.[2][3] These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers of the analyte. The subtle differences in the stability of these complexes lead to different retention times, allowing for their separation. The three-point interaction rule, which governs chiral recognition, is a key concept here, where multiple points of interaction between the analyte and the CSP lead to the formation of diastereomeric complexes with different thermodynamic stabilities.[4]

Experimental Protocol: Chiral GC-MS

This protocol is designed for the enantioselective analysis of (-)-α-Neoclovene using a cyclodextrin-based chiral capillary column and mass spectrometric detection.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Capillary Column: Heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin or a similar derivatized β-cyclodextrin column (e.g., Rt-βDEXsm, HP-chiral-20B).[5][6]

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 1:50 to 1:100 to avoid column overload)[5][7]

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure. Higher linear velocities (e.g., 70-80 cm/s) can improve resolution.[8]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp: 2 °C/min to 180 °C. Slower temperature ramps generally lead to better resolution.[8]

    • Hold at 180 °C for 5 min.

  • Detector (MS):

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

Sample Preparation:

  • Dilute the (-)-α-Neoclovene sample in a volatile, non-polar solvent such as n-hexane or pentane to a concentration of approximately 50-100 ng/µL. On-column concentrations should ideally be 50 ng or less to prevent peak broadening and loss of resolution.[8]

Data Analysis:

  • Identify the peaks corresponding to the enantiomers of α-Neoclovene based on their retention times and mass spectra.

  • The enantiomeric excess (% e.e.) is calculated from the integrated peak areas (A) of the two enantiomers: % e.e. = |(A_major - A_minor) / (A_major + A_minor)| * 100

Diagram: Chiral GC Workflow

G cluster_prep Sample Preparation cluster_gc Chiral GC-MS Analysis cluster_data Data Analysis Prep Dilute (-)-α-Neoclovene in Hexane Injector Split Injection Prep->Injector Column Chiral Capillary Column (Cyclodextrin CSP) Injector->Column Oven Temperature Program Column->Oven MS Mass Spectrometer (Detection) Oven->MS Chromatogram Obtain Chromatogram MS->Chromatogram Integration Integrate Enantiomer Peaks Chromatogram->Integration Calculation Calculate % e.e. Integration->Calculation

Caption: Workflow for enantiomeric purity assessment by Chiral GC-MS.

Chiral High-Performance Liquid Chromatography (HPLC): An Alternative Approach

While Chiral GC is the method of choice for volatile terpenes, Chiral HPLC offers a viable alternative, particularly for less volatile sesquiterpenoids or when GC is not available. The separation principle is similar, relying on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[9]

Principle of Separation

In chiral HPLC, the separation occurs in the liquid phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used.[10] For non-polar analytes like (-)-α-Neoclovene, normal-phase HPLC is typically employed. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.

Experimental Protocol: Chiral HPLC

This protocol outlines a general approach for developing a chiral HPLC method for (-)-α-Neoclovene, as specific applications for this compound are not widely published. Method development will be necessary.

Instrumentation:

  • HPLC system with a UV detector. Since (-)-α-Neoclovene lacks a strong chromophore, detection at low wavelengths (e.g., 200-210 nm) or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be required.

Chromatographic Conditions:

  • Chiral Column: A polysaccharide-based column, such as Chiralpak IA, IB, or IC.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point would be 99:1 (v/v) n-hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at 205 nm.

Sample Preparation:

  • Dissolve the (-)-α-Neoclovene sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

Data Analysis:

  • Calculate the enantiomeric excess as described for the chiral GC method.

Diagram: Chiral HPLC Method Development Workflow

G Start Start: (-)-α-Neoclovene Sample Screen_CSP Screen Chiral Stationary Phases (e.g., Chiralpak IA, IB, IC) Start->Screen_CSP Optimize_MP Optimize Mobile Phase (Hexane/Alcohol Ratio) Screen_CSP->Optimize_MP Optimize_Flow Optimize Flow Rate & Temperature Optimize_MP->Optimize_Flow Validation Method Validation (Linearity, Precision, Accuracy) Optimize_Flow->Validation Final_Method Finalized Analytical Method Validation->Final_Method

Caption: Workflow for developing a chiral HPLC method.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Non-Separative Method

NMR spectroscopy offers a distinct approach to determining enantiomeric purity that does not require chromatographic separation.[11] By using a chiral solvating agent (CSA), it is possible to induce a chemical shift non-equivalence between corresponding protons of the two enantiomers.

Principle of Enantiodiscrimination

When a chiral analyte is dissolved in a solution containing a CSA, rapidly equilibrating, diastereomeric solvates are formed. These diastereomeric complexes exist in different magnetic environments, which can lead to the splitting of NMR signals for the enantiomers. The ratio of the integrals of these split signals directly corresponds to the enantiomeric ratio.[12][13] Chiral lanthanide shift reagents (CLSRs) can also be used, but CSAs are often preferred as they do not typically cause significant peak broadening.[14]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

This is a generalized protocol, and the choice of CSA and the experimental conditions may need to be optimized.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Conditions:

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃, C₆D₆).

  • Chiral Solvating Agent (CSA): Examples include Pirkle's alcohol ((R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or other commercially available CSAs.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of the (-)-α-Neoclovene sample.

    • In the same NMR tube, add a molar equivalent of the CSA.

    • Acquire a second ¹H NMR spectrum.

    • If no signal splitting is observed, incrementally add more CSA (e.g., in 0.5 molar equivalent steps) and re-acquire the spectrum until optimal separation is achieved.

    • Temperature can also be varied to improve resolution.

Data Analysis:

  • Identify a well-resolved proton signal that shows clear splitting into two peaks, representing the two enantiomers.

  • Integrate the two peaks and calculate the enantiomeric excess from the integral values.

Diagram: Principle of NMR with CSA

G cluster_mixture In NMR Tube cluster_complex Formation of Diastereomeric Complexes cluster_spectrum Resulting ¹H NMR Spectrum Analyte (-)-α-Neoclovene Enantiomers CSA Chiral Solvating Agent (CSA) Analyte->CSA + Complex1 Complex 1: (-)-α-Neoclovene + CSA CSA->Complex1 Complex2 Complex 2: (+)-α-Neoclovene + CSA CSA->Complex2 Spectrum Single peak splits into two peaks (Different chemical shifts) Complex1->Spectrum Complex2->Spectrum

Caption: Principle of enantiomeric discrimination by NMR with a CSA.

Comparative Analysis

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Solvating Agents (CSAs)
Principle Chromatographic separation based on differential partitioning with a chiral stationary phase.Chromatographic separation based on differential interaction with a chiral stationary phase.Non-separative; formation of diastereomeric complexes leading to chemical shift non-equivalence.
Applicability to (-)-α-Neoclovene High. Well-established for volatile sesquiterpenes.[1][2][3]Moderate. Method development required. May be challenging for non-polar hydrocarbons.Moderate. Feasibility depends on finding a suitable CSA and achieving sufficient signal separation.
Sensitivity High (ng to pg level).Moderate to High (µg to ng level).Low (mg quantities typically required).
Resolution Excellent enantiomeric resolution is often achievable.Can be excellent, but highly dependent on the CSP and mobile phase combination.Variable; may not achieve baseline separation of signals.
Sample Throughput High.Moderate.Low to Moderate.
Instrumentation Widely available.Widely available.Requires access to a high-field NMR spectrometer.
Method Development Relatively straightforward due to a wide range of suitable columns.Can be more complex and empirical.[15]Requires screening of different CSAs and optimization of conditions.
Quantification Highly accurate and precise.Highly accurate and precise.Can be accurate, but overlapping signals can introduce errors.

Conclusion and Recommendations

For the routine and accurate assessment of the enantiomeric purity of (-)-α-Neoclovene, Chiral Gas Chromatography is the unequivocally recommended method. Its high resolution, sensitivity, and the availability of well-suited cyclodextrin-based chiral stationary phases make it the most reliable and efficient technique for this class of compounds.

Chiral HPLC serves as a viable alternative, particularly if the sample is not amenable to GC or if specific instrumentation is a limiting factor. However, researchers should be prepared for a more involved method development process.

NMR spectroscopy with Chiral Solvating Agents is a valuable tool for a quick, non-separative estimation of enantiomeric excess, especially when a rough estimate is sufficient or when only an NMR spectrometer is available. It is particularly useful for confirming the presence of both enantiomers.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the required level of accuracy and precision, sample throughput needs, and the available instrumentation. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate method for their work with (-)-α-Neoclovene.

References

  • Enantiomers of sesquiterpene and diterpene hydrocarbons inAraucaria species. (n.d.). ResearchGate. [Link]

  • Enantiomers of sesquiterpene and diterpene hydrocarbons in Araucaria species. (n.d.). ResearchGate. [Link]

  • Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. (n.d.). scinapse. [Link]

  • Enantiomeric Composition of Essential Oils by Chiral GC/MS. (n.d.). SCISPEC. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1–63. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • The State of the Art in Chiral Capillary Gas Chromatography. (2020, December 19). LCGC International. [Link]

  • NMR determination of enantiomeric excess. (n.d.). ResearchGate. [Link]

  • Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. (n.d.). National Institutes of Health. [Link]

  • (-)-alpha-Neoclovene. (n.d.). PubChem. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25). LCGC International. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). Semantic Scholar. [Link]

  • Chiral NMR solvating agents. (n.d.). ResearchGate. [Link]

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. (2023, December 15). PubMed. [Link]

  • Past, present, and future developments in enantioselective analysis using capillary electromigration techniques. (2020, September 8). SpringerLink. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). National Institutes of Health. [Link]

  • Bioassay-Guided Isolation of Two Eudesmane Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography. (2021, August 30). MDPI. [Link]

  • Enantioselective capillary gas chromatography and stable isotope ratio mass spectrometry in the authenticity control of flavors and essential oils. (n.d.). OUCI. [Link]

  • Enantioselective gas chromatography with cyclodextrin in odorant analysis. (n.d.). IRIS-AperTO - UniTo. [Link]

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Comparative

A Senior Application Scientist's Guide to Distinguishing Neoclovene Isomers

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a cornerstone of rigorous scientific inquiry. Structural isomers, such as the sesquiterpene neoclovene and its...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a cornerstone of rigorous scientific inquiry. Structural isomers, such as the sesquiterpene neoclovene and its variants, possess the same molecular formula (C₁₅H₂₄) but differ in the connectivity of their atoms, leading to distinct chemical and physical properties. This guide provides an in-depth comparison of the primary analytical techniques for distinguishing between neoclovene isomers, supported by experimental data and detailed protocols.

The Challenge of Neoclovene Isomers

Neoclovene is a tricyclic sesquiterpene that can exist in several isomeric forms, with α-neoclovene and β-neoclovene being common examples. These isomers often co-occur in natural extracts or as byproducts in synthetic routes, necessitating robust analytical methods for their separation and identification. The subtle differences in their structures, primarily the position of a double bond, demand high-resolution analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Isomer Separation

Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable tool for the analysis of volatile compounds like neoclovene isomers. The separation in GC is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase, while MS provides structural information based on the mass-to-charge ratio of fragmented ions.

The Causality Behind GC Separation

The key to separating isomers by GC lies in exploiting their subtle differences in volatility and polarity. A non-polar stationary phase, such as one based on 5% phenyl-polydimethylsiloxane (e.g., HP-5MS or DB-5), is often the first choice for separating hydrocarbons like neoclovene. The elution order on such columns is primarily determined by the boiling points of the isomers and their interactions with the stationary phase. Even small differences in the molecular shape and the position of the double bond can influence these properties, leading to different retention times.

The use of Kovats retention indices (RI) provides a standardized measure of retention that is less dependent on the specific instrumental conditions than absolute retention times. This allows for more reliable comparison of data across different laboratories and instruments.[1]

Experimental Protocol: GC-MS Analysis of Neoclovene Isomers

This protocol outlines a typical method for the separation and identification of neoclovene isomers using a standard non-polar GC column.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977 MS detector).[2]
  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-polydimethylsiloxane column.[2][3][4]

2. GC Conditions:

  • Injector Temperature: 250 °C
  • Injection Mode: Split (e.g., 50:1 ratio)
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 5 °C/min to 240 °C.[2]
  • Hold at 240 °C for 5 minutes.
  • Transfer Line Temperature: 280 °C

3. MS Conditions:

  • Ion Source Temperature: 230 °C
  • Ionization Energy: 70 eV
  • Mass Range: m/z 40-400

4. Sample Preparation:

  • Dissolve the sample containing neoclovene isomers in a volatile solvent like hexane or ethyl acetate to a concentration of approximately 100 µg/mL.

5. Data Analysis:

  • Identify the isomers based on their retention indices and comparison of their mass spectra with reference libraries (e.g., NIST, Wiley).

Data Presentation: Comparative GC-MS Data

IsomerKovats Retention Index (Semi-standard non-polar column)Key Mass Spectral Fragments (m/z)
α-Neoclovene1468[5]204 (M+), 189, 161, 133, 119, 105, 91
β-NeocloveneTypically elutes close to α-neoclovene204 (M+), 189, 161, 133, 119, 105, 91
δ-NeocloveneTypically elutes close to α-neoclovene204 (M+), 189, 161, 133, 119, 105, 91

Note: The mass spectra of neoclovene isomers are often very similar due to their structural resemblance, making chromatographic separation crucial for their differentiation.

Workflow for GC-MS Analysis of Neoclovene Isomers

Caption: Workflow for the separation and identification of neoclovene isomers using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

While GC-MS is excellent for separation, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information, allowing for the unambiguous differentiation of isomers based on the chemical environment of their carbon and hydrogen atoms. Both ¹H and ¹³C NMR are powerful tools for this purpose.

The Causality Behind NMR Differentiation

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[6][7] In neoclovene isomers, the different placement of the double bond significantly alters the electronic environment of nearby protons and carbons. For instance, protons and carbons that are part of or adjacent to the double bond (vinylic and allylic positions) will have characteristic chemical shifts that are distinct from those in a saturated part of the molecule.[6] By carefully analyzing the ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and through-space correlations (e.g., NOESY), the precise connectivity and stereochemistry of each isomer can be determined.

Experimental Protocol: NMR Analysis of Neoclovene Isomers

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra for the structural elucidation of neoclovene isomers.

1. Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance, 400 MHz or higher).

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).[8][9]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical spectral width: -2 to 12 ppm.
  • Number of scans: 16-64, depending on sample concentration.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Typical spectral width: 0 to 220 ppm.[7]
  • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

5. 2D NMR Experiments (for complex cases):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for piecing together the carbon skeleton.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Presentation: Expected NMR Chemical Shift Differences

While a complete, verified set of NMR data for all neoclovene isomers in the same solvent is not available in a single public source, the following table illustrates the expected differences in chemical shifts based on the structural variations.

IsomerKey ¹H NMR FeaturesKey ¹³C NMR Features
α-Neoclovene Vinylic proton signal. Distinctive signals for allylic protons.Signals for two sp² carbons of the double bond.
β-Neoclovene Signals for exocyclic methylene protons (=CH₂).Signals for the two sp² carbons of the exocyclic double bond.
δ-Neoclovene Vinylic proton signal at a different chemical shift compared to α-neoclovene due to its position in the ring system.Signals for two sp² carbons of the endocyclic double bond in a different location than in α-neoclovene.

Note: The exact chemical shifts will depend on the solvent and the specific conformation of the molecule.[10][11][12][13][14]

Advanced Techniques: Chiral Chromatography for Enantiomeric Separation

Neoclovene possesses multiple chiral centers, meaning it can exist as enantiomers (non-superimposable mirror images). These enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard GC or HPLC. However, their biological activities can differ significantly. Chiral chromatography is the technique of choice for separating enantiomers.[15]

The Principle of Chiral Recognition

Chiral separation is achieved by using a chiral stationary phase (CSP).[16][17] These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation. For volatile compounds like sesquiterpenes, chiral gas chromatography using cyclodextrin-based stationary phases is particularly effective.[17][18][19][20] Cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with the analyte enantiomers, and subtle differences in the stability of these complexes lead to separation.[17]

Experimental Protocol: Chiral GC Analysis of Neoclovene Enantiomers

This protocol provides a starting point for developing a method for the enantioselective separation of neoclovene isomers.

1. Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
  • Chiral GC Column: A cyclodextrin-based column, such as a β-cyclodextrin or γ-cyclodextrin derivative (e.g., HP-Chiral-20B).[21]

2. GC Conditions:

  • Injector and Detector Temperatures: 250 °C.
  • Carrier Gas: Helium or Hydrogen.
  • Oven Temperature Program: Isothermal analysis at a relatively low temperature (e.g., 80-120 °C) often provides the best enantioselectivity. A slow temperature ramp (e.g., 1-2 °C/min) can also be effective.[17]
  • The optimal temperature program needs to be determined empirically to maximize the resolution between the enantiomers.

3. Sample Preparation:

  • Prepare a dilute solution of the neoclovene isomer mixture in a suitable solvent (e.g., hexane).

4. Data Analysis:

  • Identify the enantiomers based on their elution order, which can be determined by injecting a standard of a known enantiomer if available.
  • Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Logical Relationship for Chiral Method Development

Chiral_Method_Dev start Select Chiral Column (e.g., β-cyclodextrin based) isothermal Initial Isothermal Run (e.g., 100°C) start->isothermal eval1 Evaluate Resolution isothermal->eval1 optimize_temp Optimize Temperature (Lower temperature often increases resolution) eval1->optimize_temp Inadequate success Baseline Separation Achieved eval1->success Adequate eval2 Evaluate Resolution optimize_temp->eval2 temp_ramp Introduce Slow Temperature Ramp (e.g., 1-2°C/min) eval2->temp_ramp Inadequate eval2->success Adequate eval3 Evaluate Resolution temp_ramp->eval3 eval3->success Adequate failure Try Different Chiral Stationary Phase eval3->failure Inadequate

Caption: A logical workflow for developing a chiral GC method for sesquiterpene enantiomers.

Conclusion

Distinguishing between neoclovene isomers requires a multi-faceted analytical approach. GC-MS is the primary tool for the separation and initial identification of these volatile isomers, with retention indices providing a robust method for comparison. For unambiguous structural confirmation, NMR spectroscopy is the gold standard, offering detailed insights into the molecular connectivity. Finally, for the separation of enantiomers, chiral GC is an essential advanced technique. By judiciously applying these methods, researchers can confidently identify and quantify neoclovene isomers, ensuring the integrity and accuracy of their scientific findings.

References

  • Enantioselective GC-MS analysis. (A) The sesquiterpene hydrocarbons from S. canadensis. ResearchGate. Available at: [Link]

  • A New Sesquiterpene Essential Oil from the Native Andean Species Jungia rugosa Less (Asteraceae): Chemical Analysis, Enantiomeric Evaluation, and Cholinergic Activity. PMC. Available at: [Link]

  • 13C NMR (CDCl3, 125 MHz) δ 14.3. Royal Society of Chemistry. Available at: [Link]

  • APPLICATION OF A NEW GC-MS LIBRARY, DESIGNED WITH A RETENTION INDEX FILTER TOOL, TO THE ANALYSIS OF THE ESSENTIAL OIL OF CISTUS LADANIFER. Acta Horticulturae. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. J. Mater. Environ. Sci. Available at: [Link]

  • Chemical shifts. Available at: [Link]

  • (-)-alpha-Neoclovene. PubChem. Available at: [Link]

  • Table 2 . 1 H-NMR chemical shifts in ppm. Solvent CDCl 3. ResearchGate. Available at: [Link]

  • Thermodynamic aspects of enantioselective GC separation of some volatiles with γ‐cyclodextrins 2,3‐substituted with methyl and acetyl groups. ResearchGate. Available at: [Link]

  • Gas Chromatographic Separation of Enantiomers on Cyclodextrin Stationary Phases. ResearchGate. Available at: [Link]

  • Enantioselective gas chromatography with functionalized cyclodextrins as chiral selectors. Fundamentals of the measurement of absolute association constants using capillary columns. PubMed. Available at: [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Modgraph. Available at: [Link]

  • Supplementary Tab. S1 The chemical profile of SEC analyzed by GC-MS analysis and the relative percentage calculated by t. The Royal Society of Chemistry. Available at: [Link]

  • A guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

  • Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. PMC. Available at: [Link]

  • 1 13C NMR 100 MHz CDCl3. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. PMC. Available at: [Link]

  • Characterization of Polyphenols and Volatile Compounds from Understudied Algerian Pallenis spinosa by HS-SPME-GC-MS, NMR and HPLC-MSn Approaches. MDPI. Available at: [Link]

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. Available at: [Link]

  • ¹H NMR spectra (300 MHz, CDCl3) showing the chemical shifts of the.... ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... EPFL. Available at: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Retention Indices for Frequently Reported Compounds of Plant Essential Oils. NIST. Available at: [Link]

  • 1H NMR Spectrum (1D, CDCl3, experimental) (FDB001465). FooDB. Available at: [Link]

  • 13C NMR Spectrum (1D, 100 MHz, CDCl3, simulated) (NP0034916). NP-MRD. Available at: [Link]

  • Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern. Oriental Journal of Chemistry. Available at: [Link]

  • Referencing CDCl3 in 13C nmr : r/chemistry. Reddit. Available at: [Link]

  • Retention indices on HP-5MS, DB-35MS and DB-17MS capillary columns for.... ResearchGate. Available at: [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. Available at: [Link]

  • Values of retention indexes (DB5 column) and percentage of the main.... ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

  • C・ GC/MS Columns. GL Sciences. Available at: [Link]

Sources

Validation

X-ray crystallographic analysis of (-)-alpha-Neoclovene derivatives

Resolving the Absolute Configuration of (-)-α-Neoclovene Derivatives: A Comparative Guide to X-Ray Crystallographic Strategies The structural elucidation of complex sesquiterpenes like (-)-α-Neoclovene[1] presents a noto...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving the Absolute Configuration of (-)-α-Neoclovene Derivatives: A Comparative Guide to X-Ray Crystallographic Strategies

The structural elucidation of complex sesquiterpenes like (-)-α-Neoclovene[1] presents a notorious bottleneck in natural product chemistry and drug development. Characterized by a fused tricyclic ring system resulting from the deep-seated molecular rearrangement of the caryophyllene framework[2], (-)-α-Neoclovene and its immediate derivatives are typically volatile liquids or amorphous oils at room temperature[1]. This physical state precludes direct Single-Crystal X-ray Diffraction (SCXRD)—the gold standard for unambiguous absolute configuration assignment.

To overcome this, structural chemists have historically relied on covalent heavy-atom derivatization. However, the advent of the Crystalline Sponge (CS) Method[3] has revolutionized the field, allowing for the direct crystallographic analysis of non-crystallizable liquids. As a Senior Application Scientist, I have structured this guide to objectively compare traditional derivatization against the modern CS method, providing actionable, self-validating protocols and experimental data to optimize your structural workflows.

The Causality of Crystallization Challenges

Why do (-)-α-Neoclovene derivatives resist crystallization? The causality lies in their hydrocarbon-rich, highly flexible scaffolds. Lacking strong intermolecular hydrogen-bond donors or acceptors, these molecules rely entirely on weak van der Waals forces. Furthermore, determining their absolute stereochemistry requires a measurable anomalous dispersion effect (a Flack parameter approaching 0). Because light atoms (C, H, O) yield negligible anomalous scattering under standard Cu Kα or Mo Kα radiation, researchers must artificially introduce heavier elements (e.g., Br, I, Zn) into the crystal lattice to solve the phase problem and assign chirality.

Method A: Traditional Heavy-Atom Derivatization

Principle & Causality: This classical approach forces crystallization by covalently attaching a rigid, heavy-atom-containing moiety—such as a p-bromobenzoate group—to a reactive site (e.g., an alcohol derivative of neoclovene). The planar aromatic ring promotes π-π stacking, significantly raising the melting point, while the heavy bromine atom provides the requisite anomalous scattering for absolute phasing.

Experimental Protocol: Synthesis & Crystallization

  • Reaction Setup: Dissolve 50 mg of the (-)-α-Neoclovene alcohol derivative in 2 mL of anhydrous dichloromethane (DCM) under an argon atmosphere to prevent moisture-induced side reactions.

  • Reagent Addition: Add 1.2 equivalents of p-bromobenzoyl chloride and 1.5 equivalents of anhydrous pyridine. Stir at 25 °C for 4 hours.

    • Self-Validation Check: Monitor via TLC; the complete disappearance of the starting material confirms esterification.

  • Purification: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and purify via silica gel flash chromatography (hexane/ethyl acetate gradient).

  • Slow Diffusion Crystallization: Dissolve 10 mg of the purified ester in 0.5 mL of diethyl ether in a narrow glass vial. Carefully layer 2 mL of n-pentane on top. Cap loosely and store at 4 °C for 7–14 days.

    • Causality: The slow diffusion of the anti-solvent (pentane) into the solvent (ether) minimizes rapid nucleation sites, thermodynamically favoring the growth of a single, diffraction-quality macroscopic crystal rather than a microcrystalline powder.

Method B: The Crystalline Sponge (CS) Method

Principle & Causality: Developed by Makoto Fujita, the CS method bypasses covalent modification entirely[3]. It utilizes a pre-synthesized Metal-Organic Framework (MOF)—typically [(ZnI₂)₃(TPT)₂] (TPT = 2,4,6-tris(4-pyridyl)-1,3,5-triazine)—which acts as a porous "sponge"[3]. When soaked in a solution containing the target analyte, the MOF absorbs the guest molecules into its void spaces[4]. The guests are ordered via non-covalent interactions (π-CH and van der Waals forces) with the framework[3]. The heavy zinc and iodine atoms inherent to the MOF provide massive anomalous scattering, easily resolving the absolute configuration of the trapped guest. Recent advancements have even introduced second-generation crystalline sponges capable of encapsulating larger or highly polar compounds[5].

Experimental Protocol: Guest Soaking & Data Collection

  • Sponge Selection: Select a high-quality, pre-grown[(ZnI₂)₃(TPT)₂] crystal (approx. 100 × 100 × 50 µm).

    • Causality: The Zn-based sponge possesses C₂ symmetry, which drastically simplifies the crystallographic resolution of asymmetric guests compared to highly symmetric Co-based alternatives[3].

  • Guest Soaking: Place the MOF crystal in a micro-vial. Add 5 µL of a 10% (v/v) solution of the (-)-α-Neoclovene derivative in cyclohexane. Seal the vial and incubate at 50 °C for 48 hours.

    • Causality: Cyclohexane acts as a kinetically labile carrier solvent; its high mobility allows it to easily diffuse out of the MOF pores, making way for the thermodynamically favored encapsulation of the sesquiterpene.

  • Mounting: Retrieve the inclusion crystal and immediately submerge it in Paratone-N oil.

    • Self-Validation Check: The crystal must remain optically clear under the microscope; opacity indicates rapid solvent loss and degradation of the MOF lattice. Mount on a cryoloop and flash-cool to 100 K for SCXRD analysis[4].

Quantitative Performance Comparison

To objectively evaluate these strategies, we compare their performance metrics for a standard 15-carbon sesquiterpene workflow.

Performance MetricTraditional DerivatizationCrystalline Sponge (CS) Method
Sample Requirement > 10 mg (Bulk synthesis required)< 5 µg (Trace analysis capable)
Analyte State Required Must possess a reactive functional groupCan be an inert, volatile liquid or oil
Time to Crystal 1 to 4 weeks (Synthesis + Crystallization)2 to 4 days (Soaking only)
Absolute Configuration High reliability (Flack parameter < 0.05)High reliability (Heavy MOF framework)
Analyte Recovery Destructive (Covalently modified)Non-destructive (Can be extracted post-XRD)
Technical Barrier High synthetic chemistry effortHigh crystallographic refinement effort

Table 1: Comparative analysis of X-ray crystallographic strategies for sesquiterpenes.

Strategic Decision Workflow

To optimize your analytical pipeline, follow the decision matrix below when handling (-)-α-Neoclovene derivatives.

Workflow Start (-)-α-Neoclovene Derivative (Liquid/Amorphous Oil) Decision Is the derivative chemically stable for covalent modification? Start->Decision Traditional Traditional Derivatization (e.g., p-Bromobenzoylation) Decision->Traditional Yes (Has reactive -OH/-NH2) CSMethod Crystalline Sponge (CS) Method (MOF Encapsulation) Decision->CSMethod No (Inert/Volatile/Trace) CrystTrad Slow Evaporation Crystallization (Days to Weeks) Traditional->CrystTrad CrystCS Guest Soaking in[(ZnI2)3(TPT)2] (Hours to Days) CSMethod->CrystCS SCXRD Single-Crystal X-ray Diffraction (SCXRD) Absolute Configuration Assignment CrystTrad->SCXRD CrystCS->SCXRD

Decision matrix for selecting X-ray crystallographic strategies for (-)-α-Neoclovene derivatives.

Conclusion

For drug development professionals and natural product chemists, the choice between traditional derivatization and the Crystalline Sponge method dictates the speed and success of structural elucidation. If your (-)-α-Neoclovene derivative possesses a reactive handle and is available in bulk, traditional heavy-atom derivatization remains a robust, highly predictable route. However, for trace isolates, inert hydrocarbons, or volatile oils, the Crystalline Sponge method[4] is the unequivocally superior alternative, transforming months of synthetic frustration into days of automated soaking.

References[3]Crystalline sponges - Wikipedia - wikipedia.org[4]Crystalline sponge method - Rigaku - rigaku.com[5]Second-Generation Crystalline Sponge: Realizing Simple and Versatile Structural Analysis for Medium-Sized Pharmaceutical Compounds - u-tokyo.ac.jp[2] alpha-Neoclovene | Benchchem - benchchem.com[1](-)-ALPHA-NEOCLOVENE | 4545-68-0 - ChemicalBook - chemicalbook.com

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (-)-alpha-Neoclovene

Technical Guide: Personal Protective Equipment and Operational Protocols for Handling (-)-alpha-Neoclovene Introduction (-)-alpha-Neoclovene (CAS: 4545-68-0) is a volatile, tricyclic sesquiterpene naturally derived from...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Personal Protective Equipment and Operational Protocols for Handling (-)-alpha-Neoclovene

Introduction (-)-alpha-Neoclovene (CAS: 4545-68-0) is a volatile, tricyclic sesquiterpene naturally derived from botanical sources such as Panax (ginseng) species[1]. As a non-polar hydrocarbon with highly reactive structural features, it presents specific handling, storage, and disposal challenges in the laboratory. This guide provides researchers and drug development professionals with a self-validating framework for the safe operational handling of this compound, ensuring both chemical integrity and personnel safety.

Physicochemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the physical and chemical properties that dictate the compound's behavior in a laboratory setting.

PropertyValueOperational Implication
CAS Number 4545-68-0Unique identifier for safety tracking and SDS retrieval.
Physical State LiquidProne to splashing and aerosolization during rapid transfer.
Density 0.951 g/mL at 20 °CFloats on water; dynamic mixing is required in aqueous biphasic systems.
Flash Point 114 °C (Closed Cup)Combustible liquid; must be kept away from open flames and strong oxidizers[1].
Storage Temperature 2-8 °CRequires refrigeration to minimize volatility and thermal degradation.
Atmosphere Argon (Inert)[1]Prevents auto-oxidation of reactive double bonds.
Light Sensitivity Photosensitive[1]Requires amber vials or foil wrapping to prevent photo-isomerization.

Causality of Hazards:

  • Auto-Oxidation & Sensitization: Sesquiterpenes contain electron-rich double bonds that are highly susceptible to auto-oxidation by atmospheric oxygen. This degradation pathway generates hydroperoxides, which are potent skin sensitizers capable of causing severe allergic contact dermatitis[2]. Purging the storage vessel with argon displaces oxygen, preserving the chemical's structural integrity and mitigating dermal sensitization risks[1].

  • Photo-Isomerization: Exposure to ambient UV/visible light can trigger radical-mediated photo-oxidation and structural rearrangement of the tricyclic framework[1].

  • Combustibility: As a hydrocarbon, (-)-alpha-Neoclovene is combustible[1]. It is strictly incompatible with strong oxidizing agents, necessitating segregation in storage and handling[1].

Personal Protective Equipment (PPE) Matrix

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Double-layer Nitrile gloves. Rationale: Non-polar hydrocarbon sesquiterpenes can rapidly permeate standard latex. Nitrile rubber provides a superior chemical barrier against lipophilic molecules. Double-gloving ensures a fail-safe against micro-tears during handling.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant). Rationale: Protects against accidental splashes of the liquid, which acts as an ocular irritant.

  • Body Protection: Flame-resistant (FR) or fluid-resistant lab coat. Rationale: Protects against the combustible nature of the liquid.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. Rationale: Prevents inhalation of volatile hydrocarbon vapors and potential respiratory irritation[2].

Standard Operating Procedure (SOP): Handling and Transfer

The following step-by-step methodology ensures a self-validating system where chemical integrity and operator safety are continuously maintained.

Step 1: Workspace Preparation Ensure the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Clear the workspace of all strong oxidizing agents and potential ignition sources[1]. Step 2: PPE Donning Equip chemical splash goggles, an FR lab coat, and double-layer nitrile gloves. Step 3: Inert Gas Setup Prepare a low-flow argon line equipped with a sterile purging needle[1]. Step 4: Material Retrieval Retrieve the (-)-alpha-Neoclovene from the 2-8 °C refrigerator. Transport the vial in a secondary light-blocking container to prevent photo-degradation[1]. Step 5: Liquid Transfer Using a glass syringe or chemically compatible positive-displacement pipette, carefully transfer the required volume. Avoid aggressive pipetting to prevent aerosolization. Step 6: Sealing and Purging Before sealing the source vial, insert the argon needle and gently purge the headspace for 10-15 seconds to displace ambient oxygen[1]. Seal tightly with a PTFE-lined cap. Step 7: Storage Return Immediately return the sealed, light-protected vial to the 2-8 °C refrigerator.

Workflow Visualization

G Start Initiate Handling Protocol PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Shield from Light) PPE->Hood Argon Purge System with Argon Hood->Argon Action Execute Liquid Transfer Argon->Action Spill Spill Occurs? Action->Spill SpillYes Spill Response Use Absorbent, Dispose as Hazardous Spill->SpillYes Yes SpillNo Seal Container Return to 2-8°C Spill->SpillNo No Waste Dispose Contaminated PPE (Non-Halogenated Waste) SpillYes->Waste SpillNo->Waste End Protocol Complete Waste->End

Figure 1: Standard operating and spill-response workflow for handling (-)-alpha-Neoclovene.

Spill Response and Waste Disposal Plan

Spill Management Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered.

  • Protect: Don fresh double-nitrile gloves and assess if additional respiratory protection (e.g., N95 or half-mask respirator) is required if the spill is outside a ventilated area[2].

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Do NOT use combustible materials like paper towels for large spills due to the compound's combustibility[1].

  • Collect: Sweep the absorbed material using a non-sparking tool and place it into a designated, sealable hazardous waste container.

  • Decontaminate: Wash the contaminated surface with a suitable organic solvent (e.g., 70% ethanol), followed by soap and water[2].

Waste Disposal Plan:

  • Classification: Treat all (-)-alpha-Neoclovene waste as hazardous, combustible organic waste.

  • Liquid Waste: Collect in a clearly labeled, tightly sealed "Non-Halogenated Organic Waste" container. Store in a well-ventilated Satellite Accumulation Area (SAA) away from ignition sources and incompatible oxidizers[3].

  • Solid Waste: Dispose of contaminated gloves, pipette tips, and absorbent materials in a dedicated solid hazardous waste bin[2]. Do not dispose of this material in regular municipal trash or allow it to enter environmental drains.

References

  • ChemicalBook. "(-)-ALPHA-NEOCLOVENE | 4545-68-0".
  • BenchChem. "(-)-Clovene|High-Purity Reference Standard".
  • BenchChem. "Personal protective equipment for handling 4'-Hydroxypiptocarphin A".
  • Sigma-Aldrich. "(-)-a-Neoclovene = 95.0 GC sum of enantiomers 4545-68-0".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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